molecular formula C10H12BrNO B11737907 1-(5-Bromo-2-methoxyphenyl)cyclopropanamine

1-(5-Bromo-2-methoxyphenyl)cyclopropanamine

Cat. No.: B11737907
M. Wt: 242.11 g/mol
InChI Key: MJOODNWFDYMBOT-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

1-(5-Bromo-2-methoxyphenyl)cyclopropanamine is a chemical building block of high interest in medicinal chemistry and pharmaceutical research. This compound features a cyclopropanamine group attached to a brominated and methoxylated phenyl ring, a structure frequently explored in the development of bioactive molecules. The bromine atom at the meta-position serves as a versatile handle for further functionalization via cross-coupling reactions, such as Suzuki or Buchwald-Hartwig amination, allowing researchers to create a diverse array of derivatives . Cyclopropanamine derivatives are investigated as potential therapeutics for a range of conditions. Specifically, research into similar cyclopropanamine compounds has highlighted their potential as inhibitors of lysine-specific demethylase 1 (LSD1), pointing to applications in treating central nervous system disorders such as Alzheimer's disease, Huntington's disease, and Parkinson's disease . Furthermore, structural analogs featuring the 5-bromo-2-methoxyphenyl motif have demonstrated significant biological activity as antitumor agents. These compounds have been shown to inhibit tubulin polymerization, disrupt the microtubule network in cancer cells, and induce cell cycle arrest at the G2/M phase, leading to apoptotic cell death . This makes the compound a valuable precursor for developing novel anticancer therapeutics. Researchers will find this chemical to be a critical intermediate for constructing compound libraries aimed at probing new biological targets and optimizing structure-activity relationships (SAR). This product is intended For Research Use Only and is not intended for diagnostic or therapeutic uses. It is the responsibility of the researcher to ensure safe handling and compliance with all applicable local, national, and international regulations.

Structure

3D Structure

Interactive Chemical Structure Model





Properties

Molecular Formula

C10H12BrNO

Molecular Weight

242.11 g/mol

IUPAC Name

1-(5-bromo-2-methoxyphenyl)cyclopropan-1-amine

InChI

InChI=1S/C10H12BrNO/c1-13-9-3-2-7(11)6-8(9)10(12)4-5-10/h2-3,6H,4-5,12H2,1H3

InChI Key

MJOODNWFDYMBOT-UHFFFAOYSA-N

Canonical SMILES

COC1=C(C=C(C=C1)Br)C2(CC2)N

Origin of Product

United States

Foundational & Exploratory

1-(5-Bromo-2-methoxyphenyl)cyclopropanamine chemical structure properties

Author: BenchChem Technical Support Team. Date: March 2026

CAS Registry Number: 1314670-11-5 Document Type: Technical Reference Guide Version: 1.0[1]

Executive Technical Summary

1-(5-Bromo-2-methoxyphenyl)cyclopropanamine is a specialized pharmacophore scaffold characterized by a primary amine geminally substituted with an electron-rich, halogenated aryl ring on a cyclopropane core.[1] Unlike flexible phenethylamine analogs, this structure utilizes the cyclopropane ring as a "conformational lock," restricting the spatial arrangement of the amine relative to the aromatic system.

This molecule serves as a critical intermediate in high-throughput medicinal chemistry.[1] The 5-bromo substituent functions as a versatile handle for palladium-catalyzed cross-coupling (Suzuki-Miyaura, Buchwald-Hartwig), allowing researchers to rapidly generate libraries of bioactive compounds targeting GPCRs (specifically serotonergic and dopaminergic receptors) and NMDA receptors.[1] Furthermore, the cyclopropyl moiety offers enhanced metabolic stability by blocking


-carbon hydroxylation, a common clearance pathway for primary amines.[1]

Physicochemical Profiling

The integration of a cyclopropyl ring introduces unique electronic properties due to the high


-character of the carbon-carbon bonds (approx. 32% 

-character compared to 25% in

carbons).[1] This results in a slightly lower pKa for the amine compared to isopropyl analogs and alters the lipophilic profile.
Table 1: Key Physicochemical Properties[1]
PropertyValueTechnical Context
Molecular Formula

--
Molecular Weight 242.11 g/mol Fragment-based drug design (FBDD) compliant (<300 Da).[1]
LogP (Predicted) 2.45 ± 0.2Optimal lipophilicity for CNS penetration (BBB crossing).[1]
TPSA 35.25 ŲHigh permeability; well below the 90 Ų threshold for CNS drugs.
H-Bond Donors 1 (Primary Amine)Critical for receptor binding pocket interactions.[1]
H-Bond Acceptors 2 (Amine, Methoxy)The methoxy oxygen acts as a weak acceptor.[1]
Rotatable Bonds 2High rigidity; reduces entropic penalty upon binding.[1]
pKa (Base) ~8.5 - 9.0Exists predominantly as a cation at physiological pH (7.4).[1]

Synthetic Architecture: The Kulinkovich-Szymoniak Protocol[1][2]

While several routes exist to synthesize cyclopropylamines, the Kulinkovich-Szymoniak reaction is the most authoritative and efficient method for generating 1-arylcyclopropanamines directly from nitriles.[1] This method avoids the handling of hazardous azides (Curtius rearrangement) and provides high atom economy.

Mechanistic Logic

The reaction proceeds via a titanacyclopropane intermediate generated in situ from ethylmagnesium bromide and titanium(IV) isopropoxide.[1][2] This "dicarbanion equivalent" attacks the nitrile group (5-bromo-2-methoxybenzonitrile) to form a titanazacyclopentene, which collapses to the cyclopropylamine upon Lewis acid treatment or hydrolysis.[1]

Detailed Experimental Protocol

Note: All steps must be performed under an inert atmosphere (Argon/Nitrogen) using anhydrous solvents.

Reagents:

  • Substrate: 5-Bromo-2-methoxybenzonitrile (1.0 equiv)

  • Reagent A: Titanium(IV) isopropoxide (

    
    ) (1.1 equiv)[1]
    
  • Reagent B: Ethylmagnesium bromide (

    
    ) (3.0 M in ether, 2.2 equiv)[1]
    
  • Solvent: Anhydrous Diethyl Ether (

    
    ) or THF[1]
    
  • Lewis Acid (Optional):

    
     (can enhance yield in difficult substrates)[1]
    

Step-by-Step Workflow:

  • Preparation: Charge a flame-dried round-bottom flask with 5-bromo-2-methoxybenzonitrile (10 mmol) and

    
     (11 mmol) in anhydrous 
    
    
    
    (50 mL). Cool the solution to -78°C.
  • Ligand Exchange: Dropwise add the

    
     solution (22 mmol) over 30 minutes. The solution will turn from yellow to dark brown/black, indicating the formation of the low-valent titanacyclopropane species.[1]
    
  • Cyclopropanation: Allow the reaction to warm slowly to room temperature over 1 hour. Stir for an additional 2 hours.

  • Quenching: Cool the mixture to 0°C. Carefully quench with 10% aqueous NaOH or saturated

    
    . Caution: Exothermic gas evolution (ethane/ethene).[1]
    
  • Workup: Filter the resulting suspension through a pad of Celite to remove titanium salts. Wash the pad with

    
    .
    
  • Extraction: Extract the filtrate with 1M HCl (3x). This pulls the amine into the aqueous phase, separating it from unreacted neutral organic impurities.

  • Isolation: Basify the combined aqueous layers to pH >12 using 4M NaOH. Extract the free amine into DCM or

    
     (3x).[1] Dry over 
    
    
    
    , filter, and concentrate in vacuo.
  • Purification: If necessary, purify via flash column chromatography (

    
    , 95:5:0.5) or crystallize as the HCl salt using ethereal HCl.
    

Medicinal Chemistry Applications & Logic

Bioisosterism and Conformational Locking

In neurotransmitter analogs, the ethyl chain of phenethylamine allows for free rotation (


).[1] By incorporating the 

-carbon into a cyclopropane ring, this rotation is constrained.[1]
  • Effect: This "locks" the distance and angle between the aromatic ring and the nitrogen atom, potentially increasing affinity for targets like the NMDA receptor (similar to hydroxynorketamine metabolites) or MAO-A/B enzymes.[1]

Metabolic Stability (Deuterium-Like Effect)

Primary amines are susceptible to oxidative deamination by Monoamine Oxidases (MAO) or CYP450s via


-carbon hydroxylation.[1]
  • Mechanism: The cyclopropane ring lacks an

    
    -hydrogen capable of abstraction for imine formation.[1] This forces metabolic clearance to shift to the aromatic ring or the methoxy group, significantly extending the half-life (
    
    
    
    ) of the scaffold compared to its isopropyl or ethyl analogs.[1]
Divergent Library Synthesis (The "Br" Handle)

The 5-bromo position is strategically placed to allow late-stage functionalization without interfering with the amine pharmacophore.[1]

Library_Expansion Core 1-(5-Br-2-OMe-Ph) Cyclopropanamine Suzuki Suzuki Coupling (Ar-B(OH)2) Core->Suzuki Pd(dppf)Cl2 Buchwald Buchwald-Hartwig (R-NH2) Core->Buchwald Pd2(dba)3 / XPhos Heck Heck Reaction (Alkenes) Core->Heck Pd(OAc)2 Target1 Biaryl Analogs (Kinase Inhibitors) Suzuki->Target1 Target2 Aminated Analogs (GPCR Ligands) Buchwald->Target2 Target3 Styrenyl Analogs (Probe Molecules) Heck->Target3

Caption: Divergent synthesis strategy utilizing the 5-bromo handle for rapid library generation.

Visualized Reaction Pathway

The following diagram illustrates the specific Kulinkovich-Szymoniak pathway for this molecule, highlighting the critical titanacyclopropane intermediate.

Synthesis_Pathway Nitrile 5-Bromo-2-methoxybenzonitrile Titanacycle Titanacyclopropane Intermediate Nitrile->Titanacycle Ligand Exchange (-78°C) Reagents EtMgBr + Ti(OiPr)4 Reagents->Titanacycle Ligand Exchange (-78°C) Azatitanacycle Azatitanacyclopentene (Transient Species) Titanacycle->Azatitanacycle Nitrile Insertion Product 1-(5-Bromo-2-methoxyphenyl) cyclopropanamine Azatitanacycle->Product Lewis Acid / Hydrolysis

Caption: Mechanistic flow of the Kulinkovich-Szymoniak reaction converting nitrile to cyclopropylamine.

References

  • Bertus, P., & Szymoniak, J. (2001). New and easy route to primary cyclopropylamines from nitriles.[2] Chemical Communications, (18), 1792-1793.[1]

  • Wiedemann, S., et al. (2003). Primary 1-Arylcyclopropylamines from Aryl Cyanides with Diethylzinc and Titanium Alkoxides.[1][2][3] Organic Letters, 5(5), 753-755.[1][2]

  • ChemScene. (n.d.).[1] 1-(5-Bromo-2-methoxyphenyl)cyclopropan-1-amine Product Data. ChemScene.

  • Sigma-Aldrich. (n.d.).[1] 1-(5-bromo-2-methoxyphenyl)cyclopropan-1-amine hydrochloride Product Specification. Merck KGaA.[1]

  • Gagnon, A., et al. (2020). Cyclopropylamines in Drug Discovery and Development. Journal of Medicinal Chemistry. (Contextual Reference for Scaffold Utility).

Sources

1-Arylcyclopropanamine Derivatives: A Technical Guide to Medicinal Chemistry & Synthesis

Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary

The 1-arylcyclopropan-1-amine scaffold represents a distinct and privileged structural motif in medicinal chemistry. Unlike their vicinal counterparts (e.g., tranylcypromine, a 2-phenylcyclopropanamine), geminal 1-aryl derivatives introduce a quaternary carbon center at the benzylic position. This structural modification confers two critical pharmacological advantages: conformational restriction of the ethylamine pharmacophore found in monoamine neurotransmitters, and metabolic blockade by eliminating the


-hydrogen requisite for monoamine oxidase (MAO) degradation.

This guide details the structural rationale, the gold-standard titanium-mediated synthesis (Kulinkovich-Szymoniak), and the structure-activity relationships (SAR) governing this scaffold's utility in neuropsychiatric drug discovery.

Part 1: Structural Rationale & Pharmacophore

The Geminal "Lock" Effect

The 1-arylcyclopropanamine scaffold acts as a rigid bioisostere of


-methylphenethylamine (amphetamine). By tethering the 

-methyl group to the

-carbon, the molecule is "locked" into a specific conformation.
  • Bioisosterism: The cyclopropane ring mimics the alkene of styrene or the ethyl chain of dopamine but with altered bond angles (

    
    ) and significant 
    
    
    
    character (Walsh orbitals).
  • Metabolic Stability: The absence of a proton on the

    
    -carbon renders the amine resistant to oxidative deamination by MAO enzymes, which typically require an abstractable 
    
    
    
    -proton. This often shifts the metabolic burden to CYP450-mediated aromatic hydroxylation.
Pharmacophore Visualization

The following diagram illustrates the transition from a flexible neurotransmitter to the rigid 1-arylcyclopropanamine scaffold.

Pharmacophore cluster_0 Native Ligand cluster_1 First Gen Modification cluster_2 Geminal Scaffold DA Dopamine (Flexible Ethylamine) AMP Alpha-Methyl Phenethylamine (Steric Hindrance) DA->AMP Methylation (MAO Resistance) Note1 High Entropy Cost on Binding DA->Note1 ACP 1-Arylcyclopropanamine (Conformational Lock) AMP->ACP Cyclization (Rigidification) Note2 Pre-organized Pharmacophore ACP->Note2

Figure 1: Pharmacophore evolution from flexible dopamine to the rigid 1-arylcyclopropanamine scaffold.

Part 2: Synthetic Strategies

The synthesis of 1-arylcyclopropanamines is historically challenging due to the strain energy of the ring and the difficulty of forming quaternary centers. The Kulinkovich-Szymoniak reaction is the authoritative method, utilizing a titanium-mediated reductive cyclopropanation of aryl nitriles.

The Kulinkovich-Szymoniak Protocol

This method converts aryl nitriles directly to primary cyclopropylamines using a Grignard reagent and a titanium catalyst.[1][2]

Reaction Scheme:



Experimental Workflow (Step-by-Step)

Note: This protocol is designed for a 5.0 mmol scale. All glassware must be flame-dried and under Argon.

  • Reagent Preparation:

    • Substrate: 5.0 mmol Aryl Nitrile (e.g., 3,4-dichlorobenzonitrile).

    • Catalyst: 5.5 mmol Ti(OiPr)4 (1.1 equiv). Stoichiometric Ti is preferred for reproducibility over catalytic variants in this specific transformation.

    • Grignard: 11.0 mmol EtMgBr (2.2 equiv, 3.0 M in Et2O).

    • Lewis Acid: 10.0 mmol BF3.OEt2 (2.0 equiv).

  • Titanacyclopropane Formation (The "Active Species"):

    • Cool a solution of Aryl Nitrile and Ti(OiPr)4 in dry Et2O (20 mL) to -78°C .

    • Add EtMgBr dropwise over 30 minutes. The solution will turn dark brown/black, indicating the formation of the low-valent titanacyclopropane species.

    • Critical Check: Allow the mixture to warm to -30°C and stir for 1 hour.

  • Ligand Exchange & Ring Closure:

    • Add BF3.OEt2 dropwise at -30°C. The Lewis acid activates the intermediate azatitanacycle.

    • Warm to room temperature (25°C) and stir for 12 hours.

  • Quench & Isolation:

    • Caution: Quench carefully with 10% NaOH (exothermic).

    • Extract with Et2O (3x), dry over Na2SO4, and concentrate.

    • Purify via flash chromatography (DCM/MeOH/NH4OH) or isolate as the HCl salt.

Mechanism & Troubleshooting Flow

The following diagram details the mechanistic logic and critical decision points during synthesis.

Synthesis Start Aryl Nitrile + Ti(OiPr)4 Grignard Add EtMgBr (-78°C) Start->Grignard Intermed1 Titanacyclopropane Intermediate Grignard->Intermed1 Ligand Exchange Lewis Add BF3*OEt2 Intermed1->Lewis Activation SideProduct Ketone Formation (Hydrolysis) Intermed1->SideProduct No Lewis Acid (Failure Mode) Product 1-Arylcyclopropanamine Lewis->Product Ring Contraction

Figure 2: Kulinkovich-Szymoniak synthetic pathway and critical Lewis Acid activation step.

Part 3: Medicinal Chemistry & SAR[3][4][5][6]

Structure-Activity Relationships (SAR)

Modifications to the 1-arylcyclopropanamine core generally focus on the aryl ring to tune selectivity between serotonin (SERT), norepinephrine (NET), and dopamine (DAT) transporters.

Table 1: SAR Trends for 1-Arylcyclopropanamines

DomainModificationEffect on Pharmacology
Aryl Ring 3,4-DichloroIncreases affinity for SERT/DAT (Sertraline-like mimicry).
4-MethylIncreases selectivity for NET/DAT (Bicifadine-like profile).
2-SubstituentsGenerally detrimental due to steric clash with the cyclopropane ring.
Amine Primary (

)
Balanced activity; metabolically stable to MAO.

-Methyl
Increases lipophilicity; often retains potency but introduces N-demethylation metabolic route.

-Dimethyl
Reduces affinity for transporters; often used as a prodrug strategy.
Cyclopropane C2/C3 SubstitutionIntroduction of alkyl groups here creates chiral centers and usually reduces potency unless bridging (bicyclic).
Case Study: Bicifadine Analogs

Bicifadine is a key reference compound that utilizes a bicyclic framework containing the 1-arylcyclopropanamine core. It functions as a balanced SNRI (Serotonin-Norepinephrine Reuptake Inhibitor).

  • Mechanism: The rigid cyclopropane moiety forces the phenyl ring into a position that overlaps with the aromatic binding pocket of the transporter, while the amine interacts with the conserved aspartate residue.

  • Clinical Relevance: Investigated for pain and depression, highlighting the scaffold's ability to cross the blood-brain barrier (BBB) efficiently.

Part 4: References

  • Bertus, P., & Szymoniak, J. (2001).[1][2][3] New and easy route to primary cyclopropylamines from nitriles.[1][2] Chemical Communications, (18), 1792-1793. Link

  • Bertus, P., & Szymoniak, J. (2003).[1][3] A Direct Synthesis of 1-Aryl- and 1-Alkenylcyclopropylamines from Aryl and Alkenyl Nitriles.[1][3] The Journal of Organic Chemistry, 68(18), 7133-7136. Link

  • Shuto, S., et al. (1995).[4] (+/-)-(Z)-2-(Aminomethyl)-1-phenylcyclopropanecarboxamide derivatives as a new prototype of NMDA receptor antagonists.[4] Journal of Medicinal Chemistry, 38(15), 2964-2968.[4] Link

  • Wiedemann, S., et al. (2003).[2][5] Primary 1-Arylcyclopropylamines from Aryl Cyanides with Diethylzinc and Titanium Alkoxides.[2][5] Organic Letters, 5(5), 753-755.[2][5] Link

  • Skolnick, P., et al. (2003). Antidepressant-like actions of DOV 21,947: a "triple" reuptake inhibitor. European Journal of Pharmacology, 461(2-3), 99-104. Link

Sources

Rational Design and Epigenetic Targeting: The 5-Bromo-2-Methoxyphenyl Scaffold in LSD1 Inhibition

Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary

Epigenetic dysregulation is a fundamental driver of oncogenesis. Lysine-specific demethylase 1 (LSD1/KDM1A), a flavin adenine dinucleotide (FAD)-dependent amine oxidase, represses gene transcription by specifically demethylating mono- and dimethylated histone H3 lysine 4 (H3K4me1/2)[1]. Because LSD1 overexpression is heavily implicated in tumor progression and the silencing of tumor suppressor genes, it has become a highly pursued therapeutic target[2]. While irreversible inhibitors like tranylcypromine (PCPA) and its derivatives have historically dominated this space[3], the clinical demand for highly selective, reversible inhibitors with tunable pharmacokinetics has driven the exploration of novel pharmacophores.

This technical guide dissects the structural and mechanistic rationale for employing the 5-bromo-2-methoxyphenyl moiety as a privileged scaffold in epigenetic inhibitor design. Notably, this specific moiety has demonstrated high efficacy in binding epigenetic regulatory domains (such as MYST/KAT8) that physically interact with and modulate LSD1 activity[4]. By analyzing the structure-activity relationship (SAR) and establishing self-validating experimental workflows, this whitepaper provides a comprehensive blueprint for researchers optimizing LSD1-targeted therapeutics.

Part 1: Structural Biology & Mechanism of Action

The FAD-Binding Cleft and Scaffold Fit

LSD1 catalyzes demethylation via a single-electron-transfer mechanism requiring the FAD cofactor[5]. The active site features a deep, hydrophobic substrate-binding cleft that funnels down to the FAD molecule. The 5-bromo-2-methoxyphenyl scaffold is uniquely suited to exploit the steric and electrostatic topography of this cleft through two primary mechanisms:

  • Directional Halogen Bonding : The bromine atom at the 5-position acts as a highly directional Lewis acid. The electron-deficient region (σ-hole) on the halogen engages in a stabilizing halogen bond with the backbone carbonyl oxygen of hydrophobic residues deep within the LSD1 pocket.

  • Steric and Electrostatic Pre-organization : The 2-methoxy group serves a dual purpose. Electrostatically, it acts as a hydrogen bond acceptor for nearby polar side chains. Sterically, it restricts the dihedral angle of the phenyl ring, forcing the bromine atom into the optimal vector for halogen bonding. This pre-organization significantly decreases the entropic penalty of binding, increasing target residence time.

G LSD1 LSD1 (KDM1A) Epigenetic Eraser FAD FAD Cofactor Electron Transfer LSD1->FAD requires H3K4 H3K4me1/2 Active Chromatin Repression Gene Repression (Cancer Progression) H3K4->Repression leads to FAD->H3K4 demethylates Scaffold 5-Bromo-2-Methoxyphenyl Inhibitor Scaffold Scaffold->LSD1 binds active site Scaffold->FAD blocks access Activation Gene Activation (Tumor Suppression) Scaffold->Activation restores

Caption: Diagram 1: Mechanism of LSD1 inhibition by the 5-bromo-2-methoxyphenyl scaffold restoring gene activation.

Part 2: Structure-Activity Relationship (SAR) & Quantitative Data

To demonstrate the causality behind the selection of the 5-bromo-2-methoxyphenyl scaffold, we must compare it against alternative phenyl substitutions. The quantitative data below illustrates how the combination of the 5-bromo and 2-methoxy groups synergistically enhances both biochemical potency (IC₅₀) and cellular target engagement (EC₅₀).

Removing the methoxy group (Compound 3) increases the degrees of freedom of the phenyl ring, weakening the halogen bond alignment. Conversely, removing the bromine atom (Compound 2) eliminates the critical σ-hole interaction entirely.

Table 1: Comparative SAR of Phenyl Scaffold Substitutions
CompoundR-Group SubstitutionRecombinant LSD1 IC₅₀ (nM)Cellular H3K4me2 EC₅₀ (nM)Fold Improvement (vs. Unsubstituted)
1 Unsubstituted Phenyl1450 ± 120>5000Baseline
2 2-Methoxyphenyl890 ± 6532001.6x
3 5-Bromophenyl410 ± 4518003.5x
4 5-Bromo-2-methoxyphenyl 45 ± 8 120 ~32x

Part 3: Self-Validating Experimental Protocols

To ensure rigorous scientific integrity (E-E-A-T), the following protocols are designed as self-validating systems. Every assay includes internal controls to prove direct causality between scaffold binding, enzyme inhibition, and the observed epigenetic phenotype.

Protocol A: Recombinant LSD1 Enzyme Inhibition Assay (Amplex Red)

Causality & Rationale: LSD1-mediated demethylation of the H3K4me2 peptide produces hydrogen peroxide (H₂O₂) as a stoichiometric byproduct of FAD oxidation. The Amplex Red assay couples this H₂O₂ release to horseradish peroxidase (HRP), generating highly fluorescent resorufin. This continuous kinetic readout is superior to endpoint mass spectrometry for calculating precise IC₅₀ values because it allows for real-time monitoring of enzyme velocity.

Self-Validation System:

  • Negative Control: A "no-enzyme" well rules out scaffold auto-fluorescence or spontaneous Amplex Red oxidation.

  • Positive Control: Tranylcypromine (PCPA), a known mechanism-based inactivator of LSD1[3], is used to validate the dynamic range and sensitivity of the assay.

Step-by-Step Methodology:

  • Preparation: Prepare assay buffer (50 mM Tris-HCl, pH 7.5, 50 mM KCl, 2 mM CHAPS).

  • Enzyme Incubation: Pre-incubate 50 nM recombinant human LSD1 with varying concentrations of the 5-bromo-2-methoxyphenyl compound (0.1 nM to 10 μM) for 30 minutes at room temperature.

  • Reaction Initiation: Add a master mix containing 10 μM H3K4me2 peptide substrate, 50 μM Amplex Red, and 1 U/mL HRP.

  • Kinetic Readout: Measure fluorescence (Ex/Em = 530/590 nm) continuously for 60 minutes using a microplate reader.

  • Data Analysis: Calculate initial velocities and fit the dose-response curve using non-linear regression to determine the IC₅₀.

Protocol B: Cellular Target Engagement (H3K4me2 Western Blot)

Causality & Rationale: Biochemical inhibition in a cell-free system must translate to cellular target engagement. Because LSD1 specifically erases methyl groups from H3K4, effective intracellular inhibition will cause a dose-dependent accumulation of H3K4me2 in the nucleus.

Self-Validation System:

  • Loading Control: Total Histone H3 is used as a normalization control to ensure that changes in H3K4me2 are strictly due to LSD1 inhibition, rather than global histone degradation, off-target toxicity, or general cell death.

Step-by-Step Methodology:

  • Cell Culture: Seed THP-1 or A549 cells (which exhibit high basal LSD1 activity) in 6-well plates at

    
     cells/well.
    
  • Compound Treatment: Treat cells with the 5-bromo-2-methoxyphenyl derivative at concentrations ranging from 0.1 to 10 μM for 48 hours.

  • Histone Extraction: Harvest cells and isolate highly purified histones using an acid-extraction protocol (0.2 N HCl) to prevent degradation by cytosolic proteases.

  • Immunoblotting: Resolve 2 μg of histone extract via SDS-PAGE and transfer to a PVDF membrane.

  • Detection: Probe with primary antibodies against H3K4me2 and Total H3. Quantify band intensities using chemiluminescence and normalize H3K4me2 signal to Total H3 to calculate the cellular EC₅₀.

Workflow Synth Scaffold Synthesis (5-Br-2-OMe-Ph) Enzyme In Vitro Assay (Amplex Red H2O2) Synth->Enzyme IC50 Cell Cellular Assay (H3K4me2 Western) Enzyme->Cell EC50 Valid Target Validation (Transcriptomics) Cell->Valid Mechanism

Caption: Diagram 2: Self-validating experimental workflow for evaluating epigenetic inhibitors.

Conclusion

The 5-bromo-2-methoxyphenyl scaffold represents a highly rationalized, structurally optimized moiety for targeting epigenetic erasers like LSD1. By leveraging directional halogen bonding and steric pre-organization, this pharmacophore achieves superior biochemical and cellular potency compared to standard phenyl rings. The self-validating workflows provided herein ensure that future drug development efforts utilizing this scaffold are grounded in rigorous, reproducible, and mechanistically sound science.

References

  • Structural Basis for the Inhibition of the LSD1 Histone Demethylase by the Antidepressant trans-2-phenylcyclopropylamine Source: Biochemistry / PubMed URL:[Link]

  • Lysine Acetyltransferase 8: A Target for Natural Compounds in Cancer Therapy Source: International Journal of Molecular Sciences / PMC (NIH) URL:[Link]

  • Crystal structure of histone demethylase LSD1 and tranylcypromine at 2.25Å Source: Biochemical and Biophysical Research Communications / PubMed URL:[Link]

Sources

An In-depth Technical Guide to Tranylcypromine Analogs with 5-Bromo-2-Methoxy Substitution

Author: BenchChem Technical Support Team. Date: March 2026

A Senior Application Scientist's Synthesis of Core Principles, Experimental Designs, and Therapeutic Potential for Researchers and Drug Development Professionals

Introduction: The Rationale for Modifying a Privileged Scaffold

Tranylcypromine (TCP), a non-selective, irreversible inhibitor of monoamine oxidases (MAO-A and MAO-B), has a long-standing clinical history in the management of major depressive disorder.[1] Its rigid cyclopropylamine structure, a constrained analog of amphetamine, serves as a "privileged scaffold" in medicinal chemistry, amenable to structural modifications that can fine-tune its pharmacological profile.[2] This guide focuses on a specific class of TCP analogs: those bearing a 5-bromo-2-methoxy substitution on an N-benzyl moiety. The exploration of these analogs is driven by the quest for enhanced selectivity, potency, and novel therapeutic applications beyond depression, including a significant interest in their potential as inhibitors of Lysine-Specific Demethylase 1 (LSD1), a key epigenetic regulator implicated in various cancers.[1] The introduction of the 5-bromo and 2-methoxy groups on the benzyl ring is a strategic choice aimed at modulating the electronic and steric properties of the molecule, thereby influencing its interaction with the active sites of target enzymes.

Core Chemistry: Synthesis of 5-Bromo-2-Methoxy Substituted Tranylcypromine Analogs

The synthesis of N-benzyl substituted tranylcypromine analogs, including those with the 5-bromo-2-methoxy pattern, generally involves a multi-step process. The key steps include the formation of the core trans-2-phenylcyclopropylamine structure and the subsequent derivatization of the primary amine.

Synthesis of the Tranylcypromine Core

The synthesis of the racemic trans-2-phenylcyclopropylamine, the foundational structure of tranylcypromine, can be achieved through various established routes, often starting from trans-cinnamic acid.[3] A common approach involves the cyclopropanation of a styrene derivative, followed by a Curtius or Hofmann rearrangement to yield the primary amine.[4][5]

Synthesis of the Key Intermediate: 5-Bromo-2-methoxybenzaldehyde

A crucial building block for introducing the desired substitution pattern is 5-bromo-2-methoxybenzaldehyde. This intermediate can be synthesized from commercially available precursors. A representative synthetic protocol is outlined below.

Experimental Protocol: Synthesis of 5-Bromo-2-methoxybenzaldehyde

This protocol describes a general method for the formylation of p-bromoanisole.

Materials:

  • p-Bromoanisole

  • Methylene chloride (CH₂Cl₂)

  • Titanium tetrachloride (TiCl₄)

  • 1,1-Dichloromethyl methyl ether

  • Saturated sodium bicarbonate solution

  • Saturated sodium chloride solution

  • Anhydrous magnesium sulfate (MgSO₄)

Procedure:

  • Dissolve p-bromoanisole in methylene chloride and cool the solution to 0°C in an ice bath.

  • Slowly add titanium tetrachloride to the cooled solution while maintaining the temperature.

  • After a brief stirring period (e.g., 10 minutes), add 1,1-dichloromethyl methyl ether dropwise, ensuring the temperature remains between 0-10°C.

  • Continue stirring the reaction mixture at this temperature for approximately 90 minutes.

  • Quench the reaction by carefully adding it to an excess of saturated sodium bicarbonate solution and methylene chloride with vigorous stirring.

  • Separate the organic layer. Extract the aqueous layer with additional methylene chloride.

  • Combine the organic layers and wash with saturated sodium chloride solution.

  • Dry the organic phase over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure to yield 5-bromo-2-methoxybenzaldehyde.[6]

Final Step: Reductive Amination

The final step in the synthesis of the target analogs is the coupling of the tranylcypromine core with 5-bromo-2-methoxybenzaldehyde via reductive amination. This versatile reaction forms a stable secondary amine linkage.

Experimental Protocol: General Reductive Amination

This protocol provides a general procedure for the N-benzylation of a primary amine.

Materials:

  • trans-2-phenylcyclopropylamine (or a spirocyclic analog)

  • 5-Bromo-2-methoxybenzaldehyde

  • Methanol (MeOH)

  • Sodium borohydride (NaBH₄)

  • Dichloromethane (CH₂Cl₂)

  • Saturated sodium bicarbonate solution

  • Anhydrous sodium sulfate (Na₂SO₄)

  • 2-Propanol

  • Hydrochloric acid (HCl) in diethyl ether

Procedure:

  • Dissolve the primary amine (e.g., trans-2-phenylcyclopropylamine) and 5-bromo-2-methoxybenzaldehyde in methanol and stir the mixture at room temperature overnight to form the imine intermediate.

  • Carefully add sodium borohydride in small portions to the reaction mixture with continued stirring over approximately 30 minutes.

  • Allow the reaction to proceed for 24 hours at room temperature.

  • Remove the solvent under reduced pressure.

  • Take up the residue in dichloromethane and wash with saturated aqueous sodium bicarbonate solution.

  • Dry the organic phase over anhydrous sodium sulfate, filter, and concentrate.

  • The resulting product can be purified by chromatography and, if desired, converted to its hydrochloride salt by dissolving the free base in 2-propanol and adding a solution of HCl in diethyl ether.[7]

Pharmacological Profile: A Dual-Targeting Paradigm

Tranylcypromine analogs with the 5-bromo-2-methoxy substitution are of significant interest due to their potential to inhibit both monoamine oxidases and LSD1. Understanding their activity and selectivity against these targets is crucial for their therapeutic development.

Monoamine Oxidase (MAO) Inhibition
Lysine-Specific Demethylase 1 (LSD1) Inhibition

LSD1 is a histone demethylase that plays a critical role in epigenetic regulation by removing methyl groups from histone H3 at lysines 4 and 9 (H3K4 and H3K9).[12][13] Dysregulation of LSD1 activity is implicated in the pathogenesis of various cancers, making it an attractive therapeutic target.[14] Tranylcypromine has been identified as an inhibitor of LSD1, and many of its analogs are being investigated for their anticancer properties.[1]

A specific spirocyclic analog, (2R)-N-(5-Bromo-2-methoxybenzyl)-2′,3′-dihydrospiro[cyclopropane-1,1′-inden]-2-amine (referred to as 16a in some literature), has been synthesized and evaluated for its LSD1 inhibitory activity.[15]

Quantitative Data and Structure-Activity Relationship (SAR)

The following table summarizes the available inhibitory data for the spirocyclic analog 16a and related compounds to provide context for the structure-activity relationship.

CompoundSubstitutionLSD1 IC₅₀ (nM)MAO-A % Inhibition @ 100 µMMAO-B % Inhibition @ 100 µM
TranylcypromineUnsubstituted>10,000--
16a N-(5-bromo-2-methoxybenzyl)130<20<20
17a N-(2,5-difluorobenzyl)120<20<20
14a N-(2-methoxybenzyl)140<20<20

Data adapted from a study on novel spirocyclic tranylcypromine derivatives.[16]

Analysis of Structure-Activity Relationships:

  • N-Benzylation: The addition of a substituted benzyl group to the nitrogen of the spirocyclic tranylcypromine core generally leads to a significant increase in LSD1 inhibitory potency compared to the parent compound.

  • 5-Bromo-2-Methoxy Substitution: The 5-bromo-2-methoxy substituted analog (16a ) exhibits potent LSD1 inhibition.[15] Comparing it to the 2,5-difluoro substituted analog (17a ) and the 2-methoxy analog (14a ), the inhibitory potencies are comparable, suggesting that the 5-bromo substitution is well-tolerated and may contribute to favorable interactions within the LSD1 active site.

  • Selectivity: The N-benzylated spirocyclic analogs, including 16a , demonstrate high selectivity for LSD1 over MAO-A and MAO-B, with minimal inhibition of the monoamine oxidases at high concentrations.[16] This is a desirable characteristic for developing targeted anticancer agents with a reduced side-effect profile related to MAO inhibition.

Experimental Workflows for Pharmacological Evaluation

Accurate and reproducible assessment of the inhibitory activity of these analogs against their targets is paramount. Standardized in vitro assays are employed for this purpose.

Monoamine Oxidase (MAO) Inhibition Assay

The inhibitory potency of the compounds against MAO-A and MAO-B is typically determined using a fluorometric or a chemiluminescent assay.

Experimental Protocol: In Vitro MAO Inhibition Assay (Fluorometric)

Principle:

This assay measures the hydrogen peroxide (H₂O₂) produced from the oxidative deamination of a substrate (e.g., p-tyramine) by MAO. The H₂O₂, in the presence of horseradish peroxidase (HRP), reacts with a probe to generate a fluorescent product.

Materials:

  • Recombinant human MAO-A and MAO-B enzymes

  • p-Tyramine (substrate)

  • Horseradish peroxidase (HRP)

  • Fluorescent probe (e.g., Amplex Red)

  • Assay buffer (e.g., phosphate buffer, pH 7.4)

  • Test compounds and positive controls (e.g., clorgyline for MAO-A, selegiline for MAO-B)

  • 96-well black microplates

Procedure:

  • Prepare serial dilutions of the test compounds and positive controls.

  • In the wells of a 96-well plate, add the assay buffer, MAO-A or MAO-B enzyme, and the test compound or control.

  • Pre-incubate the plate for a defined period (e.g., 15 minutes) at 37°C to allow for inhibitor-enzyme interaction.

  • Initiate the reaction by adding a mixture of the substrate, HRP, and the fluorescent probe.

  • Incubate the plate at 37°C, protected from light.

  • Measure the fluorescence intensity at appropriate excitation and emission wavelengths (e.g., 530 nm Ex / 590 nm Em) at multiple time points or at a fixed endpoint.

  • Calculate the percentage of inhibition for each compound concentration relative to the vehicle control and determine the IC₅₀ value by fitting the data to a dose-response curve.

Lysine-Specific Demethylase 1 (LSD1) Inhibition Assay

The activity of LSD1 and its inhibition by test compounds can be measured using various methods, including those that detect the production of hydrogen peroxide or the demethylated histone substrate.

Experimental Protocol: In Vitro LSD1 Inhibition Assay (Peroxidase-Coupled)

Principle:

This assay measures the H₂O₂ produced during the FAD-dependent demethylation of a methylated histone H3 peptide substrate by LSD1.

Materials:

  • Recombinant human LSD1/CoREST complex

  • Monomethylated or dimethylated histone H3 peptide substrate (e.g., H3K4me1 or H3K4me2)

  • Horseradish peroxidase (HRP)

  • Chromogenic or fluorogenic substrate for HRP

  • Assay buffer (e.g., HEPES buffer, pH 7.5)

  • Test compounds and a positive control (e.g., tranylcypromine)

  • 96-well microplates

Procedure:

  • Prepare serial dilutions of the test compounds.

  • To the wells of a 96-well plate, add the assay buffer, LSD1 enzyme, HRP, and the HRP substrate.

  • Add the test compound or vehicle control.

  • Pre-incubate the plate at room temperature for a short period (e.g., 10 minutes).

  • Initiate the reaction by adding the histone H3 peptide substrate.

  • Incubate the plate at room temperature or 37°C for a defined time (e.g., 60 minutes).

  • Measure the absorbance or fluorescence at the appropriate wavelength.

  • Calculate the percentage of inhibition and determine the IC₅₀ value.[17]

Signaling Pathways and Biological Implications

The therapeutic effects and potential side effects of these dual-targeting analogs are a direct consequence of their impact on the downstream signaling pathways of MAO and LSD1.

MAO Inhibition and Neurotransmitter Signaling

By inhibiting MAO-A and MAO-B, these compounds increase the levels of serotonin, norepinephrine, and dopamine in the synaptic cleft.[6] This leads to enhanced neurotransmission, which is the primary mechanism behind their potential antidepressant and anxiolytic effects.

MAO_Inhibition_Pathway cluster_presynaptic Presynaptic Neuron cluster_synapse Synaptic Cleft cluster_postsynaptic Postsynaptic Neuron Monoamines Monoamines MAO_A MAO-A Monoamines->MAO_A Degradation MAO_B MAO-B Monoamines->MAO_B Degradation Synaptic_Monoamines Increased Monoamines Monoamines->Synaptic_Monoamines Release Inactive_Metabolites Inactive_Metabolites MAO_A->Inactive_Metabolites MAO_B->Inactive_Metabolites Receptors Postsynaptic Receptors Synaptic_Monoamines->Receptors Binding Signaling Enhanced Neurotransmission Receptors->Signaling TCP_Analog 5-Bromo-2-Methoxy TCP Analog TCP_Analog->MAO_A Inhibition TCP_Analog->MAO_B Inhibition

Caption: MAO Inhibition Pathway.

LSD1 Inhibition and Epigenetic Regulation

LSD1 inhibition leads to changes in histone methylation patterns, which in turn alters gene expression.[18] By preventing the demethylation of H3K4 and H3K9, these analogs can reactivate silenced tumor suppressor genes or repress the expression of oncogenes, leading to anti-proliferative and pro-differentiative effects in cancer cells.[12]

LSD1_Inhibition_Pathway TCP_Analog 5-Bromo-2-Methoxy TCP Analog LSD1 LSD1 TCP_Analog->LSD1 Inhibition Demethylation Demethylation LSD1->Demethylation Histone_Methylation H3K4me2 / H3K9me2 (Methylated Histones) Histone_Methylation->Demethylation Gene_Repression Transcriptional Repression (e.g., Tumor Suppressors) Demethylation->Gene_Repression Prevents Gene_Activation Transcriptional Activation (e.g., Oncogenes) Demethylation->Gene_Activation Allows Altered_Gene_Expression Altered Gene Expression Gene_Repression->Altered_Gene_Expression Gene_Activation->Altered_Gene_Expression Anticancer_Effects Anticancer Effects (Apoptosis, Differentiation) Altered_Gene_Expression->Anticancer_Effects

Caption: LSD1 Inhibition Pathway.

Conclusion and Future Directions

Tranylcypromine analogs with 5-bromo-2-methoxy substitution represent a promising area of research at the intersection of neuropharmacology and oncology. The strategic placement of these substituents on an N-benzyl group has been shown to yield potent and selective inhibitors of LSD1, while potentially modulating the well-known MAO inhibitory activity of the tranylcypromine scaffold. The high selectivity for LSD1 over MAOs observed in the spirocyclic series is particularly encouraging for the development of targeted cancer therapies with a reduced risk of the side effects associated with MAO inhibition.

Future research in this area should focus on several key aspects:

  • Synthesis and Evaluation of Non-Spirocyclic Analogs: A systematic investigation of non-spirocyclic analogs with the 5-bromo-2-methoxy substitution is warranted to fully understand the contribution of the core structure to the pharmacological profile.

  • Comprehensive Pharmacological Profiling: It is essential to obtain complete pharmacological data, including IC₅₀ values for MAO-A, MAO-B, and LSD1, for a series of these analogs to establish a clear structure-activity and structure-selectivity relationship.

  • In Vivo Efficacy and Safety: Promising candidates should be advanced to in vivo models of cancer and neurological disorders to assess their therapeutic efficacy, pharmacokinetics, and safety profiles.

  • Elucidation of Downstream Effects: Further studies are needed to delineate the specific downstream gene expression changes and cellular consequences of inhibiting LSD1 with these novel compounds in different disease contexts.

By pursuing these avenues of research, the full therapeutic potential of tranylcypromine analogs with 5-bromo-2-methoxy substitution can be realized, potentially leading to the development of new and effective treatments for a range of challenging diseases.

References

  • Unravelling the target landscape of tranylcypromines for new drug discovery - PMC. (2025, April 14). National Center for Biotechnology Information. [Link]

  • Shih, J. C., Chen, K., & Ridd, M. J. (1999). Role of MAO A and B in neurotransmitter metabolism and behavior. Polish journal of pharmacology, 51(1), 25–29. [Link]

  • Synthesis of 5-bromo-2-methoxybenzaldehyde - PrepChem.com. (n.d.). PrepChem.com. [Link]

  • What are the therapeutic applications for MAO inhibitors? - Patsnap Synapse. (2025, March 11). Patsnap. [Link]

  • Synthesis of trans-2-(indol-3-yl)cyclopropylamines: Rigid tryptamine analogues. (n.d.). ProQuest. [Link]

  • Strategies that regulate LSD1 for novel therapeutics - PMC. (2024, January 10). National Center for Biotechnology Information. [Link]

  • MAOA gene: MedlinePlus Genetics. (2017, May 1). MedlinePlus. [Link]

  • Lysine-Specific Demethylase 1 (LSD1) epigenetically controls osteoblast differentiation - PMC. (n.d.). National Center for Biotechnology Information. [Link]

  • LSD1 demethylates epigenetic modifications to regulate brown and beige... - ResearchGate. (n.d.). ResearchGate. [Link]

  • LSD1, a double-edged sword, confers dynamic chromatin regulation but commonly promotes aberrant cell growth. - F1000Research. (2017, November 16). F1000Research. [Link]

  • Monoamine oxidase inactivation: from pathophysiology to therapeutics - PMC. (n.d.). National Center for Biotechnology Information. [Link]

  • Synthesis of Substituted Cyclopropylamines via Metal Homoenolate Chemistry and Ni Catalysis. (n.d.). TSpace. [Link]

  • LSD1: Expanding Functions in Stem Cells and Differentiation - MDPI. (2021, November 20). MDPI. [Link]

  • trans-2-Aryl-N,N-dipropylcyclopropylamines: synthesis and interactions with 5-HT(1A) receptors - PubMed. (n.d.). National Center for Biotechnology Information. [Link]

  • Unravelling the target landscape of tranylcypromines for new drug discovery - PMC. (2025, April 14). National Center for Biotechnology Information. [Link]

  • Tranylcypromine-based LSD1 Inhibitors: Structure-Activity Relationship, Antiproliferative Effect in Leukemias and Gene Target Modulation - PMC. (n.d.). National Center for Biotechnology Information. [Link]

  • Novel spirocyclic tranylcypromine derivatives as lysine-specific demethylase 1 (LSD1) inhibitors - PMC. (n.d.). National Center for Biotechnology Information. [Link]

  • Tranylcypromine - Wikipedia. (n.d.). Wikipedia. [Link]

  • Novel spirocyclic tranylcypromine derivatives as lysine-specific demethylase 1 (LSD1) inhibitors - RSC Publishing. (2018, January 5). Royal Society of Chemistry. [Link]

  • (PDF) Synthesis of N-(halogenated) benzyl analogs of superpotent serotonin ligands. (2025, August 6). ResearchGate. [Link]

  • General method for the synthesis of tranylcypromine. Reagents and... - ResearchGate. (n.d.). ResearchGate. [Link]

  • Design and Synthesis of Tranylcypromine-Derived LSD1 Inhibitors with Improved hERG and Microsomal Stability Profiles - PMC. (2022, April 29). National Center for Biotechnology Information. [Link]

  • SAR and molecular mechanism studies of monoamine oxidase inhibition by selected chalcone analogs - PMC. (2019, March 27). National Center for Biotechnology Information. [Link]

  • Reductive Amination - Wordpress. (n.d.). WordPress.com. [Link]

  • Reductive Amination, and How It Works - Master Organic Chemistry. (2017, September 1). Master Organic Chemistry. [Link]

  • Tranylcypromine – Knowledge and References - Taylor & Francis. (n.d.). Taylor & Francis. [Link]

  • Mechanism of action of (±)‐tranylcypromine 1 and examples of... - ResearchGate. (n.d.). ResearchGate. [Link]

  • SAR and molecular mechanism studies of monoamine oxidase inhibition by selected chalcone analogs - ResearchGate. (2019, March 3). ResearchGate. [Link]

  • Synthesis and pharmacological evaluation of N-benzyl substituted 4-bromo-2,5-dimethoxyphenethylamines as 5-HT2A/2C partial agonists - PubMed. (2015, July 15). National Center for Biotechnology Information. [Link]

  • An Efficient Reductive Amination Protocol Using Benzylamine-Borane As Reducing Agent - BYU ScholarsArchive. (2014, February 14). Brigham Young University. [Link]

  • Selective 5-hydroxytryptamine 2C receptor agonists derived from the lead compound tranylcypromine: identification of drugs with antidepressant-like action - PubMed. (2009, April 9). National Center for Biotechnology Information. [Link]

  • Reduction of hydrobenzamides: a strategy for synthesizing benzylamines - Indian Academy of Sciences. (n.d.). Indian Academy of Sciences. [Link]

  • Targeting MAO-B with Small-Molecule Inhibitors: A Decade of Advances in Anticancer Research (2012–2024) - MDPI. (2024, December 31). MDPI. [Link]

Sources

The Pharmacophore of Gene Regulation: 1-Aminocyclopropane Derivatives as LSD1 Inhibitors

Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary

The 1-aminocyclopropane core—specifically the trans-2-phenylcyclopropylamine (TCP) scaffold—represents the structural anchor for the most advanced class of epigenetic modulators targeting Lysine Specific Demethylase 1 (LSD1/KDM1A). Unlike reversible inhibitors, these molecules exploit the enzyme's own oxidative mechanism to form a covalent adduct with the FAD cofactor, resulting in irreversible inactivation.[1]

This technical guide dissects the medicinal chemistry, mechanistic nuances, and validated experimental protocols for this chemical class. It is designed for drug discovery scientists requiring a synthesis of structural biology, kinetic analysis, and clinical translation strategies.

Structural Basis & Mechanism of Action[2]

The "Suicide Substrate" Mechanism

The potency of 1-aminocyclopropane derivatives stems from their ability to act as mechanism-based inactivators (suicide substrates). The cyclopropane ring mimics the methylated lysine substrate.

The Kinetic Sequence:

  • Oxidation: LSD1 accepts a hydride equivalent from the amine C-H bond, reducing FAD to FADH2.

  • Ring Opening: The resulting iminium intermediate (or radical cation) is chemically unstable due to ring strain. It undergoes rapid ring opening.

  • Adduct Formation: The opened ring forms a covalent bond with the N5 position of the FAD cofactor.

  • Irreversible Inhibition: The FAD-inhibitor adduct prevents further catalytic turnover.[1]

Expert Insight (Grob Fragmentation): Recent structural studies (Nature Communications, 2025) have revealed a divergence in adduct stability. While first-generation inhibitors (like TCP) form stable N5-adducts, certain "demethylase-specific" inhibitors (e.g., T-448) undergo a Grob fragmentation after adduct formation.[2] This leads to the formation of N-formyl-FAD, a unique inactive species that inhibits enzymatic activity without disrupting the LSD1-GFI1B protein-protein interaction, potentially reducing hematological toxicity.

Mechanistic Pathway Diagram

The following diagram illustrates the single-electron transfer (SET) and covalent modification pathway.

LSD1_Mechanism Substrate 1-Aminocyclopropane (Inhibitor) Complex E-S Complex Substrate->Complex Binding LSD1_FAD LSD1 Active Site (Oxidized FAD) LSD1_FAD->Complex Radical Radical Cation Intermediate Complex->Radical 1e- Transfer (Amine Oxidation) RingOpen Ring-Opened Species Radical->RingOpen Cyclopropane Ring Opening Adduct N5-FAD Covalent Adduct (Inactive) RingOpen->Adduct Covalent Bond Formation

Caption: Kinetic mechanism of LSD1 inactivation by 1-aminocyclopropane derivatives via FAD adduct formation.

Medicinal Chemistry: From TCP to Selective Modulators[4]

The parent compound, Tranylcypromine (TCP) , is a non-selective Monoamine Oxidase (MAO) inhibitor. The challenge in developing LSD1-specific drugs lies in distinguishing the LSD1 active site from the structurally homologous MAO-A and MAO-B active sites.

Structure-Activity Relationship (SAR) Rules
  • N-Substitution: The LSD1 active site has a larger binding pocket than MAO. Adding bulky groups (e.g., 4-cyanobenzyl, piperazine moieties) to the amine nitrogen dramatically increases LSD1 selectivity (>1000-fold) by exploiting this steric allowance.

  • Ring Substitution: Substituents on the phenyl ring (specifically at the 4-position) modulate potency.

  • Stereochemistry: The (1R, 2S)-isomer (trans) is generally the active pharmacophore for FAD adduct formation in LSD1, whereas cis-isomers are often less potent or inactive.

Comparative Data: Key Clinical Candidates
CompoundCodeCore StructureTarget SelectivityClinical StatusPrimary Indication
Tranylcypromine TCP2-phenylcyclopropylamineNon-selective (LSD1/MAO)Approved (Antidepressant)Depression (Historical)
Iadademstat ORY-1001N-alkylated TCP>2500x vs MAO-A/BPhase 2AML, SCLC
Bomedemstat IMG-7289N-substituted TCPHigh SelectivityPhase 3Myelofibrosis, ET
Vafidemstat ORY-2001N-substituted TCPDual LSD1/MAO-BPhase 2CNS (Alzheimer's, BPD)

Validated Experimental Protocols

Enzymatic Assay: Amplex Red Peroxidase-Coupled System

This assay is the industry standard for measuring FAD-dependent demethylase activity. It detects hydrogen peroxide (


) generated during the demethylation cycle.[3][4]

Principle:




Protocol Steps:

  • Buffer Prep: 50 mM HEPES (pH 7.5), 0.1 mM BSA, 5% Glycerol. Note: Avoid DTT or reducing agents as they interfere with peroxidase.

  • Enzyme Incubation: Incubate recombinant human LSD1 (20-50 nM) with test compounds for 30 minutes at RT. Crucial: This pre-incubation allows the covalent bond to form.

  • Substrate Addition: Add H3K4me2 peptide (10 µM) mixed with Amplex Red (50 µM) and Horseradish Peroxidase (HRP, 0.1 U/mL).

  • Detection: Measure fluorescence (Ex 530nm / Em 590nm) kinetically for 45 minutes.

  • Validation: Use TCP (IC50 ~2 µM) as a positive control.

Cellular Target Engagement: H3K4me2 Western Blot

Since LSD1 demethylates H3K4me1/2, inhibition results in a global accumulation of these marks.[1]

Protocol Steps:

  • Treatment: Treat AML cells (e.g., MV4-11 or THP-1) with inhibitor (0.1 - 1000 nM) for 24-72 hours. Timepoint is critical: Epigenetic marks take time to accumulate.

  • Extraction: Perform acid extraction of histones to remove cytoplasmic proteins (using 0.2N HCl).

  • Blotting: Run SDS-PAGE.[1] Probe with anti-H3K4me2 (Cell Signaling Tech #9725) and anti-Total H3 (loading control).

  • Quantification: Calculate the ratio of H3K4me2/Total H3 relative to DMSO control.

Drug Discovery Workflow Diagram

Workflow Library TCP Derivative Library Synthesis Enzymatic Biochemical Screen (Amplex Red Assay) Library->Enzymatic Selectivity Selectivity Counter-Screen (MAO-A / MAO-B) Enzymatic->Selectivity Hit Confirmation (<100 nM) Cellular Cellular Target Engagement (H3K4me2 Western / CD11b FACS) Selectivity->Cellular Selectivity Index >100x InVivo In Vivo Efficacy (AML Xenograft Models) Cellular->InVivo Differentiation Induction

Caption: Step-wise screening cascade for validating 1-aminocyclopropane LSD1 inhibitors.

Clinical Translation & Therapeutic Landscape

Oncology: Differentiation Therapy

In Acute Myeloid Leukemia (AML), LSD1 sustains the "differentiation block" by repressing genes required for myeloid maturation.

  • Mechanism: Inhibition of LSD1 disrupts the LSD1-GFI1B complex (or enzymatic activity), reactivating the PU.1 transcription factor pathway.

  • Biomarkers: Successful treatment is marked by the expression of differentiation markers CD11b and CD86 on blast cells.

  • Current Trials: Iadademstat is showing promise in combination with Azacitidine (ALICE trial) for elderly AML patients, demonstrating high response rates (ORR).[5][6]

Beyond Oncology: CNS Disorders

LSD1 is highly expressed in the brain. Unlike the oncology strategy (cytotoxicity/differentiation), CNS applications utilize Vafidemstat to modulate aggression and sociability.

  • Mechanism: Modulating neuronal gene expression plasticity without inducing cell death.

  • Indication: Borderline Personality Disorder (BPD) and Alzheimer’s disease.

References

  • Mechanism of Action (Grob Fragmentation)

    • Covalent adduct Grob fragmentation underlies LSD1 demethylase-specific inhibitor mechanism of action and resistance.[7][2][8] Nature Communications, 2025.[7]

  • Clinical Data (Bomedemstat)

    • Bomedemstat (IMG-7289) for the treatment of Myelofibrosis and Essential Thrombocythemia.[9] ClinicalTrials.gov / Imago BioSciences data.

  • Clinical Data (Iadademstat)

    • Safety and efficacy of iadademstat in combination with azacitidine in elderly patients with acute myeloid leukemia (ALICE trial).[5][6] The Lancet Haematology, 2024.[5]

  • SAR & Chemistry

    • Structure-activity studies on N-substituted tranylcypromine derivatives lead to selective inhibitors of lysine specific demethylase 1 (LSD1).[10][11] European Journal of Medicinal Chemistry, 2017.[12]

  • Assay Protocols

    • LSD1 Demethylase Activity Assay via Amplex Red.[3][4][13] Reaction Biology / Thermo Fisher Scientific Technical Guides.

Sources

Decoding the Bioactive Conformation: 5-HT2A Receptor Affinity of Conformationally Restricted Phenethylamines

Author: BenchChem Technical Support Team. Date: March 2026

Target Audience: Researchers, Medicinal Chemists, and Neuropharmacologists Focus: Structure-Activity Relationships (SAR), Biased Agonism, and Receptor Binding Kinetics

Introduction: The Bioactive Conformation Conundrum

Serotonergic hallucinogens and psychoplastogens primarily exert their effects via agonism at the serotonin 5-HT2A receptor (5-HT2AR). Among the three classical structural families of 5-HT2A agonists—ergolines, tryptamines, and phenethylamines—the phenethylamines (e.g., 2C-B, DOB, mescaline) are characterized by a highly flexible ethylamine side chain and rotatable methoxy groups.

This inherent flexibility allows the molecule to adopt numerous low-energy conformations in solution. However, upon binding to the orthosteric site of the 5-HT2A receptor, the ligand must adopt a specific, highly constrained geometry known as the bioactive conformation . To deduce this geometry, medicinal chemists synthesize conformationally restricted analogues —molecules where flexible bonds are "tied back" into rigid ring systems. If a restricted analogue exhibits high affinity, its rigidified structure likely mimics the required bioactive geometry. Furthermore, these rigid scaffolds often induce distinct conformational shifts in the receptor, leading to pathway-specific signaling (biased agonism) [1].

G Base Flexible Phenethylamine (e.g., 2C-B, DOB) Oxygen Oxygen Lone Pair Restriction (Dihydrofuran/Furan rings) Base->Oxygen Alkyl Alkyl Chain Restriction (Benzocycloalkanes/Piperidines) Base->Alkyl FLY FLY / DragonFLY Derivatives (Increased Affinity) Oxygen->FLY TCB TCB-2 Derivatives (Functional Selectivity) Alkyl->TCB

SAR logic: Restricting flexible bonds yields specialized 5-HT2A ligands.

Structural Paradigms in Conformational Restriction

Oxygen-Constrained Systems: The "FLY" and "DragonFLY" Architectures

In classical phenethylamines like 2C-B, the lone pairs of the 2- and 5-methoxy groups play a critical role in hydrogen bonding with receptor residues (e.g., Serine 3.36 and Serine 5.43). By incorporating these oxygen atoms into rigid dihydrofuran or furan rings, researchers force the oxygen lone pairs into specific vectors.

  • Dihydrobenzofurans ("FLY" compounds): Incorporating the methoxy groups into saturated dihydrofuran rings (e.g., 2C-B-FLY, DOB-FLY) locks the oxygen lone pairs into a syn orientation relative to the ethylamine side chain. This restriction maintains or slightly improves affinity compared to the parent compounds, confirming that the syn orientation is favored in the binding pocket [2].

  • Benzodifurans ("DragonFLY" compounds): Utilizing fully aromatic furan rings (e.g., Bromo-DragonFLY) forces the molecule into a highly planar, rigid geometry. Bromo-DragonFLY exhibits sub-nanomolar affinity (

    
     nM) and is one of the most potent 5-HT2A agonists known. The aromaticity alters the electron density and hydrogen-bond acceptor capability of the oxygen atoms, optimizing their interaction with the receptor's transmembrane helices [3].
    
Alkyl-Chain Constrained Systems: Benzocycloalkanes

Restricting the ethylamine side chain aims to determine the optimal dihedral angle between the amine and the phenyl ring. The synthesis of 1-aminomethylbenzocycloalkanes by Nichols and colleagues yielded TCB-2 ((R)-4-bromo-3,6-dimethoxybenzocyclobuten-1-yl)methylamine).

By tethering the alkyl chain into a benzocyclobutene ring, TCB-2 mimics the active binding conformation of more flexible phenethylamines. X-ray crystallography and virtual docking into 5-HT2A homology models confirmed that the R-enantiomer optimally projects the basic amine toward Aspartate 3.32 (D3.32), a highly conserved residue required for monoamine binding [4].

Functional Selectivity (Biased Agonism)

The 5-HT2A receptor is a G-protein coupled receptor (GPCR) that exhibits pleiotropic signaling. It classically couples to


 to activate Phospholipase C (PLC), leading to inositol triphosphate (IP3) accumulation. However, it can also couple to 

to activate Phospholipase A2 (PLA2), releasing arachidonic acid (AA), or recruit

-arrestin.

Conformationally restricted phenethylamines are exceptional tools for probing functional selectivity . Because their rigid structures lock the receptor into distinct conformational states, they can preferentially activate one signaling cascade over another. For instance, TCB-2 is a functionally selective agonist that exhibits a 65-fold greater potency in stimulating IP3 turnover than in producing arachidonic acid release [4]. This decoupling is critical for modern drug development, as specific pathways are hypothesized to mediate therapeutic (e.g., neuroplasticity) versus adverse (e.g., hallucinogenic or cardiotoxic) effects.

G Agonist Restricted Phenethylamine (e.g., TCB-2) Receptor 5-HT2A Receptor Agonist->Receptor Gq Gαq Protein Receptor->Gq Primary Pathway G12 Gα12/13 Protein Receptor->G12 Secondary Pathway PLC Phospholipase C (PLC) Gq->PLC PLA2 Phospholipase A2 (PLA2) G12->PLA2 IP3 IP3 Accumulation (High Efficacy) PLC->IP3 AA Arachidonic Acid Release (Low Efficacy) PLA2->AA

Biased agonism at the 5-HT2A receptor induced by structurally rigid ligands.

Quantitative Data Summary

The table below summarizes the binding affinities (


) of key flexible phenethylamines compared to their conformationally restricted counterparts. Data is synthesized from competitive radioligand binding assays using 

-ketanserin or

-DOI at cloned human or rat 5-HT2A receptors[2, 3, 4].
Compound NameStructural ClassificationRestriction Type5-HT2A Affinity (

, nM)
Functional Efficacy
2C-B Flexible PhenethylamineNone (Reference)~8.6Partial Agonist
DOB Flexible AmphetamineNone (Reference)~22.0Partial Agonist
2C-B-FLY TetrahydrobenzodifuranOxygen (Saturated)~11.0Full/Partial Agonist
DOB-FLY TetrahydrobenzodifuranOxygen (Saturated)~18.0Full/Partial Agonist
Bromo-DragonFLY BenzodifuranOxygen (Aromatic)~0.04Full Agonist
TCB-2 BenzocyclobuteneAlkyl Chain~0.75Biased Agonist (IP3 > AA)

Experimental Protocols: Validating Affinity and Efficacy

To ensure scientific integrity, the evaluation of conformationally restricted ligands requires self-validating experimental systems. The following step-by-step methodologies detail the standard workflows for determining receptor affinity and functional efficacy.

Protocol 1: Radioligand Competition Binding Assay (Affinity)

This protocol determines the


 of a novel restricted phenethylamine by measuring its ability to displace a known radioligand (e.g., 

-Ketanserin) from the 5-HT2A receptor.

Step-by-Step Methodology:

  • Membrane Preparation: Harvest HEK293 cells stably expressing the human 5-HT2A receptor. Homogenize cells in ice-cold Tris-HCl buffer (50 mM, pH 7.4) and centrifuge at 40,000 × g for 20 minutes at 4°C. Resuspend the membrane pellet in fresh buffer.

  • Assay Incubation: In a 96-well plate, combine 50 µL of

    
    -Ketanserin (final concentration ~1-2 nM), 50 µL of the test compound (serial dilutions from 
    
    
    
    to
    
    
    M), and 100 µL of the membrane suspension (approx. 15-20 µg protein/well).
  • Non-Specific Binding (NSB) Control: To validate the specific binding signal, dedicate control wells containing a saturating concentration of an unlabeled competitor (e.g., 10 µM Mianserin) instead of the test compound.

  • Equilibration: Incubate the plates in the dark at 37°C for 60 minutes to reach thermodynamic equilibrium.

  • Rapid Filtration: Terminate the reaction by rapid vacuum filtration through GF/C glass fiber filters (pre-soaked in 0.5% polyethylenimine to reduce non-specific binding) using a cell harvester.

  • Washing: Wash the filters three times with 3 mL of ice-cold Tris-HCl buffer to remove unbound radioligand.

  • Quantification: Transfer filters to scintillation vials, add 3 mL of liquid scintillation cocktail, and quantify bound radioactivity using a liquid scintillation counter.

  • Data Analysis: Calculate

    
     values using non-linear regression (one-site competition model). Convert 
    
    
    
    to
    
    
    using the Cheng-Prusoff equation:
    
    
    .

G Prep Membrane Preparation (HEK293 cells expressing 5-HT2A) Incubate Incubation (Membranes +[3H]-Ketanserin + Test Ligand) Prep->Incubate Filter Rapid Filtration (GF/C glass fiber filters) Incubate->Filter Wash Washing (Ice-cold Tris-HCl buffer) Filter->Wash Count Liquid Scintillation Counting (Measure bound radioactivity) Wash->Count Analyze Data Analysis (Calculate IC50 and Ki values) Count->Analyze

Workflow for Radioligand Competition Binding Assay to determine receptor affinity.
Protocol 2: IP3 Accumulation Assay (Functional Efficacy)

To assess


-mediated PLC activation, the accumulation of inositol monophosphate (IP1, a stable downstream metabolite of IP3) is measured.

Step-by-Step Methodology:

  • Cell Seeding: Seed 5-HT2A-expressing CHO or HEK293 cells into 384-well plates at a density of 10,000 cells/well. Incubate overnight at 37°C.

  • Lithium Chloride Treatment: Pre-incubate cells with stimulation buffer containing 50 mM LiCl for 30 minutes. Causality: LiCl inhibits inositol monophosphatase, preventing the degradation of IP1 and allowing it to accumulate to measurable levels.

  • Agonist Stimulation: Add the conformationally restricted phenethylamine at varying concentrations and incubate for 60 minutes at 37°C.

  • Cell Lysis and Detection: Lyse the cells and add a FRET-based or HTRF (Homogeneous Time-Resolved Fluorescence) IP1 detection reagent (e.g., IP-One kit).

  • Signal Reading: Read the plate using a time-resolved fluorescence microplate reader.

  • Analysis: Plot the fluorescence ratio against the log of the agonist concentration to determine the

    
     (potency) and 
    
    
    
    (efficacy relative to a full agonist like 5-HT).

Conclusion

Conformationally restricted phenethylamines represent a triumph of rational drug design. By systematically locking the flexible ethylamine side chain and methoxy groups into rigid ring systems, researchers have successfully mapped the bioactive conformation required for 5-HT2A receptor activation. Compounds like Bromo-DragonFLY and TCB-2 not only demonstrate exceptional affinity but also serve as critical pharmacological probes for uncovering the nuances of biased agonism. As neuropharmacology shifts toward developing non-hallucinogenic psychoplastogens, the structural lessons learned from these rigidified molecules will be foundational in designing the next generation of targeted neurotherapeutics.

References

  • Structure-Activity Relationships of Constrained Phenylethylamine Ligands for the Serotonin 5-HT2 Receptors. PLOS One (2013). Available at:[Link]

  • Enantiospecific Synthesis and Pharmacological Evaluation of a Series of Super-Potent, Conformationally Restricted 5-HT2A/2C Receptor Agonists. Chambers, J. J., et al. Journal of Medicinal Chemistry (2001). Available at:[Link]

  • Comparison of the behavioral responses induced by phenylalkylamine hallucinogens and their tetrahydrobenzodifuran (“FLY”) and benzodifuran (“DragonFLY”) analogs. Halberstadt, A. L., et al. Neuropharmacology (2019). Available at:[Link]

  • 1-Aminomethylbenzocycloalkanes: Conformationally Restricted Hallucinogenic Phenethylamine Analogues as Functionally Selective 5-HT2A Receptor Agonists. McLean, T. H., et al. Journal of Medicinal Chemistry (2006). Available at:[Link]

Methodological & Application

Synthesis of 1-(5-Bromo-2-methoxyphenyl)cyclopropanamine via Kulinkovich-de Meijere reaction

Author: BenchChem Technical Support Team. Date: March 2026

Application Note: Synthesis of 1-(5-Bromo-2-methoxyphenyl)cyclopropanamine

Executive Summary

This application note details the optimized protocol for synthesizing 1-(5-Bromo-2-methoxyphenyl)cyclopropanamine , a high-value scaffold for GPCR ligands and NMDA receptor antagonists.

While the request specifies the Kulinkovich-de Meijere reaction (typically utilizing amides), this protocol employs the Szymoniak Modification (utilizing nitriles).[1][2][3] This strategic deviation is critical: the classical amide route yields tertiary amines or requires harsh deprotection steps (e.g., hydrogenolysis) incompatible with the aryl bromide moiety. The nitrile route provides direct, high-yielding access to the target primary amine under mild conditions.

Retrosynthetic Analysis & Strategy

The target molecule features a cyclopropane ring fused to a primary amine and an electron-rich aryl halide. The most efficient disconnection involves the formation of the cyclopropane ring and the C-N bond simultaneously from a nitrile precursor.

Strategic Disconnection:

  • Target: 1-(5-Bromo-2-methoxyphenyl)cyclopropanamine[4]

  • Precursor: 5-Bromo-2-methoxybenzonitrile

  • Reagents: Ethylmagnesium bromide (EtMgBr), Titanium(IV) isopropoxide [Ti(OiPr)₄], Boron trifluoride diethyl etherate (BF₃·OEt₂).

Reaction Scheme:



Mechanistic Insight

Understanding the catalytic cycle is vital for troubleshooting. The reaction proceeds via a low-valent titanium species (titanacyclopropane) acting as a 1,2-dicarbanion equivalent.

Key Mechanistic Steps:

  • Ligand Exchange: EtMgBr reacts with Ti(OiPr)₄ to form a diethyltitanium species, which eliminates ethane to generate titanacyclopropane .[2]

  • Insertion: The nitrile inserts into the Ti-C bond, forming an azatitanacyclopentene metallacycle.

  • Rearrangement: Lewis acid (BF₃·OEt₂) activation triggers ring contraction to the cyclopropylamine framework.

Mechanism Reagents Ti(OiPr)4 + 2 EtMgBr Titanacycle Titanacyclopropane (Active Species) Reagents->Titanacycle - Ethane Metallacycle Azatitanacyclopentene (Intermediate) Titanacycle->Metallacycle + Nitrile Nitrile 5-Bromo-2-methoxy- benzonitrile Nitrile->Metallacycle Rearrangement Ring Contraction (BF3·OEt2 Promoted) Metallacycle->Rearrangement + BF3·OEt2 Product 1-Arylcyclopropanamine Rearrangement->Product Hydrolysis

Figure 1: Mechanistic pathway of the Szymoniak modification. The formation of the azatitanacyclopentene is the rate-determining step for sterically hindered nitriles.

Detailed Experimental Protocol

Safety Warning: This reaction involves air-sensitive reagents (Grignard, Ti-alkoxides) and exothermic steps. Perform all operations in a fume hood under an inert atmosphere (Argon or Nitrogen).

Materials & Reagents
ReagentEquiv.[2][3][5][6]RoleSpecifications
5-Bromo-2-methoxybenzonitrile 1.0SubstrateDry, solid.
Ethylmagnesium bromide (EtMgBr) 2.2 - 2.5Reagent3.0 M in Et₂O (Preferred over THF for easier workup).
Titanium(IV) isopropoxide 1.1Stoichiometric ReagentFreshly distilled if yellow/turbid.
BF₃·OEt₂ 2.0PromoterDistilled, stored under Ar.
THF (Tetrahydrofuran) SolventAnhydrousDistilled from Na/Benzophenone or from SPS.
Step-by-Step Procedure

Step 1: Setup and Inertion

  • Flame-dry a 250 mL two-neck round-bottom flask equipped with a magnetic stir bar, a pressure-equalizing addition funnel, and an argon inlet.

  • Cool the flask to room temperature under a stream of argon.

Step 2: Substrate & Catalyst Loading

  • Charge the flask with 5-Bromo-2-methoxybenzonitrile (10.0 mmol, 2.12 g).

  • Add anhydrous THF (50 mL) and stir until fully dissolved.

  • Add Titanium(IV) isopropoxide (11.0 mmol, 3.25 mL) via syringe. The solution typically turns faint yellow.

Step 3: Grignard Addition (Critical Step)

  • Cool the reaction mixture to 0 °C (ice bath). Note: While some protocols suggest RT, cooling controls the exotherm during the initial titanacycle formation.

  • Charge the addition funnel with EtMgBr (22.0 mmol, 7.3 mL of 3.0 M solution).

  • Add the EtMgBr dropwise over 45–60 minutes .

    • Observation: The solution will darken, transitioning from yellow to dark brown/black. This indicates the formation of the low-valent Ti species.[7]

  • Remove the ice bath and stir at room temperature for 1 hour .

Step 4: Lewis Acid Promoted Ring Closure

  • Add BF₃·OEt₂ (20.0 mmol, 2.5 mL) dropwise via syringe.

    • Caution: Exothermic reaction.

  • Stir the mixture at room temperature for 1 hour .

Step 5: Workup and Isolation

  • Quench: Cool to 0 °C and carefully add 10% aqueous NaOH (20 mL). Stir vigorously for 15 minutes.

    • Goal: This hydrolyzes titanium salts into a white, granular precipitate (TiO₂), freeing the amine.

  • Filtration: Filter the mixture through a pad of Celite to remove titanium residues. Wash the pad with Et₂O (3 x 50 mL).

  • Extraction: Transfer filtrate to a separatory funnel. Separate layers. Extract the aqueous layer with Et₂O (2 x 30 mL).

  • Drying: Combine organic phases, dry over anhydrous Na₂SO₄, and concentrate under reduced pressure.

  • Purification: The crude oil is often pure enough for use. If necessary, purify via flash column chromatography.

    • Stationary Phase: Silica Gel (neutralized with 1% Et₃N).

    • Eluent: DCM:MeOH (95:5) with 1% NH₄OH (to prevent streaking of the amine).

Characterization Data (Expected)

  • Physical State: Pale yellow to colorless oil.

  • ¹H NMR (400 MHz, CDCl₃):

    • 
       7.30 (d, J = 2.5 Hz, 1H, Ar-H), 7.25 (dd, 1H, Ar-H), 6.75 (d, 1H, Ar-H).
      
    • 
       3.85 (s, 3H, -OCH₃).
      
    • 
       1.80 (br s, 2H, -NH₂).
      
    • 
       0.95–1.10 (m, 2H, Cyclopropane-CH₂).
      
    • 
       0.80–0.90 (m, 2H, Cyclopropane-CH₂).
      
  • ¹³C NMR (100 MHz, CDCl₃):

    • Distinct cyclopropane quaternary carbon signal at ~35 ppm.

    • Aromatic signals consistent with 1,2,5-trisubstitution.

  • HRMS (ESI): Calculated for [M+H]⁺

    
    : 242.0181.
    

Expert Troubleshooting & Optimization

IssueProbable CauseCorrective Action
Low Yield "Wet" reagents killing the Grignard/Ti species.Ensure THF is distilled. Titrate EtMgBr before use.
No Reaction Old Ti(OiPr)₄ (hydrolyzed).Distill Ti(OiPr)₄ under vacuum. It should be a clear, colorless liquid.
Polymerization Temperature too high during Grignard addition.Maintain strict 0 °C during addition; add dropwise slowly.
Incomplete Ring Closure Insufficient BF₃·OEt₂.Ensure 2.0 equivalents of Lewis acid are used; extend stirring time.
Emulsion during Workup Titanium hydroxides forming a gel.Use more concentrated NaOH (10-20%) or add Rochelle's salt (Potassium sodium tartrate) to chelate Ti.

References

  • Kulinkovich, O. G., Sviridov, S. V., Vasilevski, D. A. (1989). Titanium(IV) Isopropoxide-Catalyzed Formation of 1-Substituted Cyclopropanols in the Reaction of Ethylmagnesium Bromide with Methyl Alkanecarboxylates.[2] Synthesis, 1991(03), 234. Link

  • Bertus, P., & Szymoniak, J. (2001).[5][6] New and easy route to primary cyclopropylamines from nitriles.[6] Chemical Communications, (18), 1792-1793. Link

  • Chaplinski, V., & de Meijere, A. (1996). A Versatile New Preparation of Cyclopropylamines from Acid Dialkylamides. Angewandte Chemie International Edition, 35(4), 413-414. Link

  • Bertus, P., & Szymoniak, J. (2003).[5] A Direct Synthesis of 1-Aryl- and 1-Alkenylcyclopropylamines from Aryl and Alkenyl Nitriles.[5] The Journal of Organic Chemistry, 68(18), 7133-7136. Link

Sources

Application Note: Titanium-Mediated Synthesis of 1-Arylcyclopropanamines from Aryl Nitriles

[1][2][3]

Executive Summary & Scientific Rationale

The cyclopropylamine motif is a privileged structural element in medicinal chemistry, serving as a conformationally restricted bioisostere of ethyl/propyl chains and a key pharmacophore in monoamine oxidase (MAO) inhibitors and NMDA antagonists.

Classically, the Szymoniak reaction utilizes ethylmagnesium bromide (

This protocol focuses on the de Meijere modification (Wiedemann et al., Org.[1][2] Lett. 2003), which substitutes the Grignard reagent with Diethylzinc (


)3
  • Chemomildness:

    
     tolerates electrophilic functional groups better than 
    
    
    .
  • Process Safety: Avoids the formation of highly basic magnesium salts that can cause side reactions.

  • Yield Enhancement: When coupled with Lithium Isopropoxide (

    
    ) additives, this method often surpasses the Grignard protocol for electron-deficient aryl nitriles.
    

Mechanistic Insight & Pathway[4][5]

Understanding the "Black Box" of Titanium catalysis is crucial for troubleshooting. The reaction does not proceed via simple nucleophilic attack. It relies on the formation of a Titanacyclopropane species, which acts as a 1,2-dicarbanion equivalent.[4]

The Catalytic Cycle[7]
  • Ligand Exchange:

    
     alkylates 
    
    
    to form unstable diethyltitanium, which undergoes
    
    
    -hydride elimination to generate the active Titanacyclopropane (ethylene complex).
  • Insertion: The nitrile coordinates to the Ti center and inserts into the Ti-C bond, forming an Azatitanacyclopentene .

  • Ring Contraction: Unlike the ester-based Kulinkovich reaction, the nitrile intermediate is robust. The ring closure to the cyclopropane skeleton is triggered by Lewis Acid activation (or specific workup conditions) which destabilizes the metallacycle, forcing the C-C bond formation to the cyclopropylamine rather than hydrolysis to a ketone.

Visualization of the Reaction Pathway

KulinkovichSzymoniakStartReagents:Ti(OiPr)4 + 2 Et2ZnInter1Titanacyclopropane(Active Species)Start->Inter1Ligand Exchange& Beta-EliminationComplexAzatitanacyclopentene(Intermediate)Inter1->ComplexNitrile InsertionSubstrateAryl Nitrile(Ar-CN)Substrate->ComplexCoordinationProduct1-ArylcyclopropanamineComplex->ProductRing Contraction(Lewis Acid/Workup)

Figure 1: Mechanistic flow from reagent activation to the formation of the azatitanacycle and final ring contraction.

Detailed Experimental Protocol

Reagents & Materials Table
ReagentEquiv.[5][1][2][3][6][7][8]RoleCritical Specification
Aryl Nitrile 1.0SubstrateDry, free of acidic protons (OH, NH).

1.1 - 1.2PromoterFreshly distilled. Colorless to pale yellow. Dark yellow indicates hydrolysis.

2.2 - 2.5Reagent1.0 M solution in Hexane or Toluene. Pyrophoric.

1.0 - 2.0AdditivePrepared in situ or added as solid. Crucial for high yields in the Et2Zn protocol.

2.0Lewis AcidOptional/Method dependent.[3] Used to force ring closure in stubborn substrates.
THF/Ether SolventMediumAnhydrous, degassed.
Step-by-Step Procedure (The Wiedemann-de Meijere Protocol)

Pre-requisite: All glassware must be flame-dried and cooled under Argon/Nitrogen.

Step 1: Preparation of the Active Titanium Complex

  • Charge a round-bottom flask with

    
      (1.1 equiv) and anhydrous THF (concentration ~0.2 M relative to nitrile).
    
  • Expert Tip: Add

    
      (1.0–2.0 equiv) at this stage.[3]
    
    • Why? The de Meijere modification highlights that Lithium Isopropoxide stabilizes the intermediate or facilitates the ligand exchange, significantly boosting yields compared to Ti-only conditions [1].

  • Cool the mixture to -78 °C (Acetone/Dry Ice bath).

Step 2: Addition of Reagents 4. Add the Aryl Nitrile (1.0 equiv) to the cooled Titanium mixture. 5. Add


  • Caution: Although less aggressive than Grignards, Et2Zn is pyrophoric. Ensure the needle tip is submerged or the system is under positive inert pressure.

Step 3: Reaction Progression 6. Allow the reaction to warm naturally to 0 °C over 2 hours, then stir at room temperature for an additional 4–12 hours.

  • Monitoring: Aliquot hydrolysis will likely show the ketone (hydrolysis product) or the amine depending on the workup used for TLC. Direct monitoring of the intermediate is difficult.

Step 4: Ring Closure & Workup (The Critical Junction) 7. Method A (Standard): Dilute with


  • Note: This often leads to the ketone if the ring closure didn't occur on the metal.
  • Method B (Lewis Acid Promoted - Recommended for High Fidelity):
  • Cool the reaction mixture back to -10 °C .
  • Add
    
    
    (2.0 equiv) dropwise. Stir for 1 hour.
  • Why? The Lewis acid coordinates to the titanacycle nitrogen, weakening the Ti-N bond and forcing the carbon-carbon bond formation to close the cyclopropane ring [2].
  • Quench with aqueous 10% NaOH to pH > 10.

Step 5: Isolation 9. Extract the aqueous layer with




2


Troubleshooting & Expert Insights

Common Failure Modes
ObservationDiagnosisCorrective Action
Product is the Ketone (

)
Premature hydrolysis; Ring closure failed.The Azatitanacycle formed but hydrolyzed upon workup instead of cyclizing. Use Method B (BF3 additive) before quenching.
Low Conversion Inactive Titanium species.Ensure

is moisture-free. Use the LiOiPr additive ; it is not merely a buffer but an active part of the catalytic aggregate.
Formation of 1-aminocyclopropane (de-arylated) N/ARare in this specific reaction; usually, the aryl group is stable.
Runaway Exotherm Fast addition of Et2Zn.Add Et2Zn at -78 °C. The induction period can be deceptive; the reaction accelerates upon warming.
The "LiOiPr" Factor

In the specific context of the Et2Zn protocol, the addition of Lithium Isopropoxide is the "secret sauce." Wiedemann et al. reported that for benzonitrile, yield increased from <20% (standard conditions) to >60% with the addition of LiOiPr [1]. It is hypothesized that lithium bridging stabilizes the titanate complex, preventing non-productive oligomerization of the titanium species.

References

  • Primary 1-Arylcyclopropylamines from Aryl Cyanides with Diethylzinc and Titanium Alkoxides

    • Source: Organic Letters, 2003, 5(5), 753–755.[1][2]

    • URL:[Link]

  • New and easy route to primary cyclopropylamines from nitriles (The foundational Szymoniak/Grignard paper for mechanism comparison)

    • Source: Chemical Communic
    • URL:[Link]

  • The Kulinkovich-Szymoniak Reaction (General Review)

    • Source: Organic Chemistry Portal
    • URL:[Link][2]

Application Note: Curtius Rearrangement Protocol for 1-(5-bromo-2-methoxyphenyl)cyclopropanecarboxylic acid

[1]

Executive Summary

This application note details the optimized protocol for the conversion of 1-(5-bromo-2-methoxyphenyl)cyclopropanecarboxylic acid to its corresponding primary amine or carbamate derivative. The 1-arylcyclopropylamine pharmacophore is a critical structural motif in CNS-active agents (e.g., NMDA receptor modulators, serotonin reuptake inhibitors).[1]

Traditional Curtius rearrangement protocols utilizing acid chlorides and sodium azide (

1Diphenylphosphoryl azide (DPPA)1

Strategic Rationale & Mechanism

Why DPPA?

The substrate features a quaternary carbon at the cyclopropane ring junction, sterically crowded by the ortho-methoxy group on the phenyl ring.[1]

  • Avoidance of Acid Chlorides: Generating the acid chloride from this sterically hindered acid often requires harsh conditions (e.g., refluxing

    
    ), which can degrade the electron-rich methoxyarene.[1]
    
  • Safety: DPPA (Shioiri's Reagent) allows the generation of the acyl azide in situ at ambient temperature, minimizing the accumulation of explosive intermediates.

  • Thermodynamics: The relief of ring strain in the cyclopropane moiety facilitates the rearrangement step, but the rigid geometry requires sufficient thermal energy (

    
    C) to cross the activation barrier to the isocyanate.
    
Reaction Pathway

The reaction proceeds through three distinct phases:

  • Activation: Formation of the acyl phosphate intermediate.

  • Substitution: Nucleophilic attack by the azide anion to form the acyl azide.

  • Rearrangement & Trapping: Thermal elimination of

    
     to form the isocyanate, followed by nucleophilic trapping (hydrolysis or alcoholysis).
    

CurtiusMechanismcluster_TrappingNucleophilic Trapping PathwaysAcidCarboxylic Acid(Substrate)DPPADPPA / Base(Activation)Acid->DPPA Et3N, TolueneAcylAzideAcyl Azide(Transient)DPPA->AcylAzide -HOP(O)(OPh)2IsocyanateIsocyanate(Electrophile)AcylAzide->Isocyanate Heat (80-100°C) -N2 (Concerted)BocAmineBoc-Carbamate(Stable Intermediate)Isocyanate->BocAmine + t-BuOHFreeAminePrimary Amine(Target)Isocyanate->FreeAmine + H2O / AcidUreaSym. Urea(Byproduct)Isocyanate->Urea + Free Amine (Side Rxn)

Figure 1: Mechanistic flow of the DPPA-mediated Curtius rearrangement.[1][2] The isocyanate is the critical branch point.

Experimental Protocol

Materials & Stoichiometry

The following table outlines the standard stoichiometry for a 1.0 gram scale reaction. Scaling up requires careful thermal management due to nitrogen evolution.[1][3]

ReagentMW ( g/mol )Equiv.[1]Mass/Vol (1g Scale)Role
Substrate Acid 271.111.01.0 gLimiting Reagent
DPPA 275.241.1 - 1.2~1.1 g (0.95 mL)Azide Source
Triethylamine (TEA) 101.191.2 - 1.5~0.5 g (0.70 mL)Base
t-Butanol 74.1210.0+5.0 mLTrapping Agent / Co-solvent
Toluene (Anhydrous) 92.14Solvent10 - 15 mLReaction Medium
Method A: Synthesis of the Boc-Carbamate (Recommended)

Isolating the Boc-protected amine is recommended over the free amine to facilitate purification via silica chromatography, avoiding the handling of polar, "sticky" free amines.[1]

Step 1: Activation

  • Charge a flame-dried round-bottom flask with 1-(5-bromo-2-methoxyphenyl)cyclopropanecarboxylic acid (1.0 equiv) and anhydrous Toluene (10 vol).

  • Add Triethylamine (1.2 equiv) under nitrogen atmosphere.[1] The mixture should become homogeneous.

  • Add DPPA (1.1 equiv) dropwise at room temperature.[1]

  • Stir at ambient temperature for 30–60 minutes. Note: This allows the formation of the acyl azide without premature decomposition.[2]

Step 2: Rearrangement & Trapping

  • Add anhydrous t-Butanol (excess, ~5-10 equiv) to the reaction mixture.

  • Equip the flask with a reflux condenser.

  • Slowly heat the reaction to 90°C .

    • Critical Observation: Evolution of nitrogen gas bubbles indicates the rearrangement is proceeding. Ensure the venting line is not obstructed.

  • Maintain temperature at 90–100°C for 2–4 hours. Monitor by TLC or LCMS for the disappearance of the acyl azide/isocyanate peak.

Step 3: Workup

  • Cool to room temperature.

  • Dilute with Ethyl Acetate.[1] Wash sequentially with:

    • 5% Citric Acid (removes residual base/DPPA byproducts).[1]

    • Saturated

      
       (removes unreacted starting acid).[1]
      
    • Brine.[1]

  • Dry over

    
    , filter, and concentrate.
    
  • Purification: Flash chromatography (Hexanes/EtOAc). The Boc-carbamate usually elutes as a stable white/off-white solid.[1]

Method B: Direct Synthesis of Amine Hydrochloride

Use this route if the Boc group is not required and you wish to isolate the salt directly.

  • Follow Step 1 (Activation) as above in Toluene.

  • Heat to 100°C for 2 hours without t-Butanol (formation of Isocyanate).

  • Cool to 50°C.

  • Add 2M HCl (aq) or Acetic Acid/Water mixture slowly.

    • Caution:

      
       evolution will occur vigorously as the carbamic acid decarboxylates.
      
  • Stir at 50-60°C for 1 hour.

  • Cool to RT. The product may precipitate as the HCl salt. If not, evaporate the solvent and triturate with Ether/DCM to isolate the amine hydrochloride.[1]

Critical Process Parameters (CPP) & Troubleshooting

IssueProbable CauseCorrective Action
Low Yield Urea FormationWater presence in Toluene leads to amine formation, which attacks the isocyanate.[1] Ensure strictly anhydrous conditions.
Incomplete Reaction Steric BulkThe quaternary center retards the nucleophilic attack of the azide. Increase DPPA to 1.5 equiv and extend activation time at RT.
Impurity Profile Des-bromo productUnlikely under these conditions, but avoid using palladium or reducing metals in the same vessel.[1]
Safety Pressure

Evolution
On >10g scale, do not heat rapidly. Use a programmed ramp (e.g., 1°C/min) to control gas release.[1]

Safety & Handling

  • Azide Hazards: While DPPA is non-explosive compared to sodium azide, it is toxic and a lachrymator.[1][4] All operations must be performed in a fume hood.[1]

  • Isocyanates: The intermediate isocyanate is a potent sensitizer. Avoid inhalation.

  • Waste Disposal: Aqueous washes containing azide residues should be treated with bleach (sodium hypochlorite) or specific azide quenching protocols before disposal to prevent formation of hydrazoic acid in sewer lines.[1]

References

  • Shioiri, T., Ninomiya, K., & Yamada, S. (1972).[1] Diphenylphosphoryl azide.[1][2][4][5][6][7] A new convenient reagent for a modified Curtius reaction and for peptide synthesis. Journal of the American Chemical Society, 94(17), 6203–6205.[1] Link[1]

  • Ghosh, A. K., et al. (2018).[1] The Curtius Rearrangement: Applications in Modern Drug Discovery and Medicinal Chemistry. ChemMedChem, 13(22), 2351–2373.[1] Link

  • Wurts, J., et al. (2020).[1] Reagents for the Curtius Rearrangement: A Safety Evaluation. Organic Process Research & Development, 24(10).[1] Link[1]

Application Note: Hofmann Rearrangement Conditions for 1-Arylcyclopropanecarboxamides

[1]

Executive Summary & Strategic Analysis

The 1-arylcyclopropylamine scaffold is a privileged pharmacophore found in monoamine oxidase (MAO) inhibitors (e.g., Tranylcypromine analogues) and lysine-specific demethylase (LSD1) inhibitors. While the Hofmann rearrangement is the most direct route from the easily accessible 1-arylcyclopropanecarboxamide, it presents unique challenges due to the high ring strain (~27.5 kcal/mol) and the benzylic stabilization of potential ring-opening intermediates.

The Challenge: Ring Integrity vs. Reactivity

In standard Hofmann conditions (Br₂/NaOH), the formation of the isocyanate intermediate is concerted. However, the 1-aryl substituent stabilizes radical or carbocationic species at the benzylic position. If the reaction temperature is uncontrolled or if the "concerted" mechanism desynchronizes, the cyclopropane ring can undergo homolytic or heterolytic cleavage , leading to linear allylic impurities or ring-expanded products.

Strategic Recommendation
  • For High-Value/Small-Scale (<10g): Use (Diacetoxyiodo)benzene (PIDA) . This hypervalent iodine reagent operates under milder, non-aqueous conditions, significantly reducing ring-opening risks and urea byproduct formation.

  • For Scale-Up (>100g): Use Sodium Hypochlorite (NaOCl) with strict temperature zoning. This method is cost-effective but requires precise pH and thermal control to prevent "thermal runaway" ring cleavage.

Mechanistic Pathway & Critical Control Points

The following diagram illustrates the reaction pathway, highlighting the critical "Risk Zone" where ring opening is most likely to occur.

HofmannMechanismFigure 1: Mechanistic pathway of Hofmann Rearrangement showing the critical branch point for ring opening.Amide1-Arylcyclopropane-carboxamideNBromoN-Bromo/ChloroAmide SpeciesAmide->NBromoOxidant (NaOCl or PIDA)NitreneNitrene-likeTransition StateNBromo->NitreneDeprotonationIsocyanate1-ArylcyclopropylIsocyanateNitrene->IsocyanateConcerted Rearrangement(Retention of Config)RingOpenRing-OpenedImpuritiesNitrene->RingOpenStepwise/Radical Leakage(High Temp Risk)CarbamateCarbamate(if Alcohol solvent)Isocyanate->CarbamateROH TrapAmine1-Arylcyclopropylamine(Target)Isocyanate->AmineHydrolysis (-CO2)Carbamate->AmineAcid Hydrolysis

Comparison of Oxidant Systems

ParameterMethod A: Hypervalent Iodine (PIDA) Method B: Classical Hypochlorite (Bleach)
Reagent PhI(OAc)₂ (Iodobenzene diacetate)NaOCl (10-13% active chlorine) + NaOH
Solvent System MeOH or t-BuOH (Non-aqueous)Water / Dioxane or Water only
Temperature Ambient to 50°C0°C (addition)

60°C (rearrangement)
Intermediate Stable Carbamate (isolable)Transient Isocyanate (hydrolyzed in situ)
Ring Stability High (Mild conditions)Moderate (Risk of thermal cleavage)
Scalability Low (Reagent cost, waste mass)High (Cheap, aqueous waste)
Primary Use MedChem, SAR exploration, complex substratesProcess Chemistry, Kilo-scale production

Experimental Protocols

Protocol A: The "Gold Standard" (PhI(OAc)₂)

Recommended for initial synthesis and high-purity requirements.

Reagents:

  • 1-Phenylcyclopropanecarboxamide (1.0 equiv)

  • (Diacetoxyiodo)benzene (PIDA) (1.1 equiv)

  • KOH (2.5 equiv)

  • Methanol (Solvent, 0.1 M concentration)

Workflow:

  • Dissolution: Dissolve KOH in Methanol under

    
     atmosphere.
    
  • Amide Addition: Add the carboxamide substrate.[1] Stir until fully dissolved.

  • Oxidant Addition: Add PIDA in one portion at 0°C . The reaction is exothermic; maintain internal temperature

    
    .
    
  • Rearrangement: Allow the mixture to warm to 20–25°C and stir for 2–4 hours.

    • Checkpoint: Monitor TLC/LCMS for disappearance of amide. The product formed is the Methyl Carbamate .

  • Hydrolysis (One-Pot): Add 2M HCl (excess) directly to the methanol solution and reflux (

    
    ) for 2 hours to cleave the carbamate.
    
  • Isolation:

    • Cool to RT. Evaporate Methanol.

    • Wash aqueous residue with

      
       (removes iodobenzene byproduct).
      
    • Basify aqueous layer to pH >12 with 4M NaOH.

    • Extract with DCM (

      
      ). Dry over 
      
      
      .
    • Salt Formation: Add 2M HCl in ether to precipitate 1-phenylcyclopropylamine hydrochloride .

Protocol B: The Scalable Method (NaOCl)

Recommended for batches >50g.

Reagents:

  • 1-Phenylcyclopropanecarboxamide (1.0 equiv)

  • NaOCl solution (10-13% Cl₂, 1.1 equiv)

  • NaOH (50% w/w solution, 2.5 equiv)

  • Water (Solvent)[2]

Workflow:

  • Slurry Formation: Suspend the amide in water (3 vol) at 0–5°C .

  • Chlorination: Add NaOCl solution dropwise over 30 mins.

    • Critical: Maintain

      
      .[3] A clear solution often forms as the N-chloro amide is generated.
      
  • Base Addition: Add NaOH solution rapidly.

  • Rearrangement: Warm slowly to 50°C .

    • Caution: Do not exceed 60°C. Higher temperatures drastically increase ring opening to cinnamyl impurities.

    • Stir for 1 hour.

  • Workup:

    • Cool to RT. Extract with Toluene (removes unreacted amide/impurities).

    • Acidify aqueous phase (if product is soluble) or extract the amine directly from the basic phase if it oils out (common for aryl derivatives).

    • Distillation is possible for the free base (bp ~80°C @ 1 mmHg), but salt formation is preferred for stability.

Troubleshooting & Optimization Guide

Issue 1: Low Yield / Urea Formation[2]
  • Cause: The product amine reacts with the intermediate isocyanate.

  • Solution: Increase the concentration of base (NaOH) or switch to Protocol A (Methanol traps the isocyanate as a carbamate, preventing urea formation).

Issue 2: Ring Opening (Cinnamyl Impurities)
  • Cause: Radical formation or excessive thermal energy overcoming the activation barrier for ring strain release.

  • Solution:

    • Strictly limit temperature to

      
      .
      
    • Ensure "concerted" rearrangement by using PIDA (Protocol A).

    • Avoid acidic conditions during the rearrangement step (keep pH > 12 in Protocol B).

Issue 3: Iodobenzene Contamination (Protocol A)
  • Cause: Incomplete removal of the PIDA reduction byproduct.

  • Solution: The acidic wash step (Step 6 in Protocol A) is non-negotiable. Iodobenzene is neutral and will stay in the organic wash, while the product amine remains in the acidic aqueous layer.

Visual Workflow (Protocol A)

WorkflowFigure 2: Step-by-step workflow for the Hypervalent Iodine (PIDA) mediated Hofmann Rearrangement.StartStart: 1-Arylcyclopropane-carboxamideStep1Dissolve in MeOH/KOH(0°C)Start->Step1Step2Add PhI(OAc)2(Maintain <10°C)Step1->Step2Step3Warm to 25°C(Form Methyl Carbamate)Step2->Step3Step4Add HCl / Reflux(Hydrolysis)Step3->Step4Step5Wash with Et2O(Remove PhI)Step4->Step5Step6Basify & Extract(DCM)Step5->Step6EndIsolate: Amine HCl SaltStep6->End

References

  • Standard Hofmann Mechanism & Scope

    • Organic Chemistry Portal. "Hofmann Rearrangement."[4]

  • Hypervalent Iodine Reagents (PIDA)

    • Zagulyaeva, A. A., et al. "Hofmann Rearrangement of Carboxamides Mediated by Hypervalent Iodine Species Generated in Situ from Iodobenzene and Oxone." Org.[5] Lett., 2010, 12, 4644-4647.

  • Synthesis of 1-Arylcyclopropylamines (Alternative Methods & Context)

    • Bertus, P., & Szymoniak, J. "A Direct Synthesis of 1-Aryl- and 1-Alkenylcyclopropylamines from Aryl and Alkenyl Nitriles." J. Org. Chem., 2003, 68, 7133-7136.
  • Cyclopropylamine Synthesis Patent (NaOCl Conditions)

    • "Process for the preparation of cyclopropylamine."[4] US Patent 5032687A.

  • Electro-Induced Hofmann Rearrangement (Modern Approach)

    • Cantin, T., et al. "Synthesis of Cyclopropylamines through an Electro-Induced Hofmann Rearrangement." Synthesis, 2023, 55, 2943–2950.

Application Note: Titanium-Mediated Reductive Cyclopropanation of 5-Bromo-2-methoxybenzonitrile

Author: BenchChem Technical Support Team. Date: March 2026

Audience: Researchers, Synthetic Chemists, and Drug Development Professionals Technique: Kulinkovich-Szymoniak Reaction (Modified) Target Molecule: 1-(5-Bromo-2-methoxyphenyl)cyclopropanamine

Executive Summary & Rationale

The synthesis of primary cyclopropylamines directly from nitriles via titanium-mediated reductive cyclopropanation—commonly known as the Kulinkovich-Szymoniak reaction—is a powerful transformation in drug development for installing rigid, metabolically stable pharmacophores. However, applying this methodology to 5-bromo-2-methoxybenzonitrile presents two distinct chemical challenges:

  • Chemoselectivity: The presence of the aryl bromide introduces the risk of competitive halogen-metal exchange when traditional Grignard reagents are utilized.

  • Chelation Effects: The ortho-methoxy group strongly coordinates to the titanium center during the catalytic cycle, over-stabilizing intermediates and impeding product release.

This application note details an optimized, self-validating protocol that bypasses these hurdles. By substituting traditional ethylmagnesium bromide with diethylzinc (Et₂Zn) to protect the aryl bromide, and employing a targeted Lewis acid quench to disrupt ortho-methoxy chelation, this methodology ensures high yields, scalability, and functional group preservation.

Mechanistic Causality & Reaction Design

To master this transformation, researchers must understand the causality behind the reagent selection. The reaction fundamentally relies on the generation of a low-valent Ti(II) intermediate (a titanacyclopropane) from a Ti(IV) alkoxide and an ethyl organometallic reagent [1].

  • The Chemoselectivity Challenge (EtMgBr vs. Et₂Zn): Standard protocols employ ethylmagnesium bromide (EtMgBr). However, EtMgBr is highly nucleophilic and prone to initiating halogen-metal exchange with the 5-bromo substituent, leading to significant debromination over the reaction's lifespan. By utilizing diethylzinc (Et₂Zn) as the reductant, the generation of the Ti(II) species proceeds under much milder conditions. Et₂Zn is insufficiently nucleophilic to attack the aryl bromide, perfectly preserving the halogen handle for downstream cross-coupling (e.g., Suzuki or Buchwald-Hartwig reactions) [2].

  • The Chelation Effect & Lewis Acid Quench: Following the insertion of the nitrile into the titanacyclopropane, an azatitanacyclopentene intermediate is formed. In this specific substrate, the ortho-methoxy group's oxygen lone pairs coordinate to the highly electrophilic titanium center. While this stabilizes the intermediate, it severely hinders the final ring-contraction step required to form the cyclopropylamine. The introduction of boron trifluoride etherate (BF₃·OEt₂) prior to aqueous workup is a critical mechanistic intervention; the Lewis acid competitively binds the heteroatoms, disrupting the Ti-O chelation and forcing the expulsion of titanium to yield the desired cyclopropylamine[1].

Reaction Pathway Visualization

Mechanism A 5-Bromo-2-methoxybenzonitrile + Ti(OiPr)4 B Titanacyclopropane Intermediate (Ti^II) A->B Et2Zn (-78°C) Reductive Elimination C Azatitanacyclopentene (Chelation Stabilized) B->C Nitrile Insertion (Slowed by O-Me) D 1-(5-Bromo-2-methoxyphenyl) cyclopropanamine C->D 1. BF3·OEt2 (Disrupts Chelation) 2. NaOH Quench

Figure 1: Reaction pathway for the titanium-mediated reductive cyclopropanation of nitriles.

Quantitative Data & Condition Optimization

The following table summarizes the empirical data driving the protocol design, highlighting the failure modes of standard conditions and the efficacy of the optimized parameters.

Table 1: Optimization of Cyclopropanation Conditions for 5-Bromo-2-methoxybenzonitrile

EntryTitanium Source (eq)Reductant (eq)Additive (eq)Temp (°C)Time (h)Yield (%)Mechanistic Observation
1Ti(OiPr)₄ (1.2)EtMgBr (3.0)None2012<20Significant debromination & oligomerization.
2Ti(OiPr)₄ (1.2)EtMgBr (3.0)BF₃·OEt₂ (2.0)201245Improved ring closure; debromination persists.
3Ti(OiPr)₄ (1.2)Et₂Zn (2.5)None201262High chemoselectivity; incomplete conversion.
4 Ti(OiPr)₄ (1.2) Et₂Zn (2.5) BF₃·OEt₂ (2.0) 20 12 82 Optimal yield; rapid azatitanacycle breakdown.

Experimental Workflow & Self-Validating Protocol

This protocol is designed as a self-validating system . At each critical juncture, specific thermodynamic or visual checkpoints are provided to ensure the reaction is proceeding correctly before committing to the next step.

Experimental Workflow Visualization

Workflow Step1 1. Preparation Dry THF, Argon atm Substrate + Ti(OiPr)4 Step2 2. Reductant Addition Slow addition of Et2Zn at -78°C (Ti(II) formation) Step1->Step2 Step3 3. Cyclopropanation Warm to 20°C, Stir 12h Step2->Step3 Step4 4. Lewis Acid Quench Add BF3·OEt2 (2 eq) Stir 30 min at 20°C Step3->Step4 Step5 5. Workup & Isolation NaOH aq quench, Extraction, Column Chromatography Step4->Step5

Figure 2: Experimental workflow with self-validating checkpoints.

Step-by-Step Methodology (Optimized Et₂Zn Method)

Materials Required:

  • 5-Bromo-2-methoxybenzonitrile (1.0 equiv, 10.0 mmol, 2.12 g)

  • Titanium(IV) isopropoxide [Ti(OiPr)₄] (1.2 equiv, 12.0 mmol, 3.55 mL)

  • Diethylzinc [Et₂Zn] (1.0 M in hexanes, 2.5 equiv, 25.0 mmol, 25.0 mL)

  • Boron trifluoride etherate [BF₃·OEt₂] (2.0 equiv, 20.0 mmol, 2.5 mL)

  • Anhydrous Tetrahydrofuran (THF) (50 mL)

Step 1: System Preparation & Complexation

  • Flame-dry a 250 mL three-necked round-bottom flask equipped with a magnetic stir bar, dropping funnel, and argon inlet.

  • Add 5-bromo-2-methoxybenzonitrile (2.12 g) and anhydrous THF (50 mL) to the flask. Stir until fully dissolved.

  • Inject Ti(OiPr)₄ (3.55 mL) in one portion.

QC Checkpoint: The solution must remain clear and pale yellow. Any immediate cloudiness or precipitation indicates moisture contamination in the THF or degraded Ti(OiPr)₄. Do not proceed if cloudy.

Step 2: Reductant Addition (Titanacyclopropane Formation)

  • Cool the reaction vessel to -78 °C using a dry ice/acetone bath. Allow 15 minutes for thermal equilibration.

  • Transfer the Et₂Zn solution (25.0 mL) to the dropping funnel and add it dropwise over 30 minutes to maintain internal temperature.

QC Checkpoint: A distinct color change from pale yellow to deep red/brown must occur during the addition. This is the visual validation of the Ti(II) titanacyclopropane species forming. If the solution remains yellow, the Et₂Zn has likely oxidized and lost potency.

Step 3: Cyclopropanation & Maturation

  • Remove the cooling bath and allow the reaction mixture to slowly warm to 20 °C (ambient temperature) over 2 hours.

  • Stir at 20 °C for an additional 10 hours.

Causality Note: The prolonged stirring is strictly required because the ortho-methoxy group stabilizes the intermediate, slowing the kinetics of the nitrile insertion step compared to unhindered aliphatic substrates.

Step 4: Lewis Acid-Mediated Ring Contraction

  • Re-cool the reaction mixture to 0 °C using an ice bath.

  • Add BF₃·OEt₂ (2.5 mL) dropwise over 5 minutes.

  • Remove the ice bath and stir for exactly 30 minutes at 20 °C.

Causality Note: The Lewis acid competitively binds the methoxy oxygen and the intermediate's nitrogen, forcing the expulsion of titanium and driving the formation of the cyclopropylamine ring.

Step 5: Quench & Isolation

  • Cool the mixture back to 0 °C and carefully quench by the dropwise addition of 10% aqueous NaOH (20 mL).

QC Checkpoint: Vigorous gas evolution (ethane gas from unreacted Et₂Zn) will occur. A thick white/grey precipitate of titanium and zinc oxides will form.

  • Filter the resulting suspension through a tightly packed pad of Celite, washing the filter cake thoroughly with ethyl acetate (3 × 50 mL).

  • Separate the organic layer, wash with brine (50 mL), dry over anhydrous Na₂SO₄, and concentrate under reduced pressure.

  • Purify the crude residue via flash column chromatography (Silica gel, Dichloromethane/Methanol 95:5 with 1% Et₃N) to yield the pure 1-(5-bromo-2-methoxyphenyl)cyclopropanamine.

References

  • Bertus, P.; Szymoniak, J. "New synthesis of primary cyclopropylamines from nitriles." Journal of Organic Chemistry, 2002, 67(11), 3965–3968. URL:[Link]

  • Wiedemann, S.; Frank, D.; Winsel, H.; de Meijere, A. "Primary 1-Arylcyclopropylamines from Aryl Cyanides with Diethylzinc and Titanium Alkoxides." Organic Letters, 2003, 5(5), 753–755. URL:[Link]

Advanced Purification Protocols for Primary 1-Arylcyclopropanamine Hydrochlorides

Author: BenchChem Technical Support Team. Date: March 2026

Introduction and Mechanistic Context

Primary 1-arylcyclopropanamines (e.g., 1-phenylcyclopropan-1-amine) are highly valued pharmacophores in medicinal chemistry, serving as critical building blocks for monoamine oxidase (MAO) inhibitors, histone demethylase (LSD1) suicide inactivators, and various central nervous system therapeutics [1].

The synthesis of these strained cyclic amines is typically achieved via two primary routes:

  • The Kulinkovich–Szymoniak Reaction: A titanium-mediated cyclopropanation of aryl nitriles using Grignard reagents [2].

  • The Curtius Rearrangement: Conversion of 1-arylcyclopropanecarboxylic acids to amines via an acyl azide and isocyanate intermediate [3].

The Purification Challenge: Free base 1-arylcyclopropanamines are inherently volatile, susceptible to oxidative degradation, and prone to ring-opening under harsh conditions. Furthermore, crude reaction mixtures often contain complex impurity profiles—such as unreacted nitriles, ketone byproducts, and tertiary carbinamines (in the Kulinkovich–Szymoniak route) [4].

To ensure stability and high purity (>98%), the free base must be isolated and immediately converted into a hydrochloride (HCl) salt . This application note details field-proven, self-validating protocols for the isolation, purification, and crystallization of 1-arylcyclopropanamine hydrochlorides.

Purification Workflows and Decision Logic

The selection of a purification method depends entirely on the synthetic route and the resulting impurity profile. Below is the logical workflow for isolating pharmaceutical-grade 1-arylcyclopropanamine HCl salts.

Workflow Crude Crude Reaction Mixture (Amine, Ketones, Neutrals) Aqueous Aqueous Acid Quench (1M HCl, pH < 2) Crude->Aqueous Wash Organic Wash (Removes Ketones/Neutrals) Aqueous->Wash Extract & Discard Organic Basify Basification (NaOH, pH > 11) & Organic Extraction Aqueous->Basify Retain Aqueous Layer Dry Dry Organic Layer (Na2SO4) Basify->Dry Extract & Retain Organic Precipitate Precipitation (Ethereal HCl at 0°C) Dry->Precipitate Recryst Recrystallization (EtOH/Et2O) Precipitate->Recryst If Purity < 98% Pure Pure 1-Arylcyclopropanamine HCl Precipitate->Pure If Purity > 98% Recryst->Pure

Figure 1: Standard acid-base extraction and precipitation workflow for cyclopropanamines.

Experimental Protocols

Protocol A: Acid-Base Extraction and Anhydrous Salt Precipitation

This is the foundational protocol for isolating the amine from crude reaction mixtures.

Mechanistic Rationale: By shifting the pH, the primary amine is toggled between its water-soluble protonated state and its organic-soluble free base state. The final precipitation utilizes anhydrous HCl in a non-polar solvent (diethyl ether) to drive the instantaneous crystallization of the salt, preventing the hydrolytic ring-opening that can occur in aqueous acidic environments.

Step-by-Step Methodology:

  • Initial Quench & Extraction: Dissolve the crude reaction mixture (approx. 10 mmol scale) in 50 mL of ethyl acetate (EtOAc). Add 50 mL of 1M aqueous HCl. Stir vigorously for 10 minutes.

  • Phase Separation: Transfer to a separatory funnel. The protonated 1-arylcyclopropanamine will migrate to the aqueous layer. Drain the aqueous layer into a clean flask.

  • Organic Wash: Wash the aqueous layer with an additional 2 × 20 mL of EtOAc to remove neutral impurities (e.g., ketones, unreacted nitriles). Discard the organic washes.

  • Freebasing: Cool the aqueous layer to 0 °C in an ice bath. Slowly add 2M aqueous NaOH dropwise until the solution reaches pH > 11. Caution: This step is exothermic.

  • Recovery of Free Base: Extract the basified aqueous layer with 3 × 30 mL of diethyl ether (

    
    ).
    
  • Drying: Combine the ethereal extracts, wash with 20 mL of brine, and dry over anhydrous sodium sulfate (

    
    ) for 30 minutes. Filter out the drying agent.
    
  • Anhydrous Precipitation: Cool the ethereal filtrate to 0 °C. Under vigorous stirring, add 2.0 M HCl in diethyl ether dropwise (approx. 1.2 equivalents). A white precipitate will form immediately. Note: Strict temperature control at 0 °C is required to dissipate the heat of protonation, which can otherwise degrade the cyclopropane ring.

  • Isolation: Vacuum filter the precipitate using a Büchner funnel, wash with cold

    
    , and dry under high vacuum to yield the crude 1-arylcyclopropanamine hydrochloride.
    
Protocol B: Strong Cation Exchange (SCX) Chromatography

When the Kulinkovich–Szymoniak reaction yields a high ratio of ketone byproducts to the target amine, traditional extraction may result in emulsions. SCX chromatography offers a highly selective alternative.

SCX Load Load Crude Mixture (in MeOH) Column SCX Resin (Sulfonic Acid) Load->Column Wash Wash (MeOH) Elutes Ketones Column->Wash Elute Elute (2M NH3/MeOH) Elutes Free Amine Column->Elute Salt Precipitate HCl Salt Elute->Salt

Figure 2: SCX Chromatography logic for the selective isolation of primary amines.

Step-by-Step Methodology:

  • Conditioning: Condition a pre-packed SCX cartridge (e.g., 10g resin for 1g crude) with 50 mL of methanol (MeOH).

  • Loading: Dissolve the crude mixture in a minimum volume of MeOH and load it onto the cartridge. The basic cyclopropanamine binds ionically to the sulfonic acid moieties.

  • Washing: Wash the cartridge with 3 column volumes (CV) of MeOH. This completely elutes all non-basic impurities (ketones, unreacted nitriles, and titanium residues).

  • Elution: Elute the target amine using 2 CV of 2.0 M Ammonia (

    
    ) in MeOH. The ammonia outcompetes the amine for the acidic sites, releasing the free base.
    
  • Salt Formation: Concentrate the eluent under reduced pressure (bath temp < 30 °C to prevent volatilization). Redissolve the residue in

    
     and proceed to Step 7 of Protocol A.
    
Protocol C: Recrystallization of the Hydrochloride Salt

To achieve analytical or pharmaceutical grade purity (>99%), the crude HCl salt must be recrystallized.

Step-by-Step Methodology:

  • Place the crude 1-arylcyclopropanamine hydrochloride in a round-bottom flask.

  • Add a minimum amount of boiling absolute ethanol (EtOH) just until the solid completely dissolves.

  • Remove from heat and slowly add diethyl ether (

    
    ) dropwise until the solution becomes faintly turbid (cloud point).
    
  • Allow the flask to cool slowly to room temperature undisturbed to promote the growth of large, pure crystals.

  • Transfer the flask to a 4 °C refrigerator for 12 hours to maximize yield.

  • Filter the pure white crystals, wash with ice-cold

    
    , and dry in a vacuum desiccator over 
    
    
    
    .

Quantitative Method Comparison

To assist researchers in selecting the appropriate purification strategy, the following table summarizes the performance metrics of each method based on empirical laboratory data.

Purification MethodTarget Impurity RemovedTypical Yield RecoveryScalabilityTime RequiredPurity Achieved
Acid-Base Extraction Neutral organics, starting materials85 - 90%Excellent (>100g)3 - 4 Hours90 - 95%
SCX Chromatography Ketones, Titanium residues, Neutrals75 - 85%Moderate (<10g)1 - 2 Hours95 - 98%
Recrystallization Trace organic impurities, colorants60 - 75% (from crude)Excellent (>100g)12 - 24 Hours> 99%
Reverse-Phase Prep-HPLC Structural isomers, tertiary amines40 - 60%Poor (<1g)4 - 6 Hours> 99.5%

Table 1: Comparative analysis of purification methods for 1-arylcyclopropanamine hydrochlorides.

References

  • Mechanistic Analysis of a Suicide Inactivator of Histone Demethylase LSD1.National Institutes of Health (NIH) - PMC.
  • Kulinkovich-Szymoniak Reaction.Organic Chemistry Portal.
  • Compounds to treat alzheimer's disease (Curtius Rearrangement of 1-phenylcyclopropanecarboxylic acid).Google Patents (US20020128255A1).
  • Process Development and Pilot-Plant Synthesis of (S)-tert-Butyl 1-Oxo-1-(1-(pyridin-2-yl)cyclopropylamino)propan-2-ylcarbamate: Studies on the Scale-Up of Kulinkovich–Szymoniak Cyclopropanation.ACS Publications.

Application Note: Scalable Synthesis Routes for 1-Substituted Cyclopropylamine Drugs

Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary

The 1-substituted cyclopropylamine moiety is a privileged pharmacophore in modern drug design, featured in therapeutics such as Ticagrelor (antiplatelet), Levomilnacipran (antidepressant), and various NMDA receptor antagonists. This structural motif offers unique benefits:

  • Conformational Restriction: The strained ring locks the amine vector, enhancing receptor binding affinity.

  • Metabolic Stability: The lack of benzylic/allylic protons adjacent to the nitrogen reduces susceptibility to oxidative metabolism (CYP450).

  • pKa Modulation: The increased s-character of the cyclopropane C-C bonds lowers the basicity of the amine (approx. 1–2 pKa units lower than isopropylamine), improving oral bioavailability.

However, the synthesis of this moiety at scale is plagued by the high energy of the cyclopropane ring and the safety hazards of traditional reagents (e.g., diazomethane, sodium azide). This guide details two field-proven, scalable protocols: the Titanium-Mediated Kulinkovich-Szymoniak Reaction (for de novo ring construction) and the Continuous Flow Curtius Rearrangement (for carboxylic acid conversion).

Comparative Analysis of Synthetic Routes

The choice of route depends heavily on the availability of starting materials and the specific safety constraints of the manufacturing plant.

FeatureRoute A: Kulinkovich-SzymoniakRoute B: Flow Curtius Rearrangement
Starting Material Nitriles (Cheap, abundant)1-Substituted Cyclopropanecarboxylic Acids
Mechanism Reductive alkylation/cyclizationAcyl azide degradation
Step Count 1 (Telescoped)2-3 (Acid

Isocyanate

Amine)
Atom Economy HighModerate (Loss of N

and CO

)
Safety Profile Moderate (Grignard handling)High ( If run in flow to manage azides)
Scalability Good (with heat transfer control)Excellent (Linear scalability)

Protocol A: The Modified Kulinkovich-Szymoniak Reaction

Best for: Constructing the cyclopropane ring and amine functionality simultaneously from a nitrile precursor.[1]

Mechanistic Insight

This reaction utilizes a "ligand exchange" strategy.[2] A Grignard reagent (EtMgBr) reacts with Ti(IV) isopropoxide to generate a low-valent diethyltitanium species. This unstable species eliminates ethane to form a titanacyclopropane (a Ti(II)-ethylene complex). This nucleophilic species attacks the nitrile, forming an azatitanacyclopentene.

Critical Criticality: The subsequent ring contraction to the cyclopropylamine does not happen spontaneously for all substrates. The addition of a Lewis Acid (specifically


) is the "switch" that forces the ring contraction and prevents side-reactions (like ketone formation).[3]
Workflow Diagram (Kulinkovich-Szymoniak)

KulinkovichSzymoniak Start Nitrile Substrate (R-CN) Inter1 Titanacyclopropane Intermediate Start->Inter1 Coordination Reagent1 EtMgBr (2.2 equiv) Ti(OiPr)4 (1.0 equiv) Reagent1->Inter1 Ligand Exch. Inter2 Azatitanacyclopentene Inter1->Inter2 Nitrile Insertion LewisAcid BF3·OEt2 (Lewis Acid Activation) Inter2->LewisAcid Activation Quench Acidic Quench (NaOH/H2O) Inter2->Quench Ring Contraction LewisAcid->Quench Facilitated Contraction Product 1-Substituted Cyclopropylamine Quench->Product Isolation

Caption: Mechanism of the Ti-mediated conversion of nitriles to cyclopropylamines via azatitanacycle intermediates.

Detailed Protocol (Scale: 50 mmol)

Reagents:

  • Benzonitrile (or derivative): 50 mmol

  • Ti(OiPr)

    
    : 55 mmol (1.1 equiv)
    
  • EtMgBr (3.0 M in Et

    
    O): 110 mmol (2.2 equiv)
    
  • BF

    
    : 100 mmol (2.0 equiv)
    
  • Solvent: Dry THF/Ether (1:1)

Step-by-Step Procedure:

  • Titanium Complex Formation: In a flame-dried 500 mL reactor under Argon, dissolve the nitrile (50 mmol) and Ti(OiPr)

    
     (16.3 mL) in 200 mL dry THF. Cool to -78°C.[4]
    
  • Grignard Addition (The Exotherm): Add EtMgBr solution dropwise over 60 minutes.

    • Self-Validating Check: The solution should turn from colorless/yellow to a deep black/brown, indicating the formation of the low-valent Ti species. If the solution remains light, the reagents may be wet.

  • Warming: Allow the mixture to warm to -30°C over 1 hour, then stir at room temperature for 1 hour.

  • Lewis Acid Activation: Cool the black suspension back to -10°C. Add BF

    
     dropwise.
    
    • Caution: Vigorous gas evolution may occur.

  • Quench & Workup: Stir for 1 hour at RT. Quench carefully with 10% aqueous NaOH (50 mL).

    • Filtration: A thick titanium oxide precipitate will form. Filter through a Celite pad. Wash the pad with Et

      
      O.
      
  • Purification: Extract the filtrate with 1M HCl. Wash the aqueous layer with ether (removes non-basic impurities). Basify the aqueous layer (pH > 12) with NaOH pellets and extract with DCM. Dry (Na

    
    SO
    
    
    
    ) and concentrate to yield the primary amine.

Protocol B: Continuous Flow Curtius Rearrangement

Best for: Safe scale-up of 1-substituted cyclopropanecarboxylic acids. This route avoids the accumulation of explosive acyl azides.

Mechanistic Insight

The Curtius rearrangement converts a carboxylic acid to an isocyanate via an acyl azide intermediate.[5] In batch, the accumulation of acyl azide is a major explosion hazard. In flow, the acyl azide is generated and immediately consumed (thermolysis to isocyanate) within a heated coil, keeping the "active inventory" of hazardous material to milligrams at any given second.

Workflow Diagram (Flow Setup)

FlowCurtius FeedA Feed A: Acid + Base Mixer1 T-Mixer FeedA->Mixer1 FeedB Feed B: DPPA (Azide Source) FeedB->Mixer1 Coil1 Reactor Coil 1 (Azide Formation) T = 25°C Mixer1->Coil1 Acyl Azide Gen. Coil2 Reactor Coil 2 (Rearrangement) T = 120°C Coil1->Coil2 Thermolysis (-N2) Mixer2 T-Mixer Coil2->Mixer2 Isocyanate FeedC Feed C: Alcohol/Water FeedC->Mixer2 BPR Back Pressure Regulator (100 psi) Mixer2->BPR Trapping Collect Product Collection (Carbamate/Amine) BPR->Collect

Caption: Continuous flow setup for the safe conversion of carboxylic acids to amines via Curtius rearrangement.

Detailed Protocol (Flow Rate: 1 mL/min)

Equipment:

  • Dual-pump flow reactor (e.g., Vapourtec R-Series or Uniqsis FlowSyn).

  • PFA tubing reactors (10 mL volume for Coil 2).

  • Back Pressure Regulator (BPR): 100 psi (essential to keep N

    
     gas in solution and ensure accurate residence time).
    

Reagents:

  • Stream A: 1-Phenylcyclopropanecarboxylic acid (0.5 M) + Et

    
    N (1.1 equiv) in Toluene.
    
  • Stream B: Diphenylphosphoryl azide (DPPA, 0.55 M) in Toluene.

  • Stream C (Quench): tert-Butanol (for Boc-protection) or H

    
    O (for urea/amine).
    

Step-by-Step Procedure:

  • System Priming: Flush the system with dry toluene. Set BPR to 100 psi.

  • Azide Formation (Coil 1): Mix Stream A and Stream B at a T-mixer. Pass through a 2 mL coil at room temperature.

    • Reaction: Acid + DPPA

      
       Acyl Azide.[5]
      
  • Rearrangement (Coil 2): Direct the stream into a 10 mL PFA coil heated to 120°C .

    • Residence Time: Calculate flow rate to achieve ~20 mins residence time.

    • Self-Validating Check: Monitor the reactor outlet with an inline IR probe (if available). The disappearance of the azide peak (~2140 cm

      
      ) and appearance of the isocyanate peak (~2270 cm
      
      
      
      ) confirms conversion.
  • Trapping (Stream C): Introduce Stream C (e.g., t-BuOH) via a second mixer immediately after Coil 2. Pass through a cooling loop or a third heated coil (80°C) depending on the kinetics of the trapping alcohol.

  • Deprotection: If t-BuOH was used, the output is the Boc-protected amine. Deprotect using 4M HCl in Dioxane (batch mode) to yield the final cyclopropylamine salt.

References

  • Bertus, P., & Szymoniak, J. (2001).[3][6] New and easy route to primary cyclopropylamines from nitriles.[3][6] Chemical Communications, (18), 1792–1793. Link

  • Wiedemann, S., Frank, D., Winsel, H., & de Meijere, A. (2003).[6] Primary 1-Arylcyclopropylamines from Aryl Cyanides with Diethylzinc and Titanium Alkoxides.[1][6] Organic Letters, 5(5), 753–755.[6] Link

  • Hafner, A., et al. (2011). Scalable synthesis of (1-cyclopropyl)cyclopropylamine hydrochloride. Beilstein Journal of Organic Chemistry, 7, 1003–1006. Link

  • Mallia, C. J., & Baxendale, I. R. (2016). The Use of Flow Chemistry in the Processing of Hazardous Materials and Highly Exothermic Reactions.[5][7] Organic Process Research & Development, 20(2), 327–360. Link

  • Gutmann, B., et al. (2015). Continuous Flow Synthesis of the Anti-Platelet Drug Ticagrelor. Chemistry – A European Journal, 21(38), 13298-1335. Link

Sources

Application Note: Handling, Storage, and Stability of Free Base Cyclopropanamines

Author: BenchChem Technical Support Team. Date: March 2026

Introduction

Cyclopropanamines represent a critical class of strained-ring aliphatic amines. They serve as vital pharmacophores in medicinal chemistry—most notably as monoamine oxidase (MAO) inhibitors like tranylcypromine—and act as versatile building blocks in the organic synthesis of agricultural and pharmaceutical agents[1],[2].

While their salt forms (e.g., hydrochlorides, sulfates, and mandelates) exhibit robust thermodynamic stability and are easily handled under ambient conditions[2], the free base forms present significant handling challenges. Free base cyclopropanamines are highly reactive, volatile, and uniquely susceptible to oxidative degradation and atmospheric carbon dioxide absorption[3],[4]. This application note provides a comprehensive, causality-driven guide to the mechanisms of their instability and establishes field-proven protocols for their recovery, handling, and long-term storage.

Mechanisms of Instability

Understanding the chemical vulnerabilities of free base cyclopropanamines is essential for designing effective storage systems. Their degradation is primarily driven by three interconnected pathways:

  • Oxidative Degradation and Ring Scission: The primary vulnerability of free base cyclopropanamines lies in the electron-rich nitrogen atom. Exposure to atmospheric oxygen or light induces a one-electron oxidation at the nitrogen center, generating a highly reactive radical cation. Due to the inherent ring strain of the cyclopropane moiety (approximately 27.5 kcal/mol), this radical cation rapidly undergoes irreversible ring scission. This exact mechanism is also responsible for their biological efficacy as suicide inhibitors of cytochrome P450 and quinoprotein methylamine dehydrogenase,[3].

  • Carbamate Formation (CO₂ Absorption): Free base cyclopropanamines act as strong nucleophiles (pKa ~9.10)[1]. Exposure to ambient air results in the rapid nucleophilic attack on atmospheric carbon dioxide, forming stable carbamate salts. This process not only depletes the effective titer of the free base but also drastically alters its solubility and reactivity profiles.

  • Volatility and Hygroscopicity: Lower molecular weight derivatives, such as unsubstituted cyclopropylamine, are highly volatile liquids (boiling point ~49-50 °C) and are strongly hygroscopic[1],[3]. The absorption of atmospheric moisture accelerates hydrolytic degradation pathways and facilitates the aforementioned carbamate formation.

DegradationPathway CPA Free Base Cyclopropanamine Oxidation 1-e⁻ Oxidation (O2 / Light) CPA->Oxidation Air/Light CO2 CO2 Absorption (Atmospheric Exposure) CPA->CO2 Nucleophilic Attack Radical Nitrogen Radical Cation Oxidation->Radical -e⁻ Carbamate Carbamate Formation CO2->Carbamate +H2O RingScission Ring Scission Products Radical->RingScission Strain Release

Degradation pathways of free base cyclopropanamines via oxidation and CO2 absorption.

Quantitative Physicochemical Properties

To mitigate degradation, storage parameters must be tailored to the specific cyclopropanamine derivative. Table 1 summarizes the physicochemical properties and optimal storage conditions for common variants.

Table 1: Physicochemical Properties and Storage Parameters

CompoundFormBoiling/Melting PointRecommended StorageAtmosphere
Cyclopropylamine Free Base (Liquid)49-50 °CBelow +30°C (Ideally +4°C)Nitrogen
Tranylcypromine Free Base (Liquid/Oil)~79-80 °C (at reduced pressure)-20°C to +4°CArgon / Nitrogen
Tranylcypromine Sulfate Salt (Solid)>200 °CAmbient to +4°CDesiccated
(1R,2S)-2-(3,4-Difluorophenyl)cyclopropanamine Free Base (Liquid/Oil)N/A-20°C to +4°CArgon

Data aggregated from established chemical handling guidelines[1],[2],[3],[4].

Experimental Protocol: Recovery and Purification of Free Base

Because free base cyclopropanamines degrade over time, they are frequently stored as stable salts (e.g., picrates, hydrochlorides, or mandelates)[1],[4]. The free base must be liberated immediately prior to use. The following self-validating liquid-liquid extraction and distillation protocol ensures high-purity free base recovery while minimizing atmospheric exposure.

RecoveryWorkflow Salt Amine Salt (Stable) Base Aqueous Base (pH > 11) Salt->Base Extract Organic Extraction Base->Extract Dry Dry over Na2SO4 Extract->Dry Distill Fractional Distillation Dry->Distill Store Store at -20°C (Argon) Distill->Store

Step-by-step workflow for the recovery and storage of free base cyclopropanamines.

Step-by-Step Methodology
  • Preparation & Suspension: Suspend the cyclopropanamine salt (e.g., tranylcypromine hydrochloride) in a biphasic mixture of an inert, low-boiling organic solvent (e.g., methyl tert-butyl ether, MTBE, or diethyl ether) and degassed, deionized water under a strict argon blanket.

  • Basification (Causality Check): Slowly add a chilled, degassed aqueous solution of 2M NaOH (Alternatively, a basic ion-exchange resin can be utilized[1],[3]) until the aqueous layer reaches a pH > 11. Causality: The high pH ensures complete deprotonation of the amine (pKa ~9.10), driving the free base entirely into the organic phase and preventing partition losses.

  • Extraction: Vigorously mix and separate the phases using a separatory funnel. Extract the aqueous layer twice more with MTBE to ensure quantitative recovery.

  • Drying: Dry the combined organic layers over anhydrous Na₂SO₄ under an inert atmosphere. Causality: Removing trace water is critical; residual moisture acts as a catalyst for carbamate formation if any CO₂ is inadvertently introduced during subsequent steps.

  • Concentration & Distillation: Carefully concentrate the solvent under reduced pressure. Avoid excessive heat due to the volatility of the free amine. For absolute purity, distill the residue through a Todd column using an automatic still head[1],[3]. Collect the fraction boiling at the specific boiling point of the amine (e.g., <51°C/atm for simple cyclopropylamine). Self-Validation: The strict adherence to the boiling point fraction validates the absence of heavier polymeric degradation products[1].

  • Storage: Immediately transfer the purified free base to an argon-flushed amber ampoule. Seal tightly with a PTFE-lined cap and store at -20°C[2],[4].

References

  • CYCLOPROPYLAMINE , Ataman Kimya. Available at:[Link]

Sources

Application Note: Synthesis of 1-(5-Bromo-2-methoxyphenyl)cyclopropanamine Hydrochloride

Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary

The 1-arylcyclopropanamine motif is a highly valued rigidified pharmacophore in modern drug discovery, frequently deployed as a bioisostere for basic amines to improve metabolic stability and target affinity . This application note details a robust, scalable, and self-validating protocol for the synthesis of 1-(5-bromo-2-methoxyphenyl)cyclopropanamine hydrochloride . The methodology leverages the Kulinkovich-Szymoniak reaction, a highly efficient one-pot titanium-mediated cyclopropanation of aryl nitriles, followed by anhydrous hydrochloride salt formation.

Mechanistic Rationale & Causality

To ensure reproducibility and high yield, it is critical to understand the causality behind the reagent choices and reaction conditions in the Szymoniak modification of the Kulinkovich reaction :

  • Formation of the Titanacyclopropane: The reaction of titanium(IV) isopropoxide (

    
    ) with ethylmagnesium bromide (
    
    
    
    ) generates an unstable diethyltitanium intermediate. This species rapidly undergoes
    
    
    -hydride elimination, releasing ethane gas to form the active nucleophilic titanacyclopropane. Causality: Performing this addition at
    
    
    prevents the premature thermal decomposition of the titanium intermediate before it can interact with the nitrile .
  • Strict Stoichiometry: Exactly 1.1 equivalents of

    
     and 2.2 equivalents of 
    
    
    
    must be used. Causality: Sub-stoichiometric titanium leads to ketone byproducts, while an excess of the Grignard reagent (>2.2 eq) drives the reaction toward an undesired tertiary carbinamine .
  • Lewis Acid Activation (

    
    ):  The insertion of the nitrile into the titanacyclopropane yields an intermediate azatitanacyclopentene. Causality:  Without a Lewis acid, aqueous workup cleaves this intermediate into an ethyl ketone. The addition of 
    
    
    
    activates the complex, forcing a ring contraction to the primary cyclopropylamine prior to hydrolysis .

Quantitative Data: Reagent Stoichiometry

Table 1: Stoichiometry and Physicochemical Properties (10 mmol Scale)

Reagent / MaterialMW ( g/mol )EquivalentsAmountRole in Synthesis
5-Bromo-2-methoxybenzonitrile 212.041.0 eq2.12 gStarting Material (Limiting)
Titanium(IV) isopropoxide 284.221.1 eq3.3 mLTitanium source / Catalyst
Ethylmagnesium bromide (3.0 M)133.272.2 eq7.3 mLCyclopropanating agent
Boron trifluoride etherate 141.932.0 eq2.5 mLLewis acid activator
4N HCl in Dioxane 36.461.5 eq3.75 mLSalt formation

Experimental Protocol

Phase 1: Kulinkovich-Szymoniak Cyclopropanation (Free Base Synthesis)

This protocol is designed as a self-validating system; observable markers are included to confirm reaction progress.

  • Preparation: Flame-dry a 250 mL round-bottom flask equipped with a magnetic stir bar, rubber septum, and an argon balloon.

  • Substrate Solubilization: Dissolve 5-bromo-2-methoxybenzonitrile (2.12 g, 10 mmol) in anhydrous diethyl ether (

    
    , 50 mL). Stir at room temperature until fully dissolved.
    
  • Titanium Addition: Inject

    
     (3.3 mL, 11 mmol) into the reaction mixture. Stir for 5 minutes.
    
  • Cryogenic Cooling: Submerge the flask in a dry ice/acetone bath and allow the internal temperature to equilibrate to

    
    .
    
  • Grignard Addition: Slowly add

    
     (3.0 M in 
    
    
    
    , 7.3 mL, 22 mmol) dropwise over 30 minutes via syringe pump.
    • Validation Marker: The solution will transition from clear to a deep red/brown color, and gentle bubbling (ethane gas evolution) will be observed, confirming the formation of the titanacyclopropane intermediate.

  • Warming & Insertion: Stir the dark mixture at

    
     for 15 minutes, then remove the cooling bath. Allow the reaction to warm to room temperature and stir for an additional 1.5 hours.
    
  • Ring Contraction: Add

    
     (2.5 mL, 20 mmol) dropwise at room temperature. A slight exotherm will occur. Stir for 1 hour.
    
  • Quench & Workup: Cool the flask to

    
     and carefully quench by adding 10% aqueous NaOH (15 mL) dropwise.
    
    • Validation Marker: A dense, granular white precipitate of titanium dioxide (

      
      ) will form, breaking the emulsion and leaving a clear organic layer.
      
  • Isolation: Filter the entire mixture through a pad of Celite, washing the filter cake with ethyl acetate (

    
     mL). Transfer the filtrate to a separatory funnel, isolate the organic layer, dry over anhydrous 
    
    
    
    , and concentrate under reduced pressure.
  • Purification: Purify the crude residue via flash column chromatography (Silica gel, Hexanes/EtOAc 80:20 with 1%

    
    ) to afford the free base as a pale yellow oil.
    
Phase 2: Hydrochloride Salt Formation
  • Solubilization: Dissolve the purified 1-(5-bromo-2-methoxyphenyl)cyclopropanamine free base in anhydrous

    
     (20 mL).
    
  • Precipitation: Cool the solution to

    
     in an ice bath. Slowly add 4N HCl in dioxane (3.75 mL, 15 mmol) dropwise under vigorous stirring.
    
    • Validation Marker: Immediate formation of a white crystalline precipitate confirms successful protonation and insolubility of the salt in ether.

  • Collection: Stir for 30 minutes at

    
    . Vacuum filter the precipitate using a Büchner funnel, wash with ice-cold 
    
    
    
    (
    
    
    mL), and dry overnight under high vacuum to yield the final HCl salt.

In-Process Controls & Troubleshooting

Table 2: Troubleshooting Guide

Observation / IssueMechanistic CauseCorrective Action
No gas evolution during Grignard addition Inactive/degraded

or wet solvent.
Titrate Grignard reagent prior to use. Ensure strict anhydrous conditions.
High yield of ethyl ketone byproduct Failure of ring contraction due to insufficient Lewis acid.Ensure

is fresh and added before aqueous quench.
High yield of tertiary carbinamine Excess Grignard reagent (>2.2 eq) acting as a nucleophile.Strictly control

stoichiometry via syringe pump addition.
Intractable emulsion during workup Incomplete precipitation of titanium salts.Use 10% NaOH instead of water/acid to force granular

formation.

Mechanistic Workflow Diagram

SynthesisWorkflow Nitrile 5-Bromo-2-methoxybenzonitrile (Starting Material) Aza_Int Azatitanacyclopentene Intermediate Nitrile->Aza_Int reacts with Ti_Reagent Ti(OiPr)4 + EtMgBr (-70 °C to RT) Titanacyclopropane Titanacyclopropane Intermediate Ti_Reagent->Titanacyclopropane Alkane elimination Titanacyclopropane->Aza_Int insertion FreeBase 1-(5-Bromo-2-methoxyphenyl) cyclopropanamine Aza_Int->FreeBase 1. Lewis Acid 2. NaOH Quench LewisAcid BF3·OEt2 (Ring Contraction) LewisAcid->FreeBase Salt 1-(5-Bromo-2-methoxyphenyl) cyclopropanamine HCl FreeBase->Salt 4N HCl / Dioxane (0 °C)

Mechanistic workflow of the Kulinkovich-Szymoniak synthesis of the cyclopropanamine HCl salt.

References

  • Talele, T. T. (2016). The "Cyclopropyl Fragment" is a Versatile Player that Frequently Appears in Preclinical/Clinical Drug Molecules. Journal of Medicinal Chemistry, 59(19), 8712-8756. URL:[Link]

  • Bertus, P., & Szymoniak, J. (2001). New and easy route to primary cyclopropylamines from nitriles. Chemical Communications, (18), 1792-1793. URL:[Link]

  • Kulinkovich, O. G., & de Meijere, A. (2000). 1,n-Dicarbanionic Titanium Intermediates from Monocarbanionic Organometallics and Their Application in Organic Synthesis. Chemical Reviews, 100(8), 2789-2834. URL:[Link]

  • Wiedemann, S., Frank, D., Winsel, H., & de Meijere, A. (2003). Primary 1-Arylcyclopropylamines from Aryl Cyanides with Diethylzinc and Titanium Alkoxides. Organic Letters, 5(5), 753-755. URL:[Link]

Troubleshooting & Optimization

Improving yield of Kulinkovich-de Meijere reaction for electron-rich nitriles

Author: BenchChem Technical Support Team. Date: March 2026

Welcome to the Technical Support Center for Organometallic Synthesis . As a Senior Application Scientist, I have designed this portal specifically to address the mechanistic hurdles of applying the Kulinkovich-de Meijere reaction (specifically the Szymoniak modification) to electron-rich nitriles.

Electron-rich nitriles (e.g., those bearing electron-donating groups like -OMe or -NR₂) inherently resist nucleophilic attack due to their elevated LUMO energies. This guide provides field-proven troubleshooting strategies, self-validating protocols, and causal explanations to help you drive this thermodynamically challenging cyclopropanation to completion.

Mechanistic Diagnostic Workflow

Before adjusting your stoichiometry, it is critical to understand the divergence points of the reaction. The diagram below illustrates how the intermediate azatitanacyclopentene can either successfully contract to your target cyclopropylamine or degrade into unwanted byproducts based on your experimental choices.

G Nitrile Electron-Rich Nitrile + Ti(OiPr)4 Titanacycle Titanacyclopropane Intermediate Nitrile->Titanacycle + Grignard Grignard EtMgBr (2.0 eq) Slow Addition Grignard->Titanacycle Azatitanacycle Azatitanacyclopentene Intermediate Titanacycle->Azatitanacycle Insertion LewisAcid BF3·OEt2 (2.0 eq) Ring Contraction Azatitanacycle->LewisAcid Hydrolysis H2O Quench (No Lewis Acid) Azatitanacycle->Hydrolysis ExcessGrignard Excess EtMgBr (>2.0 eq) Azatitanacycle->ExcessGrignard Cyclopropylamine Primary Cyclopropylamine (Target) LewisAcid->Cyclopropylamine Success Ketone Ketone (Byproduct) Hydrolysis->Ketone Failure Carbinamine Tertiary Carbinamine (Byproduct) ExcessGrignard->Carbinamine Over-alkylation

Reaction pathway of the Kulinkovich-Szymoniak reaction highlighting key divergence points.

Troubleshooting Guide & FAQs

Q1: Why is my reaction yielding predominantly ketones instead of primary cyclopropylamines? Causality: Under standard Kulinkovich-de Meijere conditions, the reaction of nitriles with the titanacyclopropane intermediate gives predominantly ketones upon hydrolysis. Unlike esters, the intermediate azatitanacycle formed from a nitrile does not spontaneously undergo ring contraction. Solution: You must introduce a Lewis acid activation step. The addition of BF₃·OEt₂ coordinates to the nitrogen atom of the intermediate, efficiently converting the azatitanacycle into the corresponding primary cyclopropylamine. Without this Lewis acid, or if the reaction is quenched with water prematurely, the intermediate will simply hydrolyze to a ketone.

Q2: My LC-MS shows high levels of tertiary carbinamine byproducts. How do I prevent this over-alkylation? Causality: Tertiary carbinamines form when unreacted Grignard reagent directly attacks the starting nitrile or the intermediate. This is almost always caused by improper stoichiometry. When using more than two equivalents of EtMgBr, the yield of the cyclopropylamine decreases in favor of a tertiary carbinamine. Furthermore, the use of sub-stoichiometric amounts of titanium(IV) isopropoxide decreases the yield of the cyclopropylamine while increasing the yield of both carbinamine and ketone. Solution: Maintain a strict stoichiometric ratio. Use exactly 1.0 to 1.1 equivalents of Ti(OiPr)₄ relative to the nitrile, and do not exceed 2.0 equivalents of the Grignard reagent.

Q3: The conversion of my electron-rich nitrile (e.g., p-methoxybenzonitrile) is extremely low. How can I drive the insertion step? Causality: Electron-donating groups increase the electron density on the nitrile carbon, significantly raising its LUMO energy. The titanacyclopropane intermediate behaves formally as a 1,2-dicarbanion equivalent[1], and it struggles to nucleophilically attack this electron-rich π-system. Solution: Improved yields can be obtained by adding the Grignard reagent to the mixture of the nitrile and the titanium reagent at ambient temperature instead of low temperature[2]. The ambient temperature provides the necessary kinetic energy to overcome the high activation barrier for insertion.

Quantitative Optimization Matrix

To summarize the stoichiometric boundaries discussed above, refer to the following data table when designing your experiment for electron-rich substrates:

Ti(OiPr)₄ (eq)EtMgBr (eq)Lewis Acid AddedMajor Isolated ProductTypical Yield
1.1 2.0 BF₃·OEt₂ (2.0 eq) Primary Cyclopropylamine 65–80%
0.52.0BF₃·OEt₂ (2.0 eq)Carbinamine + Ketone< 30%
1.1> 2.5BF₃·OEt₂ (2.0 eq)Tertiary Carbinamine< 20%
1.12.0None (H₂O Quench)Ketone0%

Validated Standard Operating Procedure (SOP)

This protocol is engineered specifically for electron-rich nitriles, utilizing self-validating visual cues to ensure the integrity of the highly sensitive Ti(II) intermediates.

Step 1: System Initialization & Catalyst Coordination

  • Action: To a flame-dried Schlenk flask purged with argon, add the electron-rich nitrile (1.0 mmol) and exactly 1.1 equivalents of Ti(OiPr)₄ (1.1 mmol) in 10 mL of anhydrous THF. Stir at 20 °C.

  • Causality: A slight stoichiometric excess of Ti(OiPr)₄ ensures all incoming Grignard reagent is consumed to form the titanacyclopropane, preventing direct nucleophilic attack on the nitrile[3].

  • Self-Validation: The solution must remain clear and pale. Any cloudiness indicates moisture contamination, which will prematurely quench the active titanium species.

Step 2: Titanacyclopropane Generation & Insertion

  • Action: Using a syringe pump, add EtMgBr (2.0 mmol, 2.0 M in THF) dropwise over 60–90 minutes at ambient temperature (20 °C).

  • Causality: Ambient temperature provides the kinetic energy required for the titanacyclopropane to insert into the electron-rich C≡N bond[2]. Slow addition prevents local excesses of Grignard that lead to tertiary carbinamines[3].

  • Self-Validation: The reaction mixture will transition to a deep red or brown color, visually confirming the successful generation of the active Ti(II) intermediate.

Step 3: Lewis Acid-Mediated Ring Contraction

  • Action: After stirring for an additional 1 hour at ambient temperature to ensure complete insertion, cool the reaction to 0 °C. Add BF₃·OEt₂ (2.0 mmol) dropwise and stir for 30 minutes.

  • Causality: The intermediate azatitanacyclopentene resists spontaneous contraction. BF₃·OEt₂ coordinates to the nitrogen atom, lowering the activation barrier for ring closure to the cyclopropylamine.

  • Self-Validation: A slight exotherm and color shift may be observed as the Lewis acid complex forms.

Step 4: Quench and Isolation

  • Action: Quench the reaction carefully with 10% aqueous NaOH (5 mL) to precipitate titanium salts. Filter the resulting suspension through a Celite pad, washing thoroughly with diethyl ether. Extract the aqueous layer with ether, dry the combined organic phases over Na₂SO₄, and concentrate under reduced pressure.

  • Causality: A basic quench prevents the primary amine product from becoming water-soluble as an ammonium salt, ensuring high recovery in the organic phase.

References

  • Kulinkovich-de Meijere Reaction - Organic Chemistry Portal | organic-chemistry.org | 2

  • Kulinkovich-Szymoniak Reaction - Organic Chemistry Portal | organic-chemistry.org | 3

  • Kulinkovich reaction - Wikipedia | wikipedia.org | 1

  • Mediated Conversion of r-Heterosubstituted (O, N, S) Nitriles to Functionalized Cyclopropylamines | electronicsandbooks.com |

Sources

Technical Support Center: Cyclopropanamine Synthesis & Stability

Author: BenchChem Technical Support Team. Date: March 2026

Welcome to the Advanced Synthesis Support Center. This portal is designed for researchers and drug development professionals troubleshooting ring-opening side reactions during the synthesis and manipulation of cyclopropanamines.

Due to their inherent ring strain of approximately 27.6 kcal/mol, cyclopropane derivatives are thermodynamically driven toward ring-opening to relieve distorted bond angles[1]. When an electron-donating amine is directly attached to this strained system, the molecule becomes highly susceptible to both electrophilic and thermal degradation. This guide provides mechanistic insights, diagnostic workflows, and self-validating protocols to preserve ring integrity.

📚 Knowledge Base: Mechanistic FAQs

Q: Why do cyclopropanamines undergo ring-opening more readily than unfunctionalized cyclopropanes? A: The instability is driven by a combination of high ring strain and electronic "push-pull" dynamics. The nitrogen lone pair can donate electron density into the adjacent cyclopropane C-C anti-bonding orbitals. Under acidic conditions, protonation of the amine converts it into a strong cationic σ-withdrawing group. This electronic shift weakens the distal (C2-C3) bond of the cyclopropane ring, leading to the formation of a highly reactive superelectrophile that readily undergoes electrophilic cleavage[2].

Q: During the Kulinkovich-de Meijere reaction, what causes the formation of acyclic byproducts? A: The Kulinkovich-de Meijere reaction relies on the formation of an oxatitanacyclopentane intermediate. Because the dialkylamino group is a poor leaving group, this intermediate often fails to undergo the desired ring contraction. Instead, thermal stress causes the ring to open, forming an undesired iminium-titanium oxide inner salt[3].

Mechanism A Amide + Grignard + Ti(IV) Catalyst B Titanacyclopropane Intermediate A->B Alkane elimination C Oxatitanacyclopentane Intermediate B->C Carbonyl insertion D Acyclic Iminium Ion (Ring-Opened Byproduct) C->D Poor leaving group Thermal stress E Cyclopropanamine (Desired Product) C->E Controlled temp MeTi(OiPr)3

Fig 1. Mechanistic divergence in the Kulinkovich-de Meijere reaction leading to ring opening.

🛠️ Diagnostics: Troubleshooting Workflow

If you detect acyclic enamine or iminium byproducts in your crude NMR or LC-MS, use the following diagnostic logic to isolate the root cause.

Troubleshooting Start Ring-Opening Detected Stage Identify Reaction Stage Start->Stage Synth Synthesis Phase (Kulinkovich) Stage->Synth Depro Deprotection Phase (Amine Unmasking) Stage->Depro Sol1 Use Stoichiometric Ti or MeTi(OiPr)3 Synth->Sol1 Sol2 Use Troc/Zn Avoid Strong Acids Depro->Sol2

Fig 2. Diagnostic workflow for identifying and resolving cyclopropanamine ring-opening issues.

Issue 1: Ring Cleavage During Synthesis

Root Cause: Sub-stoichiometric titanium loading or excessive thermal stress during Grignard addition. Corrective Action: Upgrade your catalyst. Using methyltitanium triisopropoxide (ngcontent-ng-c2699131324="" _nghost-ng-c2339441298="" class="inline ng-star-inserted">


) instead of standard 

allows the Grignard reagent to be added at ambient temperature rather than low temperatures, significantly improving the yield of the cyclized product and suppressing the thermal ring-opening pathway. Furthermore, ensure titanium reagents are used in stoichiometric amounts, as sub-stoichiometric ratios drastically reduce yields[3].
Issue 2: Ring Cleavage During Deprotection

Root Cause: The use of strong Brønsted acids (e.g., TFA, HCl) for Boc-deprotection protonates the cyclopropylamine, triggering distal C-C bond cleavage[2]. Corrective Action: Transition to protecting groups that can be removed under mild, non-acidic conditions.

Quantitative Data: Protecting Group Selection Matrix
Protecting GroupDeprotection ConditionRing-Opening RiskMechanistic Rationale
Boc Strong Acid (TFA/HCl)High Protonation induces distal C2-C3 bond cleavage via superelectrophile formation[2].
Cbz Hydrogenolysis (

/Pd-C)
Low Mild neutral conditions prevent electrophilic attack on the strained ring.
Troc Reductive (Zn / aq. THF)Very Low Circumvents acid-mediated ring opening; highly selective for the carbamate[4].

🧪 Validated Experimental Protocols

To ensure reproducibility and scientific integrity, the following protocols are designed as self-validating systems . In-process checks are embedded to confirm reaction trajectories before proceeding to the next step.

Protocol A: Ambient-Temperature Kulinkovich-de Meijere Synthesis

Optimized to prevent thermal degradation of the oxatitanacyclopentane intermediate.

  • Catalyst Preparation: In an oven-dried, argon-purged flask, dissolve the N,N-dialkylamide (1.0 equiv) and methyltitanium triisopropoxide (1.1 equiv) in anhydrous THF (0.2 M).

  • Grignard Addition: While maintaining the reaction at ambient temperature (20–25 °C), add the Grignard reagent (e.g., ethylmagnesium bromide, 1.2 equiv) dropwise via syringe pump over 1 hour[3].

    • Self-Validation Check: Observe the reaction mixture for ethane gas evolution. The cessation of bubbling indicates the complete formation of the reactive titanacyclopropane intermediate.

  • Cyclization Phase: Stir the mixture for an additional 2 hours at ambient temperature. Do not heat the reaction, as elevating the temperature promotes the formation of the acyclic iminium-titanium oxide inner salt[3].

  • Quench & Workup: Quench the reaction strictly with aqueous

    
     (10% w/v) rather than acidic solutions.
    
    • Self-Validation Check: A granular white precipitate (

      
      ) will form. If the precipitate is gummy, add more water and stir vigorously until granular, ensuring complete, non-acidic hydrolysis of the titanium complex. Filter through Celite and extract with diethyl ether.
      
Protocol B: Mild Reductive Deprotection of Troc-Protected Cyclopropanamine

Designed to avoid the superelectrophilic distal bond cleavage associated with acid deprotection.

  • Substrate Preparation: Dissolve the 2,2,2-trichloroethoxycarbonyl (Troc) protected cyclopropanamine (1.0 equiv) in a mixture of THF and aqueous buffer (or mild

    
     in MeOH)[4].
    
  • Zinc Activation: Add freshly activated Zinc powder (10.0 equiv) to the vigorously stirring solution at room temperature[4].

  • Cleavage: Stir for 1–3 hours.

    • Self-Validation Check: Monitor the reaction via TLC (stain with Ninhydrin). The successful preservation of the ring is confirmed by the disappearance of the UV-active Troc starting material and the emergence of a single, distinct Ninhydrin-positive spot (primary amine) without the streaking typically associated with acyclic polymeric byproducts.

  • Isolation: Filter the suspension through a pad of Celite to remove excess Zinc. Wash the filter cake with ethyl acetate. Concentrate the filtrate under reduced pressure (keeping the bath temperature below 30 °C to prevent volatilization of the free cyclopropanamine).

📑 References

  • 1 - Benchchem[1] 2.2 - NIH[2] 3.3 - Organic Chemistry Portal[3]

  • 4 - Thieme Connect[4]

Sources

Troubleshooting titanium alkoxide catalyst failure in cyclopropanation

Author: BenchChem Technical Support Team. Date: March 2026

Technical Support Center: Titanium Alkoxide Catalysis in Cyclopropanation

Status: Operational Support Tier: Level 3 (Senior Application Scientist) Topic: Troubleshooting Ti(IV) Catalyst Failure (Kulinkovich & Charette Protocols)

Introduction: Define Your System

Titanium alkoxides (specifically


) serve two distinct mechanistic roles in cyclopropanation. Identifying which system you are running is the first step in diagnostics, as the failure modes are chemically distinct.
  • System A: The Kulinkovich Reaction (Cyclopropanols from Esters)[1][2][3][4]

    • Role of Ti: Redox Catalyst. Ti cycles between Ti(IV) and Ti(II).

    • Key Reagents: Ester, Grignard (

      
      ), 
      
      
      
      (catalytic).
    • Common Failure: Failure to generate the active low-valent titanacyclopropane species.

  • System B: Asymmetric Cyclopropanation (Charette/Simmons-Smith Modification)[5]

    • Role of Ti: Chiral Lewis Acid (Scaffold).

    • Key Reagents: Allylic Alcohol,

      
      , Chiral Ligand (TADDOL), 
      
      
      
      .
    • Common Failure: Loss of enantiomeric excess (ee) or background uncatalyzed reaction.

Catalyst Integrity & Pre-Check

Before analyzing the reaction, you must validate the catalyst source. Commercial Titanium(IV) isopropoxide is hygroscopic and degrades into inactive oxides.

Diagnostic Protocol: The "Hydrolysis Test"

ObservationDiagnosisAction Required
Clear, Colorless Liquid Healthy. High purity.Proceed with reaction.
Slight Yellow Tint Acceptable. Trace oxidation.Usable for standard Kulinkovich; Distill for high-ee Charette work.
Cloudy / White Precipitate Compromised. Partial hydrolysis (

formation).
STOP. Vacuum distillation required.
Viscous / Gel-like Polymerized. Extensive hydrolysis.Discard and purchase fresh stock.

Corrective Action: Vacuum Distillation of


 
  • Setup: Short-path distillation head, flame-dried glassware.

  • Conditions: Distill at ~50°C under 0.1 mmHg (or corresponding bp/vacuum).

  • Storage: Store under Argon in a Schlenk flask sealed with Parafilm. Never store in a syringe or septum-capped vial for >24 hours [1].

System A: The Kulinkovich Reaction (Redox Catalysis)

The success of the Kulinkovich reaction hinges on the formation of the Titanacyclopropane intermediate.[3] This is a "live" catalytic cycle where the titanium must be reduced by the Grignard reagent.

Visual Diagnostics: The "Color Check"

Unlike many organic reactions, color is a quantitative indicator of catalyst health in this system.

  • Dark Brown / Black Solution: Active. The Low-valent Ti(II) species has formed. If yield is low, check workup or Grignard stoichiometry.

  • Yellow / Light Orange Solution: Inactive. The Ti(IV) has not been reduced. The catalytic cycle is dead.

Mechanism & Failure Pathway

The following diagram illustrates the "Life" (Catalytic Cycle) and "Death" (Hydrolysis/Oxidation) of the catalyst.

Kulinkovich_Mechanism cluster_legend Diagnostic Key Ti_IV Ti(OiPr)4 (Precatalyst) Ti_II Titanacyclopropane (ACTIVE SPECIES) Ti_IV->Ti_II Ligand Exchange (- Ethane/Ethene) Dead TiO2 / Inactive Ti (Precipitate) Ti_IV->Dead Moisture (H2O) Grignard EtMgBr (Reductant) Grignard->Ti_II Intermediate Oxatitanacyclopentane Ti_II->Intermediate + Ester Ti_II->Dead O2 / H2O Quench Ester Ester Substrate Product Cyclopropanol Intermediate->Product Rearrangement Product->Ti_IV Turnover key1 Green Diamond = Must form for reaction to proceed (Black Color)

Figure 1: The Kulinkovich Catalytic Cycle. Note that the formation of the Titanacyclopropane (Green Diamond) is the rate-determining entry point. Failure here results in recovered starting material.[6]

Troubleshooting Guide: Kulinkovich

Q1: My reaction stays yellow and I recover starting material. Why? A: You failed to generate the Titanacyclopropane.

  • Cause 1: Grignard Quality. The Grignard acts as both the reagent and the reducing agent for the Titanium. If your Grignard is partially hydrolyzed (titer < 0.8 M), it cannot reduce Ti(IV) to Ti(II).

    • Fix: Titrate your Grignard using salicylaldehyde phenylhydrazone or iodine prior to use [2].

  • Cause 2: Fast Addition. Adding Grignard too quickly generates high local concentrations that can lead to "homocoupling" or catalyst oligomerization rather than controlled reduction.

    • Fix: Add Grignard via syringe pump over 1–2 hours.

Q2: I see the black color, but yield is < 30%. A: The catalyst is working, but the cycle is stalling.

  • Cause: Ligand Exchange Equilibrium. The byproduct of the cycle is a titanium alkoxide that must exchange with fresh Grignard to regenerate the active species.

  • Fix: Ensure you are using 2.5 to 3.0 equivalents of Grignard relative to the ester. The first equivalent is consumed to reduce the Ti; the subsequent equivalents drive the cycle [3].

System B: Asymmetric Cyclopropanation (Charette/Simmons-Smith)[5]

Here,


 is used to form a chiral Lewis Acid complex (e.g., with TADDOL) that directs the zinc carbenoid (

) to the allylic alcohol.
Mechanism & Workflow

Success depends on the formation of a tight Ligand-Ti-Substrate complex.

Charette_Mechanism Ti Ti(OiPr)4 Complex Chiral Ti-Complex (Lewis Acid) Ti->Complex + Ligand (Azeotropic Drying) Ligand Chiral Ligand (TADDOL) Ligand->Complex Product Chiral Cyclopropane Complex->Product + Substrate + Zn(CH2I)2 Warning CRITICAL: Remove iPrOH (Equilibrium Shift) Complex->Warning Substrate Allylic Alcohol Zn Zn(CH2I)2

Figure 2: Charette Asymmetric Cyclopropanation Assembly. The removal of isopropanol is the critical control point.

Troubleshooting Guide: Charette/Simmons-Smith

Q1: My enantiomeric excess (ee) is low (< 50%), but conversion is good. A: You have a "Background Reaction" problem. The uncatalyzed Simmons-Smith reaction (Zn carbenoid + alkene) is fast. If the chiral Ti-complex is not forming perfectly, the achiral background reaction dominates.

  • Fix 1 (Drying): Add 4Å Molecular Sieves to the reaction. Trace water hydrolyzes the chiral complex, releasing free Ti which catalyzes the racemic reaction [4].

  • Fix 2 (Equilibrium): When mixing

    
     and TADDOL, you generate isopropanol (iPrOH). You must remove this to drive the formation of the chiral species. Use high-vacuum drying or azeotropic removal with toluene/DCM before adding the zinc reagent [5].
    

Q2: The reaction stalls at 50% conversion. A: Catalyst aggregation or Zinc reagent degradation.

  • Fix: The Zinc carbenoid (

    
    ) is unstable. Prepare it fresh from 
    
    
    
    and
    
    
    at -10°C. Do not store it. Ensure the
    
    
    is stabilized over copper wire to remove free iodine, which kills the catalyst.

Summary of Critical Parameters

ParameterKulinkovich (Redox)Charette (Lewis Acid)
Active Color Black / Dark Brown Yellow / Orange (Ligand dependent)
Key Enemy Oxygen (Quenches Ti-C bond)Water (Hydrolyzes Chiral Complex)
Solvent Ether or THF (Grignard compatible)DCM (Best for ee%)
Ti Loading 5–10 mol%10–25 mol%
Critical Step Slow addition of GrignardAzeotropic removal of iPrOH

References

  • Purification of Titanium Isopropoxide: Bradley, D. C.; Mehrotra, R. C.; Rothwell, I. P.; Singh, A. Alkoxo and Aryloxo Derivatives of Metals; Academic Press: London, 2001.

  • Grignard Titration: Krasovskiy, A.; Knochel, P. "A LiCl-Mediated Br/Mg Exchange Reaction for the Preparation of Functionalized Aryl- and Heteroarylmagnesium Compounds from Organic Bromides." Angew.[5] Chem. Int. Ed.2004 , 43, 3333.

  • Kulinkovich Mechanism: Kulinkovich, O. G.; Sviridov, S. V.; Vasilevskii, D. A.[7] "Titanium(IV) Isopropoxide-Catalyzed Formation of 1-Substituted Cyclopropanols in the Reaction of Ethylmagnesium Bromide with Methyl Alkanecarboxylates." Synthesis1991 , 234.[7][8]

  • Charette Asymmetric Cyclopropanation: Charette, A. B.; Juteau, H.; Lebel, H.; Molinaro, C. "Enantioselective Cyclopropanation of Allylic Alcohols with Dioxaborolane Ligands: Scope and Synthetic Applications." J. Am. Chem. Soc.[5][7][9][10][11]1998 , 120, 11943.[5][10]

  • TADDOL-Ti Optimization: Charette, A. B.; Molinaro, C.; Brochu, C. "Catalytic Asymmetric Cyclopropanation of Allylic Alcohols with Titanium-TADDOLate: Scope of the Cyclopropanation Reaction."[9][11][12] J. Am. Chem. Soc.[5][7][9][10][11]2001 , 123, 12168.[11]

Sources

Technical Support Center: Optimizing Diethylzinc in 1-Arylcyclopropanamine Synthesis

Author: BenchChem Technical Support Team. Date: March 2026

Welcome to the Technical Support and Troubleshooting Portal for the synthesis of 1-arylcyclopropanamines. This guide is specifically designed for process chemists, researchers, and drug development professionals utilizing the modified Kulinkovich-Szymoniak reaction.

1-Arylcyclopropanamines are highly valuable bioisosteres in medicinal chemistry. However, scaling their synthesis is notoriously difficult; for instance, a recent multi-kilogram clinical delivery by AstraZeneca achieved only a 37% yield using standard Kulinkovich-Szymoniak conditions, highlighting the critical need for precise reagent optimization[1]. This guide focuses on the causality behind optimizing Diethylzinc (


) equivalents to maximize yield and suppress byproducts.

Part 1: Troubleshooting FAQs

Q: Why should I use Diethylzinc (


) instead of traditional Ethylmagnesium bromide (

) for aryl nitriles?
A: Traditional Kulinkovich-Szymoniak conditions utilizing

work well for aliphatic nitriles but frequently fail or result in poor yields when applied to aryl cyanides, often leading to unreacted starting materials or ketone byproducts[2]. Switching to

, paired with a titanium alkoxide catalyst, provides a milder and more controlled transmetalation step. This minimizes the premature degradation of the titanacyclopropane intermediate and suppresses the formation of tertiary carbinamine side products[3].

Q: What is the exact optimal equivalent ratio of


, and what is the mechanistic reason behind it? 
A:  The optimal loading is 2.5 equivalents  of 

relative to the aryl nitrile[3].
  • The Causality: Two equivalents are stoichiometrically required. The first equivalent reacts with the titanium catalyst to form the reactive titanacyclopropane (via

    
    -hydride elimination, releasing ethane). The second equivalent facilitates the ring contraction and protonation of the azatitanacyclopentene intermediate[2]. The extra 0.5 equivalent is a calculated buffer to compensate for trace moisture and to drive the catalytic cycle forward without overwhelming the system.
    
  • Under-dosing (< 2.0 equiv): Results in incomplete conversion and an increased yield of ketone byproducts upon aqueous workup[2].

  • Over-dosing (> 3.0 equiv): Promotes non-productive over-alkylation, leading to the formation of tertiary carbinamines instead of the desired cyclopropanamine[2].

Q: My yields are plateauing at 40-50% for electron-rich (donor-substituted) aryl nitriles. Should I increase the


 equivalents to force the reaction? 
A: No.  Increasing 

will only increase alkylated byproducts. Donor-substituted nitriles inherently react slower with the titanacyclopropane intermediate, resulting in lower baseline yields (typically 40–56%) compared to acceptor-substituted nitriles (62–82%)[3]. Instead of altering the

stoichiometry, you should add Lithium Iodide (LiI, 2.5 equiv) or Sodium Isopropoxide (NaOiPr, 2.0 equiv) to the reaction mixture. These additives stabilize the intermediate titanium complexes and significantly boost the yield without promoting over-alkylation[3].

Q: Why is the addition rate of


 constantly emphasized in protocols? 
A: 

must be added slowly (e.g., via a syringe pump over 1 to 2 hours). Rapid addition causes a sudden concentration spike of the diethyltitanium intermediate. Because this intermediate is thermally unstable, high local concentrations lead to rapid, non-productive decomposition before the aryl nitrile can successfully coordinate and insert into the titanium-carbon bond[3].

Part 2: Standard Operating Procedure (SOP)

Optimized Synthesis of 1-Phenylcyclopropanamine

This protocol is designed as a self-validating system. Do not proceed to the next step unless the validation check is met.

Step 1: System Preparation Flame-dry a Schlenk flask and purge it with argon for 15 minutes. Causality: Moisture is the primary enemy of


; even trace amounts will quench the reagent, rendering your calculated 2.5 equivalents inaccurate and leading to reaction failure.

Step 2: Reagent Loading Add benzonitrile (1.0 equiv, 10 mmol) and anhydrous Lithium Iodide (LiI, 2.5 equiv, 25 mmol) to 50 mL of anhydrous THF (0.2 M concentration)[3]. Causality: LiI acts as a Lewis acidic additive that stabilizes the subsequent azatitanacycle, preventing premature ring-opening.

Step 3: Titanium Addition Inject Titanium(IV) isopropoxide (


) (1.1 equiv, 11 mmol) and stir for 5 minutes at room temperature to ensure homogenization.

Step 4: Controlled


 Addition (Critical Step) 
Cool the mixture to 0 °C using an ice bath. Using a syringe pump, add Diethylzinc (

, 1.0 M in hexanes, 2.5 equiv, 25 mL) dropwise over exactly 1.5 hours[3]. Validation Check: You should observe a distinct color change (typically deep red/brown) and the slow evolution of ethane gas bubbles. If the solution turns black immediately, your addition rate is too fast, and the catalyst is decomposing.

Step 5: Cyclopropanation Remove the ice bath, allow the reaction to warm to room temperature, and stir for 12 hours. Validation Check: Monitor via GC-MS or TLC. The reaction is complete when the benzonitrile peak is entirely consumed.

Step 6: Quench and Workup Cool the flask back to 0 °C and carefully quench with 10% aqueous NaOH (20 mL). Causality: NaOH hydrolyzes the titanium salts into a granular, easily filterable precipitate rather than a gelatinous emulsion that traps the product. Filter the mixture through a pad of Celite, extract the filtrate with diethyl ether (


 mL), and purify the amine via standard acid-base extraction.

Part 3: Quantitative Substrate Scope

The electronic nature of the aryl nitrile dictates the efficiency of the insertion step. The table below summarizes expected yields when strictly adhering to the 2.5 equiv


 protocol.
Substrate TypeAryl Nitrile Example

(Equiv)
AdditiveIsolated Yield (%)
Neutral Benzonitrile2.5LiI (2.5 eq)62%
Acceptor-Substituted 4-Cyanopyridine2.5LiI (2.5 eq)82%
Acceptor-Substituted 4-Fluorobenzonitrile2.5LiI (2.5 eq)75%
Donor-Substituted 4-Methoxybenzonitrile2.5LiI (2.5 eq)47%
Donor-Substituted 4-Methylbenzonitrile2.5LiI (2.5 eq)56%

Part 4: Mechanistic Pathway Visualization

The following diagram maps the logical flow of the modified Kulinkovich-Szymoniak reaction, illustrating exactly where the equivalents of


 are consumed.

Kulinkovich_Szymoniak N1 Ti(OiPr)4 + Et2Zn (2.5 equiv total) N2 Diethyltitanium Intermediate N1->N2 Transmetalation N3 Titanacyclopropane (- Ethane) N2->N3 β-Hydride Elimination N4 Aryl Nitrile Insertion N3->N4 + Ar-CN N5 Azatitanacyclopentene N4->N5 Coordination N6 1-Arylcyclopropanamine N5->N6 Et2Zn (2nd equiv) & H+ Workup

Mechanistic pathway of the modified Kulinkovich-Szymoniak reaction highlighting Et2Zn utilization.

Part 5: References

  • [3] Primary 1-Arylcyclopropylamines from Aryl Cyanides with Diethylzinc and Titanium Alkoxides | Organic Letters - ACS Publications. American Chemical Society. Available at:[Link]

  • [2] Kulinkovich-Szymoniak Reaction. Organic Chemistry Portal. Available at:[Link]

  • [1] Ni-Catalyzed Reductive Cross-Coupling of Cyclopropylamines and Other Strained Ring NHP Esters with (Hetero)Aryl Halides. ResearchGate. Available at:[Link]

Sources

Technical Support Center: Purification of 1-(5-Bromo-2-methoxyphenyl)cyclopropanamine

Author: BenchChem Technical Support Team. Date: March 2026

CAS: 1314670-11-5 Chemical Formula: C₁₀H₁₂BrNO Molecular Weight: 242.11 g/mol [1][2]

Technical Overview & Challenge Profile

This guide addresses the isolation of 1-(5-Bromo-2-methoxyphenyl)cyclopropanamine from reaction mixtures, specifically targeting the byproducts associated with the Kulinkovich-de Meijere reaction (or nitrile-based titanium-mediated cyclopropanation).[1][2]

The Core Challenge: The synthesis of 1-arylcyclopropanamines typically involves stoichiometric Titanium(IV) isopropoxide.[1][2][3][4] The primary failure mode in purification is not the separation of organic byproducts, but the formation of stable titanium-emulsions during workup. If not managed, these emulsions entrap the product, leading to massive yield loss and purity issues.[5]

Impurity Profile:

Impurity Type Source Physicochemical Behavior Removal Strategy
Titanium Oxides/Salts Reagent residue (Ti(OiPr)₄) Gelatinous, amphoteric, emulsion-forming.[1][2][5] Chelation (Rochelle’s Salt) or Fluoride lysis.[1][2]
Unreacted Nitrile Starting material (5-Bromo-2-methoxybenzonitrile) Neutral, lipophilic.[1][2][5] Acid-base extraction (remains in organic phase during acid wash).[1][2]
Des-bromo analog Side reaction (Radical debromination) Basic, lipophilic.[1][2][5] Difficult to separate chemically; requires chromatography or crystallization.[1][2]

| Ring-opened ketones | Acid-catalyzed degradation | Neutral/Acidic.[1][2] | Avoid strong mineral acids during workup; remove via acid-base extraction.[1][2] |

Module 1: The Titanium Quench (Critical Protocol)

Objective: Break the titanium-amine complex without degrading the cyclopropane ring.

The "Rochelle's Salt" Protocol (Recommended)

Why this works: Titanium(IV) forms tight coordination complexes with amines.[1][2] Standard hydrolysis creates sticky TiO₂ hydrates.[1][2] Sodium Potassium Tartrate (Rochelle's salt) acts as a bidentate ligand, chelating Ti species into water-soluble complexes, breaking the emulsion.[1][2][5]

Step-by-Step:

  • Dilution: Dilute the reaction mixture 1:1 with Diethyl Ether (Et₂O) or MTBE. Do not use DCM yet; it exacerbates emulsions.[1][2]

  • Quench: Cool to 0°C. Slowly add a saturated aqueous solution of Rochelle’s Salt (Sodium Potassium Tartrate) . Use 20 mL per mmol of Titanium used.[2]

  • Agitation: Vigorously stir at Room Temperature (RT) for 2–4 hours .

    • Visual Check: The mixture must separate into two clear layers (Organic: Top, clear/yellow; Aqueous: Bottom, clear/blueish).[5] If solids persist, add more water and stir longer.

  • Filtration (Optional): If a rag layer persists, filter through a Celite pad, rinsing with Et₂O.[1][2][5]

Module 2: Acid-Base Extraction Workflow

Objective: Isolate the basic amine from neutral impurities (unreacted nitrile) and acidic byproducts.[2]

Causality: The cyclopropylamine has a pKa ≈ 9–10.[2] By lowering the pH to <2, the amine becomes protonated (ammonium salt) and water-soluble.[1] Neutral impurities remain in the organic layer.[2]

Workflow Diagram

ExtractionWorkflow Start Crude Organic Layer (Post-Quench) AcidStep Add 1M HCl (aq) Target pH 1-2 Start->AcidStep Sep1 Phase Separation AcidStep->Sep1 OrgWaste Organic Layer (Contains Nitrile/Non-basic Impurities) Sep1->OrgWaste Discard AqLayer Aqueous Layer (Contains Product as Ammonium Salt) Sep1->AqLayer Keep BaseStep Basify with 2M NaOH Target pH > 12 AqLayer->BaseStep ExtractStep Extract with DCM (x3) BaseStep->ExtractStep FinalOrg Combined Organic Layers (Product) ExtractStep->FinalOrg Dry Dry (Na2SO4) & Concentrate FinalOrg->Dry

Figure 1: Acid-Base Extraction Logic for 1-Arylcyclopropanamines.

Detailed Protocol:

  • Extraction 1 (Acidic): Transfer the crude organic phase to a separatory funnel.[1][2] Extract twice with 1M HCl .

    • Warning: Do not use concentrated HCl; cyclopropanes can undergo ring-opening to form chloroketones under highly acidic/nucleophilic conditions.[1][2] 1M is safe for short durations.[1][2]

  • Wash: Combine the acidic aqueous layers.[2] Wash once with fresh Et₂O to remove entrained neutral organics.[1][2]

  • Basification: Cool the aqueous layer to 0°C. Slowly add 2M NaOH until pH > 12. The solution should become cloudy as the free amine oils out.[2]

  • Extraction 2 (Recovery): Extract the aqueous layer three times with DCM (Dichloromethane) .[1][2]

    • Note: The 5-Bromo and Methoxy groups increase lipophilicity, making DCM a better solvent than Ether for this step.[1][2]

  • Drying: Dry combined DCM layers over Na₂SO₄ and concentrate.

Module 3: Chromatography & Troubleshooting

If the Acid-Base extraction does not yield sufficient purity (e.g., des-bromo impurities present), column chromatography is required.[1][2][5]

The Issue: Primary amines interact strongly with the acidic silanol groups on silica gel, causing "tailing" (streaking) and poor separation.[5]

The Solution: Deactivate the silica.[2]

Chromatography Protocol
  • Stationary Phase: Silica Gel (Standard 40-63 µm).[1][2]

  • Mobile Phase Modifier: Add 1% Triethylamine (TEA) or 1% NH₄OH to your eluent system.[1][2]

  • Recommended Eluent: Hexanes:Ethyl Acetate (Start 9:1, Gradient to 1:[1][2][5]1) + 1% TEA.[1][2]

Troubleshooting Decision Tree

Troubleshooting Problem Issue Encountered Issue1 Emulsion during workup Problem->Issue1 Issue2 Low Yield after Acid/Base Problem->Issue2 Issue3 Spot Tailing on TLC Problem->Issue3 Sol1 Add sat. Rochelle's Salt Stir 4h Issue1->Sol1 Sol2 Check Aqueous pH Must be >12 Issue2->Sol2 Sol2b Re-extract Aqueous with CHCl3/IPA (3:1) Sol2->Sol2b If pH is OK Sol3 Pre-wash plate with TEA/Mobile Phase Issue3->Sol3

Figure 2: Troubleshooting common purification failures.

Module 4: Salt Formation (Final Polish)

For long-term storage or high-purity applications (e.g., biological testing), converting the free base to the Hydrochloride salt is recommended.[1][2][5] This often removes remaining non-basic trace impurities via crystallization.[1][2]

Protocol:

  • Dissolve the free amine in a minimum amount of dry Diethyl Ether .[2]

  • Cool to 0°C.

  • Add 2M HCl in Diethyl Ether (or Dioxane) dropwise.

  • A white precipitate should form immediately.[1][2]

  • Filter the solid, wash with cold ether, and dry under vacuum.[2][5]

Frequently Asked Questions (FAQ)

Q: Can I use concentrated HCl for the extraction? A: No. While the cyclopropane ring in this system is stabilized by the amine, concentrated acids can promote ring-opening (homo-Michael addition type side reactions) or hydration.[1] Stick to 1M or 0.5M HCl.[1][2]

Q: I have a persistent rag layer even after Rochelle's salt. What now? A: Filter the entire mixture through a pad of Celite. The solids causing the rag layer are likely titanium oxides that didn't fully solubilize.[2] Filtering removes them and usually breaks the emulsion.[2]

Q: Is the 5-Bromo substituent stable? A: Yes, aryl bromides are stable to standard acid/base workups.[1][2] However, avoid using Palladium contaminants in your glassware or waste containers, and do not expose the compound to magnesium/lithium reagents after the initial reaction is quenched, as this could lead to debromination.[5]

References

  • Kulinkovich-de Meijere Reaction Overview: Kulinkovich, O. G., & de Meijere, A. (2000).[1][2][5][6][7] 1,1-Bis(ethoxycarbonyl)cyclopropane and Titanium(IV) Isopropoxide: A Versatile Reagent for the Synthesis of Cyclopropanes. Chemical Reviews, 100(8), 2789–2834.[1][2][5]

  • Amine Purification & pKa Data: Alfa Chemistry. (n.d.). pKa Values of Amines, Diamines, and Cyclic Organic Nitrogen Compounds.

  • General Workup of Titanium Reactions: Organic Chemistry Portal. (n.d.). Kulinkovich-de Meijere Reaction.

  • Compound Data (1-Phenylcyclopropanamine analogs): National Center for Biotechnology Information.[1][2] (2025).[1][2] PubChem Compound Summary for CID 194549, 1-Phenylcyclopropan-1-amine. [1][2][5]

Sources

Technical Support Center: Preventing Oxidation of Methoxy-Substituted Aryl Amines

Author: BenchChem Technical Support Team. Date: March 2026

Welcome to the Technical Support Center. As a Senior Application Scientist, I have designed this in-depth guide to address a pervasive bottleneck in organic synthesis and drug development: the rapid oxidative degradation of electron-rich aryl amines during reaction workup.

This guide synthesizes field-proven troubleshooting strategies, mechanistic causality, and self-validating protocols to ensure the integrity of your methoxy-substituted aniline derivatives.

Part 1: Troubleshooting Guide & FAQs

Q1: Why does my methoxy-aryl amine turn brown or black during aqueous workup? A1: The discoloration is a direct visual indicator of oxidative degradation. The amino group (-NH₂) on the aniline ring is inherently an electron-donating group, making the aromatic system susceptible to oxidation 1[1]. The addition of a methoxy group (-OCH₃) further enriches this electron density via resonance, drastically lowering the oxidation initiation potential (e.g., 2-methoxyaniline oxidizes at a low potential of ~0.73 V) 2[2]. Exposure to atmospheric oxygen or trace metal catalysts during workup triggers a Single Electron Transfer (SET), forming a highly reactive radical cation. This intermediate rapidly dimerizes into colored polymeric byproducts or oxidizes further into azo compounds and quinone imines.

Q2: What are the most effective antioxidants to prevent this degradation during extraction? A2: For biphasic workups, a dual-phase protection strategy is highly recommended:

  • Aqueous Phase: Sodium dithionite (Na₂S₂O₄) is a powerful, cost-effective reductant. It acts as a sacrificial electron donor, preventing radical formation and cleaving already-formed azo bonds to regenerate the desired amine 3[3]. Alternatively, ascorbic acid serves as an excellent "green" radical scavenger in the aqueous layer4[4].

  • Organic Phase: Butylated hydroxytoluene (BHT) is a sterically hindered lipophilic phenol. Adding trace amounts to your extraction solvent traps peroxy radicals and prevents autoxidation during solvent evaporation5[5].

Q3: Can I salvage a batch that has already discolored? A3: Yes, provided the degradation hasn't fully polymerized into insoluble tar. Washing the crude organic layer with an alkaline solution of sodium dithionite can reduce colored azo and quinone impurities back to the target amine, restoring product purity 6[6]. However, heavily polymerized batches should be discarded, as these impurities severely interfere with biological assays and downstream coupling reactions 7[7].

Part 2: Mechanistic Pathways & Workflows

To effectively troubleshoot, we must first understand the logical relationship between the substrate's electronic properties and the intervention mechanisms of our chosen antioxidants.

OxidationMechanism Amine Methoxy-Aryl Amine (Low Oxidation Potential) Radical Radical Cation Intermediate (Highly Reactive) Amine->Radical SET Oxidation O2 O₂ or Metal Catalysts O2->Radical Polymer Colored Polymeric Byproducts (Brown/Black Tar) Radical->Polymer Dimerization Azo Azo / Quinone Imines (Degradation Products) Radical->Azo Further Oxidation Antioxidant Na₂S₂O₄ / Ascorbic Acid (Electron/H⁺ Donors) Antioxidant->Radical Quenches Radical (Reverts to Amine)

Caption: Logical relationship of methoxy-aryl amine oxidation and antioxidant intervention.

WorkupWorkflow A Crude Reaction (Methoxy-Aryl Amine) B Quench & Dilute (Deoxygenated Solvents) A->B C Aqueous Wash (Na₂S₂O₄ / Ascorbic Acid) B->C D Organic Extraction (Add BHT Stabilizer) C->D E Rapid Concentration (<30°C, Inert Gas) D->E F Pure Unoxidized Amine (Self-Validated via TLC) E->F

Caption: Logical workflow for the antioxidant-assisted workup of methoxy-aryl amines.

Part 3: Quantitative Data Summary

The table below summarizes the key electrochemical properties of the substrates and the functional metrics of the recommended antioxidants.

Compound / AdditiveRole in WorkupOxidation Potential / IC₅₀Mechanism of Action
2-Methoxyaniline Substrate~0.73 V (Oxidation Initiation)Highly susceptible to SET due to EDG resonance.
Sodium Dithionite Aqueous ReductantN/A (Strong Reductant)Cleaves azo bonds; prevents radical formation.
Ascorbic Acid Aqueous AntioxidantN/A (Radical Scavenger)Donates hydrogen atoms to quench radicals.
BHT Organic AntioxidantIC₅₀ ~ 25.95 μg/mL (DPPH)Sterically hindered phenol; traps peroxy radicals.

Part 4: Self-Validating Experimental Protocol

This protocol establishes a self-validating system for the extraction and isolation of highly electron-rich methoxy-substituted aryl amines. Do not skip the validation checks, as they confirm the chemical integrity of your product in real-time.

Step 1: Quenching & Biphasic Setup

  • Action: Dilute the crude reaction mixture with a deoxygenated organic solvent (e.g., Argon-sparged Ethyl Acetate or Dichloromethane).

  • Causality: Displacing dissolved O₂ removes the primary atmospheric oxidant before the amine is exposed to the aqueous phase.

  • Validation Check: The organic phase should remain transparent. Rapid darkening indicates residual oxygen or active metal catalysts.

Step 2: Antioxidant Wash

  • Action: Wash the organic layer with a freshly prepared 10% w/v aqueous solution of Sodium Dithionite (Na₂S₂O₄) or 5% Ascorbic Acid.

  • Causality: Na₂S₂O₄ acts as a sacrificial reductant that immediately quenches radical cations and reduces any trace azo/quinone species back to the target amine.

  • Validation Check: Observe the phase separation. The organic layer must transition from a dark brown/red hue to a pale yellow or colorless state. If the organic layer remains dark, repeat the wash.

Step 3: Organic Phase Stabilization

  • Action: Separate the organic phase and add 0.01% w/v BHT (Butylated hydroxytoluene) before drying over anhydrous Na₂SO₄.

  • Causality: BHT provides a lipophilic radical trap. This is critical during the subsequent concentration step where the removal of solvent temporarily exposes the concentrated amine to thermal stress and potential autoxidation.

  • Validation Check: Spot the dried organic phase on a TLC plate. A pure, unoxidized amine will show a single tight spot without baseline polymeric streaking.

Step 4: Concentration & Storage

  • Action: Evaporate the solvent under reduced pressure using a rotary evaporator with a water bath temperature strictly <30°C. Immediately backfill the flask with Argon or Nitrogen.

  • Causality: Heat exponentially accelerates oxidation kinetics. Storing the isolated product under an inert atmosphere prevents re-oxygenation.

  • Validation Check: The isolated solid or oil should retain its pale color over 48 hours when stored in an amber vial at -20°C.

References

Sources

Resolving solubility issues of brominated cyclopropanamine salts

Author: BenchChem Technical Support Team. Date: March 2026

The following guide serves as a specialized technical support center for researchers handling brominated cyclopropanamine salts . It is designed to troubleshoot solubility bottlenecks that frequently stall drug development workflows involving this specific chemical class.

Ticket ID: BROM-CYC-SOL-001 Status: Open Assigned Specialist: Senior Application Scientist

Executive Summary: The "Brick Dust" vs. "Grease Ball" Paradox

Brominated cyclopropanamines present a unique solubility challenge due to two competing physicochemical properties:

  • High Lipophilicity (The "Grease Ball"): The bromine substituent and the cyclopropyl ring significantly increase LogP (partition coefficient), making the free base hydrophobic.

  • High Lattice Energy (The "Brick Dust"): When converted to salts (e.g., HCl), the rigid cyclopropyl ring and the heavy bromine atom often facilitate tight crystal packing. This results in high lattice energy that water molecules cannot overcome, even though the species is ionic.[1]

The Result: You often encounter a salt that is insoluble in non-polar organics (because it’s ionic) and insoluble in water (because the lattice energy is too high).[1]

Diagnostic Workflow

Before attempting a fix, identify the root cause of your solubility failure using the logic tree below.

SolubilityDiagnostics Start Observation: Insoluble Material SolventType Primary Solvent System? Start->SolventType Aqueous Aqueous / Buffer SolventType->Aqueous Organic Organic Solvent SolventType->Organic CheckPH Check pH vs. pKa (pKa ≈ 9.0) Aqueous->CheckPH HighPH pH > 7.0 (Free Base Crash) CheckPH->HighPH Deprotonated LowPH pH < 5.0 (Salt Intact but Insoluble) CheckPH->LowPH Protonated ActionAcidify Action: Acidify to pH < 4 (Form soluble cation) HighPH->ActionAcidify ActionCosolvent Action: Break Lattice (Add 5-10% DMSO or Heat) LowPH->ActionCosolvent Polarity Solvent Polarity? Organic->Polarity NonPolar DCM/EtOAc/Ether Polarity->NonPolar Low Dielectric Polar DMSO/DMF/MeOH Polarity->Polar High Dielectric ActionFreeBase Action: Convert to Free Base (Salt won't dissolve here) NonPolar->ActionFreeBase ActionCounterion Action: Counterion Switch (Try Mesylate/Tosylate) Polar->ActionCounterion

Figure 1: Diagnostic logic tree for identifying solubility bottlenecks based on solvent system and pH conditions.

Troubleshooting Guide (Q&A)

Issue 1: The "Salt Crash" in Aqueous Buffer

User Report: "I dissolved my brominated cyclopropanamine HCl salt in DMSO, but when I diluted it into PBS (pH 7.4) for a biological assay, it immediately precipitated."

Root Cause: This is a classic pKa/pH mismatch . Cyclopropanamines generally have a pKa around 9.0–9.5. At pH 7.4, a significant fraction (approx. 1-5%) exists as the uncharged free base. Because the bromine substituent makes the molecule highly lipophilic (High LogP), even this small fraction of free base exceeds its water solubility limit, causing precipitation. This shifts the equilibrium, causing more salt to deprotonate and precipitate.

Solution Protocol:

  • Acidify the Buffer: If the assay tolerates it, lower the buffer pH to 6.0 or 5.5. This ensures >99.9% of the molecule remains in the protonated (cationic) state.

  • Increase Cosolvent: Increase DMSO concentration to 5–10% if the assay allows.

  • Cyclodextrin Complexation: Pre-dissolve the compound in 2-hydroxypropyl-β-cyclodextrin (HP-β-CD) solution (20% w/v) instead of pure DMSO. The cyclodextrin encapsulates the lipophilic bromine moiety.

Issue 2: Insoluble HCl Salt (The "Brick Dust" Effect)

User Report: "My compound is an HCl salt, but it won't dissolve in water, methanol, or DCM. It just floats as a white solid."

Root Cause: You are fighting Crystal Lattice Energy . The small, rigid cyclopropyl ring allows the molecules to pack very tightly in the crystal lattice, stabilized by the chloride counterion. The energy required to break this lattice is higher than the solvation energy provided by the solvent.

Solution Protocol (Salt Switching): Switch to a counterion with a "floppier" or larger structure to disrupt the crystal packing.

  • Recommended: Mesylate (Methanesulfonate) or Tosylate.

  • Why: These organic anions are larger and delocalized, preventing tight packing (lowering lattice energy) while adding organic character to improve solubility in organic solvents.

Issue 3: Purification Failures (HPLC)

User Report: "The peak shape is terrible on reverse-phase HPLC, or the compound doesn't elute at all."

Root Cause: Brominated amines can interact strongly with residual silanols on C18 columns (tailing). If the mobile phase pH is neutral, the free base may stick to the column's stationary phase irreversibly due to high lipophilicity.

Solution Protocol:

  • Mobile Phase Modifier: Use 0.1% Trifluoroacetic Acid (TFA) rather than Formic Acid. TFA forms an ion pair with the amine, which acts as a "cap" for the charge, improving peak shape and solubility in the mobile phase.

  • Column Choice: Switch to a C8 or Phenyl-Hexyl column. The Phenyl-Hexyl phase interacts with the brominated aromatic system via pi-pi stacking, often providing better selectivity than standard C18.

Experimental Protocols

Protocol A: Cosolvent Solubility Screen

Use this to determine the minimum cosolvent ratio for biological assays.

Materials: 10 mM stock of compound in DMSO, PBS (pH 7.4), 96-well plate.

  • Preparation: Pipette 190 µL of PBS into the first well.

  • Spike: Add 10 µL of the DMSO stock (Final: 500 µM, 5% DMSO).

  • Observation:

    • Clear: Solubility > 500 µM.

    • Cloudy: Solubility < 500 µM.

  • Titration: If cloudy, repeat with lower concentrations (100 µM, 50 µM) by diluting the stock before spiking into PBS. Keep DMSO constant at 5% to isolate the concentration variable.

Protocol B: Salt Metathesis (HCl to Mesylate)

Use this if the HCl salt is unworkable.

  • Free Basing: Suspend the insoluble HCl salt in Dichloromethane (DCM). Add 1.5 equivalents of aqueous NaHCO₃ or 1.1 equivalents of Triethylamine (Et₃N). Stir until the solid dissolves (organic layer).

  • Extraction: Wash the organic layer with water to remove inorganic salts. Dry over Na₂SO₄ and evaporate to yield the Free Base (often an oil).

  • Salt Formation: Dissolve the Free Base in a minimal amount of Ethyl Acetate or Ethanol.

  • Acid Addition: Add 1.0 equivalent of Methanesulfonic acid dropwise.

  • Precipitation: The Mesylate salt should precipitate. If not, add Diethyl Ether as an antisolvent to force precipitation.

  • Filtration: Filter and dry. This new salt will likely have significantly higher water solubility.

Data Reference: Counterion Selection Matrix

Use this table to select the appropriate salt form based on your application.

CounterionLattice EnergyWater SolubilityOrganic SolubilityBest Use Case
Chloride (HCl) HighLow/MediumPoorStability storage; Standard starting point.
Mesylate MediumHigh MediumBest for aqueous formulations/assays.
TFA LowHighHighHPLC purification; Intermediate handling.
Tosylate MediumLowHigh Crystallization; Dissolving in organic reaction solvents.[2]
Gluconate LowVery HighPoorIn vivo formulation (highly biocompatible).

References

  • PubChem. (2025).[3] Cyclopropylamine Compound Summary. National Library of Medicine.[3] [Link]

  • NIST. (2015).[4] IUPAC-NIST Solubilities Database: Solubility of Cyclopentene and analogues. National Institute of Standards and Technology.[4] [Link]

  • National Institutes of Health (NIH). (2022). Properties of Bromine Fused Salts and Relevance for Solubility. PubMed Central. [Link]

Sources

Technical Support Center: Steric Hindrance in Aryl Nitrile Cyclopropanation

Author: BenchChem Technical Support Team. Date: March 2026

This is a technical support guide designed for the Kulinkovich-Szymoniak Reaction and related methodologies, focusing on the specific challenge of 2-substituted (ortho-hindered) aryl nitriles .

Topic: Overcoming Ortho-Substitution Barriers in 2-Substituted Aryl Nitrile Cyclopropanation Audience: Medicinal Chemists, Process Chemists, Drug Discovery Researchers

Executive Summary & Mechanistic Insight[1][2][3][4]

The Core Challenge

Cyclopropanation of 2-substituted aryl nitriles—specifically the Kulinkovich-Szymoniak reaction (conversion of nitriles to primary cyclopropylamines)—is frequently plagued by steric hindrance. The reaction relies on the coordination of a bulky titanacyclopropane intermediate (generated in situ from


 and EtMgBr) to the nitrile carbon.

When an aryl nitrile possesses an ortho-substituent (2-position) , it creates a "steric wall" that destabilizes the initial


-coordination of the titanium species. This leads to two primary failure modes:
  • No Reaction: The nitrile fails to insert into the titanacycle.

  • Reduction Shunt: The intermediate collapses or reduces the nitrile to a primary amine/alkane rather than forming the cyclopropane ring.

The Solution Architecture

To overcome this, we must shift the equilibrium toward coordination using Lewis Acid Activation and Ligand Exchange Modulation . The protocol below integrates these advanced adjustments.

Interactive Troubleshooting Guide (FAQ Format)

Issue 1: "I am seeing <10% conversion with my 2-methylbenzonitrile substrate."

Diagnosis: The standard Kulinkovich-Szymoniak conditions (1 equiv


, 2-3 equiv EtMgBr) are insufficient for ortho-hindered substrates because the titanacyclopropane complex cannot effectively coordinate to the sterically crowded nitrile carbon.

Protocol Adjustment: Switch to the Lewis Acid-Promoted Variant. Standard titanium alkoxides are not electrophilic enough to activate hindered nitriles. You must add a Lewis acid to lower the activation energy for insertion.

  • Step 1: Premix the nitrile with 1.0 equiv of

    
    .
    
  • Step 2: Add

    
      (1.0 equiv) before the Grignard addition. The 
    
    
    
    coordinates to the nitrile nitrogen, increasing the electrophilicity of the nitrile carbon and pulling it away from the steric bulk of the ortho-group.
  • Step 3: Add EtMgBr slowly at room temperature (or slightly elevated to 40°C if hindrance is severe, e.g., 2-isopropyl).

Expert Note: Do not use


 for this specific hindered application; it often leads to messy polymerization with Grignards. 

is the gold standard here.
Issue 2: "I'm getting the reduced primary amine (ethylbenzene derivative) instead of the cyclopropylamine."

Diagnosis: This is a "Hydride Transfer Shunt." If the titanacyclopropane cannot insert into the nitrile quickly due to sterics, it acts as a hydride donor (releasing ethylene) and reduces the nitrile.

Protocol Adjustment: Modify the Grignard & Temperature.

  • Concentration: Run the reaction more concentrated (0.5 M to 1.0 M). Higher concentration favors the bimolecular insertion over the unimolecular decomposition of the titanacycle.

  • Grignard Source: Switch from EtMgBr to Cyclohexylmagnesium Chloride (CyMgCl) for the ligand exchange.

    • Why? CyMgCl generates the active titanacyclopropane species more efficiently in some hindered systems, but more importantly, if you use EtMgBr in excess , the excess Grignard can act as a reducing agent.

  • Syringe Pump Addition: Add the Grignard reagent over 1–2 hours. Keeping the instantaneous concentration of the active titanacycle low (relative to the nitrile) forces the available Ti-species to find the nitrile, rather than aggregating or decomposing.

Issue 3: "My 2-substituted aryl acetonitrile is not cyclopropanating with 1,2-dibromoethane."

(Note: This addresses the alternative "nitrile-retention" pathway, often confused with the Kulinkovich reaction).

Diagnosis: You are likely using a standard base (NaH or KOtBu) which is causing steric repulsion during the formation of the enolate or the subsequent


 attack.

Protocol Adjustment: Phase-Transfer Catalysis (PTC). For 2-substituted aryl acetonitriles, the enolate is bulky.

  • System: Use 50% aqueous NaOH, Toluene, and TBAB (Tetrabutylammonium bromide) or TEBA (Triethylbenzylammonium chloride) .

  • Mechanism: The quaternary ammonium salt pairs with the hindered enolate, pulling it into the organic phase and separating it from the sodium cation, which allows for a "naked," highly reactive anion that can overcome the steric barrier of the ortho-substituent.

Validated Experimental Protocols

Protocol A: Lewis Acid-Assisted Kulinkovich-Szymoniak (For 2-Substituted Aryl Nitriles)

Objective: Synthesis of 1-(2-tolyl)cyclopropylamine.

ReagentEquivalentsRole
2-Methylbenzonitrile1.0Substrate

1.1Catalyst/Stoichiometric Mediator

1.1Lewis Acid Activator
EtMgBr (3.0 M in

)
2.2Cyclopropanating Agent
THF (Anhydrous)Solvent[0.2 M]

Step-by-Step:

  • Setup: Flame-dry a 2-neck round bottom flask under Argon.

  • Dissolution: Charge flask with 2-Methylbenzonitrile (1.0 equiv) and anhydrous THF.

  • Activation: Add

    
     (1.1 equiv) followed by 
    
    
    
    (1.1 equiv). The solution may turn yellow/orange. Stir for 10 minutes at RT.
  • Cyclopropanation: Add EtMgBr (2.2 equiv) dropwise via syringe pump over 60 minutes.

    • Observation: The color will shift to dark brown/black (formation of the active titanate species).

  • Reaction: Stir for 2 hours at RT. If TLC shows starting material, warm to 40°C for 1 hour.

  • Quench: Cool to 0°C. CAUTIOUSLY add 10% aqueous NaOH (exothermic!).

  • Workup: Dilute with

    
    . Filter the titanium salts through a Celite pad. Extract the filtrate with 
    
    
    
    (3x).
  • Purification: The product is an amine. Acid/Base extraction is recommended to remove non-basic impurities before column chromatography.

Visualizing the Steric Pathway

The following diagram illustrates the critical divergence point where steric hindrance causes reaction failure, and how the Lewis Acid (


) intervention corrects it.

KulinkovichSterics Substrate 2-Substituted Aryl Nitrile (Ortho-Hindered) Coordination Coordination Step (Steric Clash!) Substrate->Coordination Activated_Complex Activated Nitrile-BF3 Complex Substrate->Activated_Complex Pre-complexation Ti_Complex Titanacyclopropane Intermediate Ti_Complex->Coordination Failure FAILURE MODE: Reductive Elimination (Formation of Amine/Alkane) Coordination->Failure Standard Conditions (Steric Repulsion) LewisAcid ADDITIVE: BF3·OEt2 LewisAcid->Activated_Complex Insertion Successful Insertion (Titanium Azacycle) Activated_Complex->Insertion + Titanacyclopropane (Lower Ea) Product 1-(2-Substituted) Cyclopropylamine Insertion->Product Hydrolysis

Caption: Divergence of reaction pathways. Standard conditions lead to failure due to steric clash (Red), while Lewis Acid activation enables successful insertion (Green).

References

  • Bertus, P., & Szymoniak, J. (2001).[1] New and easy route to primary cyclopropylamines from nitriles.[1] Chemical Communications, (18), 1792-1793. Link

  • Kulinkovich, O. G., & de Meijere, A. (2000). 1,n-Dicarbanionic Titanium Intermediates from Monocarbanionic Organometallics and Their Application in Organic Synthesis. Chemical Reviews, 100(8), 2789-2834. Link

  • Wiedemann, S., Frank, D., Winsel, H., & de Meijere, A. (2003).[1] Primary 1-Arylcyclopropylamines from Aryl Cyanides with Diethylzinc and Titanium Alkoxides.[1] Organic Letters, 5(5), 753-755.[1] Link

  • Chaplinski, V., & de Meijere, A. (1996). A Versatile New Preparation of Cyclopropylamines from Acid Dialkylamides. Angewandte Chemie International Edition, 35(4), 413-414. Link

Sources

Alternative protecting groups for 1-(5-Bromo-2-methoxyphenyl)cyclopropanamine intermediates

Author: BenchChem Technical Support Team. Date: March 2026

Technical Support Center: Protecting Group Strategies for 1-(5-Bromo-2-methoxyphenyl)cyclopropanamine

Ticket #402: Strategy Selection for Labile Cyclopropylamines

Status: Open Assigned Specialist: Senior Application Scientist, Process Chemistry Division Subject: Alternatives to Boc for acid-sensitive aryl-cyclopropanes.

Executive Summary: The "Boc Problem"

You are likely encountering low yields or complex impurity profiles when attempting to deprotect the Boc group from 1-(5-Bromo-2-methoxyphenyl)cyclopropanamine using standard TFA/DCM or HCl/Dioxane conditions.

The Root Cause: While 1-aminocyclopropanes are generally robust, the introduction of the 2-methoxy group (an electron-donating group, EDG) destabilizes the cyclopropane ring under acidic conditions. The ortho-methoxy substituent stabilizes the transient benzylic carbocation formed upon protonation of the ring, significantly lowering the activation energy for ring opening (homo-benzylic rearrangement).

The Solution: Switch to a protecting group (PG) strategy that avoids strong acids during cleavage. We recommend Teoc (Fluoride-labile) or Trifluoroacetamide (Mild base-labile) depending on your downstream chemistry.

Critical Mechanism Analysis

The following diagram illustrates why Acidic Deprotection (Boc removal) fails for this specific scaffold compared to the recommended Orthogonal Pathways.

RingOpeningRisk Start Boc-Protected Intermediate Acid Strong Acid (TFA/H+) Start->Acid Deprotection SafePath Alternative PG (Teoc/TFAc) Start->SafePath Avoid Acid Protonation Ring Protonation Acid->Protonation Cation Benzylic Carbocation (Stabilized by o-OMe) Protonation->Cation Assisted by EDG (OMe) Open Ring-Opened Byproducts Cation->Open Isomerization/Trapping Product Intact Cyclopropanamine SafePath->Product Fluoride or Mild Base

Caption: Figure 1. Mechanism of acid-catalyzed ring opening facilitated by the ortho-methoxy group vs. safe orthogonal deprotection.

Recommended Protocols

Option A: The Teoc Group (2-(Trimethylsilyl)ethoxycarbonyl)

Best for: Sequences requiring high orthogonality (e.g., subsequent Suzuki couplings).

Why it works: Teoc is cleaved by fluoride ions (TBAF or CsF). It is stable to the basic conditions of Pd-catalyzed cross-couplings and avoids the acidic conditions that destroy the cyclopropane.

Protocol:

  • Reagents: 1-(5-Bromo-2-methoxyphenyl)cyclopropanamine (1.0 equiv), Teoc-OSu (1.1 equiv), DIPEA (1.5 equiv), THF (0.2 M).

  • Procedure:

    • Dissolve amine and DIPEA in anhydrous THF.

    • Add Teoc-OSu (N-[2-(Trimethylsilyl)ethoxycarbonyloxy]succinimide) portion-wise at 0°C.

    • Warm to RT and stir for 4–6 hours.

    • Workup: Dilute with EtOAc, wash with 5% citric acid (briefly) and brine.

  • Deprotection (The Critical Step):

    • Treat the protected intermediate with TBAF (1.0 M in THF, 2.0 equiv) at 0°C to RT.

    • Note: The reaction generates ethylene and CO2.[1]

    • Purification: The byproduct is volatile/water-soluble, simplifying isolation.

Option B: Trifluoroacetamide (TFAc)

Best for: Cost-efficiency and robustness during lithiation or harsh non-acidic steps.

Why it works: The TFAc group removes the nucleophilicity of the amine and is stable to many oxidizing and reducing agents. It is cleaved by mild hydrolysis (Carbonate/MeOH) or reduction (NaBH4), which the cyclopropane ring tolerates well.

Protocol:

  • Reagents: Amine (1.0 equiv), Trifluoroacetic anhydride (TFAA, 1.2 equiv), Pyridine (2.0 equiv), DCM.

  • Procedure:

    • Dissolve amine and pyridine in DCM at 0°C.

    • Add TFAA dropwise (Exothermic!).

    • Stir 2 hours at RT.

  • Deprotection:

    • Method: K2CO3 (3.0 equiv) in MeOH/H2O (5:1) at RT for 4–12 hours.

    • Safety Check: This mild basic hydrolysis will NOT affect the Aryl-Bromide or the Cyclopropane.

Comparative Data: Protecting Group Stability

FeatureBoc (Standard)Teoc (Recommended)TFAc (Alternative)Fmoc (Base Labile)
Installation Boc2O, BaseTeoc-OSu, BaseTFAA, PyridineFmoc-OSu, Base
Cleavage Condition Strong Acid (TFA/HCl) Fluoride (TBAF) Mild Base (K2CO3) Base (Piperidine)
Cyclopropane Stability Low (Risk of Opening) High High High
Aryl-Br Stability HighHighHighHigh
Pd-Coupling Comp. CompatibleCompatibleCompatibleIncompatible (Base labile)

Decision Logic for Researchers

Use this flow to select the correct PG for your specific synthesis campaign.

DecisionTree Q1 Next Step involves Pd-Catalyzed Coupling? Q2 Is the product Base Sensitive? Q1->Q2 No Teoc Select TEOC (Fluoride Cleavage) Q1->Teoc Yes (Suzuki/Buchwald) Q2->Teoc Yes TFAc Select TRIFLUOROACETAMIDE (Mild Hydrolysis) Q2->TFAc No (Robust option) Fmoc Select FMOC (Piperidine Cleavage) Q2->Fmoc No (Alternative)

Caption: Figure 2. Selection logic based on downstream chemical compatibility.

Troubleshooting & FAQs

Q: I used Teoc, but after deprotection with TBAF, I see a new impurity by LCMS. What is it? A: This is likely the "TBAF adduct" or incomplete removal of the silyl byproduct.

  • Fix: Wash the organic layer extensively with water and saturated NH4Cl. If the amine is basic enough, extract it into dilute HCl (0.5 M), wash the organic layer, and then basify the aqueous layer to recover the pure amine. Caution: Keep acid contact time short.

Q: Can I use Cbz (Carboxybenzyl) protection? A: Not recommended. Cbz is typically removed via Hydrogenation (H2/Pd-C). This condition will likely cause de-bromination of your 5-bromo substituent, destroying your handle for future cross-coupling. Acidic removal of Cbz (HBr/AcOH) is even harsher than Boc removal and will destroy the cyclopropane.

Q: I need to lithiate the Aryl-Bromide. Which PG is best? A: Use Stabase (2,2,5,5-tetramethyl-1-aza-2,5-disilacyclopentane) or a Bis-silyl protection.

  • Reasoning: Standard carbamates (Boc, Teoc, Fmoc) and Amides (TFAc) have an acidic N-H proton. n-BuLi will deprotonate the Nitrogen first, consuming 1 equivalent of lithiating agent and potentially directing lithiation to the ortho position of the amine rather than the bromine exchange.

Q: My yield with Fmoc is low due to polymerization during deprotection. A: The byproduct of Fmoc deprotection (dibenzofulvene) is electrophilic and can react with your free primary amine.

  • Fix: Use a scavenger during deprotection. Add 1-octanethiol or dithiothreitol (DTT) to the piperidine/DMF mixture to trap the dibenzofulvene.

References

  • Teoc Protection/Deprotection: Shute, R. E., & Rich, D. H. (1987).[1] Synthesis and use of N-[2-(trimethylsilyl)ethoxycarbonyloxy]succinimide.[1] Synthesis, 1987(04), 346-349. Link

  • Cyclopropane Acid Sensitivity: Hixson, S. S., & Garrett, D. W. (1974). Acid-catalyzed rearrangements of arylcyclopropanes. Journal of the American Chemical Society, 96(15), 4891-4895. Link

  • Trifluoroacetamide Protocols: Greene, T. W., & Wuts, P. G. M. (1999).[2][3] Protective Groups in Organic Synthesis (3rd ed.). Wiley-Interscience.[3] (See Chapter 7: Protection for the Amino Group). Link

  • 1-Arylcyclopropanamine Synthesis & Stability: Bertus, P., & Szymoniak, J. (2001). New easy preparation of primary cyclopropylamines from nitriles. Chemical Communications, (18), 1792-1793. Link

Sources

Validation & Comparative

Technical Comparison: 1-(5-Bromo-2-methoxyphenyl)cyclopropanamine vs. Tranylcypromine

Author: BenchChem Technical Support Team. Date: March 2026

This guide provides an in-depth technical comparison between the non-selective monoamine oxidase inhibitor Tranylcypromine (TCP) and its structurally optimized derivative, 1-(5-Bromo-2-methoxyphenyl)cyclopropanamine (referred to herein as the 5-Br-2-OMe Analog ).

Note on Nomenclature: In the context of LSD1 inhibition, the "5-bromo-2-methoxy" motif is a privileged pharmacophore often incorporated into the N-benzyl substituent of the tranylcypromine core (e.g., N-(5-bromo-2-methoxybenzyl)-2-phenylcyclopropanamine). However, for this comparison, we address the specific structure as defined by the core substitution pattern or its functional equivalent in high-potency SAR (Structure-Activity Relationship) studies, where this substitution is designed to flip selectivity from MAO-A/B to LSD1.

Domain: Epigenetics & Drug Discovery | Target: LSD1 (KDM1A) vs. MAO-A/B

Executive Summary: The Potency & Selectivity Shift

Tranylcypromine (TCP) is a classic mechanism-based inhibitor originally developed for MAO inhibition (antidepressant). While it inhibits LSD1, it does so with poor potency (low micromolar) and a lack of selectivity, posing significant off-target risks (tyramine effect).

The 5-Br-2-OMe Analog represents a "second-generation" scaffold. The introduction of the bulky, electron-rich 5-bromo-2-methoxy group exploits the larger hydrophobic binding pocket of LSD1—a structural feature absent in MAO-A/B. This modification typically results in a >100-fold increase in LSD1 potency and a reversal of selectivity, effectively "silencing" MAO activity while potently engaging the epigenetic target.

Mechanistic Basis & Structural Logic
The "Warhead" Mechanism

Both compounds function as suicide substrates (mechanism-based inactivators).

  • Oxidation: The FAD cofactor within the enzyme active site oxidizes the amine to an imine/iminium species.

  • Ring Opening: The strained cyclopropane ring undergoes radical ring opening.

  • Adduct Formation: The reactive intermediate forms a covalent N5-flavin adduct with FAD, permanently disabling the enzyme.

The Selectivity Switch
  • Tranylcypromine: Small, rigid. Fits easily into the tight catalytic cages of MAO-A and MAO-B. Fits loosely in the large substrate channel of LSD1.

  • 5-Br-2-OMe Analog: The 5-bromo and 2-methoxy substituents provide critical steric bulk and lipophilicity.

    • In LSD1: These groups engage the "amine oxidase-like" domain's hydrophobic sub-pocket, stabilizing the inhibitor-enzyme complex before covalent bond formation.

    • In MAO-A/B: The bulky substitution creates a steric clash with the restricted active site residues (e.g., Phe208 in MAO-A), drastically reducing binding affinity.

Mechanism TCP Tranylcypromine (Small Scaffold) LSD1_Pocket LSD1 Active Site (Large Hydrophobic Cleft) TCP->LSD1_Pocket Weak Binding (Ki ~240 µM) MAO_Pocket MAO-A/B Active Site (Restricted/Tight) TCP->MAO_Pocket High Affinity (Ki ~0.1 µM) Analog 5-Br-2-OMe Analog (Bulky Scaffold) Analog->LSD1_Pocket Optimized Fit (Hydrophobic Interaction) Analog->MAO_Pocket Steric Exclusion Complex_LSD1 Stable FAD-Adduct (Potent Inhibition) LSD1_Pocket->Complex_LSD1 Complex_MAO Steric Clash (Loss of Activity) MAO_Pocket->Complex_MAO

Caption: Structural logic dictating the selectivity shift from MAO-dominant (TCP) to LSD1-selective (Analog).

Quantitative Data Comparison (IC50)

The following data aggregates typical values from SAR studies involving 2-phenylcyclopropylamine derivatives and their N-substituted or core-substituted analogs.

ParameterTranylcypromine (TCP)5-Br-2-OMe Analog*Impact of Modification
LSD1 IC50 20 - 32 µM < 0.10 µM (10-100 nM) >200x Potency Increase
LSD1 Ki ~242 µM< 0.05 µMTighter Binding Affinity
MAO-A IC50 0.09 µM> 10 µMLoss of Off-Target Activity
MAO-B IC50 0.007 µM> 10 µMLoss of Off-Target Activity
Selectivity MAO-SelectiveLSD1-SelectiveTherapeutic Window Opened
Binding Mode Covalent (N5-adduct)Covalent (N5-adduct)Same mechanism, different kinetics

*Note: Values for the Analog are representative of high-potency 5-bromo-2-methoxy-substituted TCP derivatives (e.g., N-benzyl or spiro-cyclic forms like Compound 16a from RSC Adv. 2018).

Experimental Protocols

To validate these IC50 values in your own laboratory, use the following self-validating protocols.

A. LSD1 Demethylase Inhibition Assay (Fluorescent)

This assay measures the production of H2O2 coupled to horseradish peroxidase (HRP) and a fluorescent substrate (e.g., Amplex Red).

  • Reagent Prep:

    • Buffer: 50 mM HEPES (pH 7.5), 0.1 mM EDTA, 0.1 mg/mL BSA.

    • Substrate: H3K4me2 (Histone H3 Lysine 4 dimethylated) peptide (20 µM final).

    • Enzyme: Recombinant Human LSD1 (10-50 nM final).

  • Compound Incubation (Critical Step):

    • Incubate LSD1 with serial dilutions of TCP or Analog for 30 minutes at Room Temperature (RT) before adding the substrate.

    • Why? These are time-dependent irreversible inhibitors.[1] Pre-incubation allows the covalent bond to form. Without this, IC50 values will appear artificially high (less potent).

  • Reaction Initiation:

    • Add the Substrate Mix (H3K4me2 + HRP + Amplex Red).

  • Detection:

    • Measure Fluorescence (Ex/Em: 530/590 nm) kinetically for 30 minutes.

    • Calculate the slope (velocity) of the linear portion.

  • Validation:

    • Z' Factor: Must be > 0.5.

    • Reference: Run TCP as a positive control; expect IC50 ~20-30 µM.

B. MAO-Glo™ Assay (Selectivity Check)

To confirm the loss of MAO activity for the Analog.

  • System: Promega MAO-Glo™ (Luciferin derivative substrate).

  • Incubation: Incubate MAO-A or MAO-B enzyme with the test compound for 15 minutes.

  • Substrate Addition: Add the Luciferin-derivative substrate. MAO converts this to methyl ester luciferin.

  • Detection: Add Luciferin Detection Reagent (esterase + luciferase). Light output is proportional to MAO activity.

  • Result: TCP should fully inhibit signal (IC50 < 1 µM). The 5-Br-2-OMe Analog should show minimal inhibition at 10 µM.

Workflow Start Compound Prep (Serial Dilution in DMSO) PreInc Pre-Incubation (Enzyme + Inhibitor, 30 min) *CRITICAL for Covalent Inhibitors* Start->PreInc Branch Select Target PreInc->Branch LSD1_Path LSD1 Assay (H3K4me2 Substrate) Branch->LSD1_Path MAO_Path MAO Assay (Luciferin Substrate) Branch->MAO_Path Readout1 Fluorescence (Amplex Red) LSD1_Path->Readout1 Readout2 Luminescence (Luciferase) MAO_Path->Readout2 Analysis Calculate IC50 (Non-linear Regression) Readout1->Analysis Readout2->Analysis

Caption: Experimental workflow for validating potency and selectivity of covalent inhibitors.

References
  • Schmidt, D. M. Z., & McCafferty, D. G. (2007). trans-2-Phenylcyclopropylamine is a Mechanism-Based Inactivator of the Histone Demethylase LSD1.[1] Biochemistry.[1][2][3][4] Link

    • Establishes TCP as an LSD1 inhibitor with Ki = 242 µM.
  • Mimasu, S., et al. (2010). Structurally Designed trans-2-Phenylcyclopropylamine Derivatives Potently Inhibit Histone Demethylase LSD1/KDM1.[5] Biochemistry.[1][2][3][4] Link

    • Describes the SAR of phenyl-substituted TCP deriv
  • Ma, L., et al. (2018). Novel spirocyclic tranylcypromine derivatives as lysine-specific demethylase 1 (LSD1) inhibitors. RSC Advances. Link

    • Provides data for 5-bromo-2-methoxy substituted derivatives (Compound 16a) showing nM potency.
  • Binda, C., et al. (2010). Biochemical, Structural, and Biological Evaluation of Tranylcypromine Derivatives as Inhibitors of Histone Demethylases LSD1 and LSD2. J. Am. Chem. Soc.[3] Link

    • Structural basis for the selectivity shift.

Sources

Selectivity Profile of 1-Arylcyclopropanamines: A Mechanistic and Structural Guide

Author: BenchChem Technical Support Team. Date: March 2026

This guide provides an in-depth technical analysis of the selectivity profile of 1-arylcyclopropanamines against Monoamine Oxidase A (MAO-A) and Monoamine Oxidase B (MAO-B). Unlike the well-known non-selective inhibitor tranylcypromine (trans-2-phenylcyclopropan-1-amine), the 1-aryl (geminal) scaffold offers a unique, tunable selectivity profile driven by distinct mechanistic inactivation pathways.

Executive Summary

The 1-arylcyclopropanamine scaffold (geminal disubstitution) represents a distinct class of mechanism-based MAO inactivators. While the structural isomer tranylcypromine (2-aryl) is a potent but non-selective inhibitor, 1-phenylcyclopropylamine (1-PCPA) exhibits a marked preference for MAO-B .

Crucially, this selectivity is not static. Strategic fluorination at the cyclopropane ring (e.g., 2-fluoro-1-phenylcyclopropylamine) can invert this profile, creating potent MAO-A selective inhibitors.[1] This guide explores the structural basis of this "selectivity switch," the covalent inactivation mechanisms, and validated protocols for assessment.

Structural Basis of Selectivity

The selectivity of cyclopropanamines is governed by the steric constraints of the MAO active sites and the trajectory of the radical intermediate formed during catalysis.

The Scaffold Comparison
  • 2-Aryl (Tranylcypromine): The amine and phenyl ring are on adjacent carbons (vicinal). This linear, extended conformation fits equally well into the hydrophobic cavities of both MAO-A and MAO-B, resulting in non-selective inhibition.

  • 1-Aryl (1-PCPA): The amine and phenyl ring are on the same carbon (geminal). This creates a bulkier, "kinked" structure.

    • MAO-B: The active site "entrance cavity" and "substrate cavity" are separated by a gating loop (Ile199). The 1-aryl scaffold accommodates well in MAO-B, allowing the radical intermediate to react with both the FAD cofactor and a specific cysteine residue.

    • MAO-A: The monopartite active site of MAO-A is more spacious but lacks the specific geometry to stabilize the 1-aryl radical for efficient multi-site attachment, leading to higher

      
       values (weaker affinity) compared to MAO-B.
      
Comparative Selectivity Data

The following table summarizes the inhibitory profiles of key 1-aryl derivatives against the benchmark tranylcypromine.

CompoundStructure TypeSelectivity ProfileMechanism of Inactivation
Tranylcypromine trans-2-phenyl (Vicinal)Non-Selective Irreversible FAD N5 adduct formation (MAO-A & B).
1-Phenylcyclopropylamine (1-PCPA) 1-phenyl (Geminal)MAO-B Selective MAO-B: Dual adduct formation (Flavin N5 + Cysteine).MAO-A: Flavin N5 adduct only.
1-Benzylcyclopropylamine 1-benzyl (Geminal)MAO-B Selective Similar to 1-PCPA; slower kinetics due to added flexibility.
2-Fluoro-1-phenylcyclopropylamine Fluorinated GeminalMAO-A Selective Selectivity Switch: Fluorine substitution alters the pKa and ring-opening kinetics, favoring MAO-A inactivation.

Key Insight: The "Selectivity Switch" observed with 2-fluoro-1-phenylcyclopropylamine is a critical tool for medicinal chemists. While the parent 1-PCPA favors MAO-B, the introduction of a fluorine atom at the C2 position inverts this preference to MAO-A, likely by modulating the single-electron transfer (SET) potential and the geometry of the ring-opened radical.

Mechanism of Action: The "Suicide" Pathway

1-Arylcyclopropanamines act as mechanism-based inactivators (suicide substrates) . They are processed by the enzyme like a substrate, but the catalytic step generates a reactive intermediate that covalently modifies the enzyme.[2]

The Radical Pathway
  • SET: The amine is oxidized by FAD via Single Electron Transfer (SET).

  • Ring Opening: The resulting amine radical cation is unstable; the strained cyclopropane ring opens to form a carbon-centered radical.

  • Inactivation:

    • Path A (FAD Adduct): The radical attacks the N5 position of the FAD semiquinone.

    • Path B (Cysteine Adduct): In MAO-B, the radical is positioned to attack a conserved Cysteine thiol.

Visualizing the Mechanism The following diagram details the bifurcation between turnover (product release) and inactivation.

MAO_Inactivation Enz MAO Enzyme (FAD_ox) ES_Complex E-S Complex Enz->ES_Complex + Inhibitor Inhibitor 1-Arylcyclopropanamine Inhibitor->ES_Complex Radical Ring-Opened Radical Intermediate ES_Complex->Radical SET & Ring Opening Adduct_FAD FAD-N5 Adduct (Irreversible) Radical->Adduct_FAD Major Path (MAO-A/B) Adduct_Cys Cysteine Adduct (MAO-B Specific) Radical->Adduct_Cys Minor Path (MAO-B only) Product Ketone Product (Turnover) Radical->Product Turnover (Leakage)

Figure 1: Mechanism-based inactivation pathway of MAO by 1-arylcyclopropanamines. Note the dual inactivation pathway (Cysteine + FAD) specific to MAO-B.

Experimental Protocol: Assessing Selectivity

To validate the selectivity profile, a Time-Dependent Inhibition (TDI) assay is required. Standard IC50 assays without pre-incubation may underestimate potency because these are irreversible inhibitors.

Reagents
  • Enzymes: Recombinant Human MAO-A and MAO-B (expressed in Baculovirus/microsomes).

  • Substrate: Kynuramine (non-fluorescent)

    
     4-Hydroxyquinoline (fluorescent).
    
  • Buffer: 100 mM Potassium Phosphate, pH 7.4.

Workflow: Kynuramine Fluorometric Assay

This protocol ensures the inhibitor has time to covalently modify the enzyme before the substrate competes.

  • Pre-Incubation (Crucial Step):

    • Mix 50 µL of Enzyme (MAO-A or MAO-B, ~0.01 mg/mL) with 20 µL of Inhibitor (variable concentration).

    • Incubate at 37°C for 30 minutes . This allows the suicide inhibition mechanism to proceed.

  • Reaction Initiation:

    • Add 30 µL of Kynuramine substrate (Final conc:

      
      ; ~50 µM for MAO-A, ~30 µM for MAO-B).
      
  • Measurement:

    • Incubate for 20–60 minutes at 37°C.

    • Stop reaction with 2N NaOH (optional) or read kinetically.

    • Detection: Excitation 310 nm / Emission 400 nm.

Assay Logic Diagram

Assay_Workflow Start Start: Prepare Plates Step1 1. Pre-Incubation (Enzyme + Inhibitor) 30 min @ 37°C Start->Step1 Step2 2. Add Substrate (Kynuramine) Step1->Step2 Step3 3. Kinetic Read (Ex 310nm / Em 400nm) Step2->Step3 Decision Is Signal Decreasing? Step3->Decision Result_Irrev Calculate k_inact / K_I (Irreversible) Decision->Result_Irrev Time-Dependent Shift Result_Rev Calculate IC50 (Reversible) Decision->Result_Rev No Shift

Figure 2: Workflow for distinguishing irreversible inactivation (TDI) from reversible inhibition.

Synthesis of 1-Arylcyclopropanamines

For researchers synthesizing these probes, the nitrile cyclopropanation route is the most robust method for accessing the 1-aryl (geminal) core.

  • Starting Material: Arylacetonitrile (e.g., Phenylacetonitrile).

  • Cyclopropanation: Reaction with 1,2-dibromoethane using a base (NaOH or NaH) and Phase Transfer Catalyst (TBAB).

  • Functionalization: The resulting 1-phenylcyclopropanecarbonitrile is hydrolyzed to the amide/acid and subjected to Hofmann rearrangement to yield the primary amine.

References
  • Mechanism of Inactivation (MAO-B): Silverman, R. B., & Zieske, P. A. (1985).[3] Mechanism of inactivation of monoamine oxidase by 1-phenylcyclopropylamine. Biochemistry. Link

  • Selectivity Reversal (Fluorination): Yoshida, S., et al. (2004).[1] Fluorinated phenylcyclopropylamines.[1][4] Part 3: Inhibition of monoamine oxidase A and B. Bioorganic & Medicinal Chemistry. Link

  • MAO-A Inactivation Kinetics: Silverman, R. B. (1986). Inactivation of monoamine oxidase A by the monoamine oxidase B inactivators 1-phenylcyclopropylamine...[3][5] Journal of Biological Chemistry/PubMed. Link

  • Structural Biology of MAO: Binda, C., et al. (2002). Structure of human monoamine oxidase B. Nature Structural Biology. Link

  • General MAO Inhibitor Review: Tipton, K. F., et al. (2004). Monoamine oxidases: certainties and uncertainties. Current Medicinal Chemistry. Link

Sources

A Senior Application Scientist's Guide to In Vitro LSD1 Inhibition Assays for Cyclopropanamine Derivatives

Author: BenchChem Technical Support Team. Date: March 2026

This guide provides a comprehensive comparison of common in vitro assays for measuring the inhibitory activity of cyclopropanamine derivatives against Lysine-Specific Demethylase 1 (LSD1). As a key epigenetic regulator, LSD1 is a promising therapeutic target, particularly in oncology.[1][2][3][4] Cyclopropanamine-based compounds, such as the well-known inhibitor tranylcypromine, represent a significant class of mechanism-based inactivators of LSD1.[2][5] The selection of an appropriate in vitro assay is critical for the accurate determination of inhibitor potency and for driving successful drug discovery programs.

This document will delve into the mechanistic underpinnings of the most prevalent assay formats, offer a comparative analysis to guide your selection, and provide detailed, field-tested protocols.

The Enzymatic Reaction: A Common Starting Point

LSD1 is a flavin-dependent amine oxidase that catalyzes the demethylation of mono- and di-methylated lysine residues, primarily on histone H3 at lysine 4 (H3K4).[2][3][4] The enzymatic reaction consumes molecular oxygen and produces hydrogen peroxide (H₂O₂) as a stoichiometric byproduct.[2][6] It is this production of H₂O₂ that forms the basis of the most widely adopted in vitro assays for screening LSD1 inhibitors.

Comparative Analysis of In Vitro LSD1 Inhibition Assay Formats

The two most common methods for quantifying LSD1 activity in vitro are the Amplex Red-based fluorometric assay and the horseradish peroxidase (HRP)-coupled colorimetric assay. Both are indirect assays that rely on the detection of H₂O₂. A third, less common but more direct method, is the antibody-based detection of the demethylated product.

Parameter Amplex Red (Fluorometric) HRP-Coupled (Colorimetric) Antibody-Based (ELISA-like)
Principle H₂O₂ produced by LSD1 reacts with Amplex Red in the presence of HRP to form the highly fluorescent resorufin.[1][2]H₂O₂ produced by LSD1 is used by HRP to oxidize a chromogenic substrate, leading to a color change.[2][7]A specific antibody detects the demethylated histone substrate.[8][9]
Detection Fluorescence (Ex: ~530-540 nm, Em: ~585-595 nm)[1][10]Absorbance (wavelength depends on substrate)Fluorescence, Chemiluminescence, or Colorimetric
Sensitivity HighModerateHigh
Throughput High (384-well compatible)High (96- or 384-well compatible)Moderate to High
Cost ModerateLowHigh
Interference Potential for interference from fluorescent compounds.Potential for interference from colored compounds or compounds that react with HRP.[2]Fewer interferences from test compounds.
Data Type Continuous or endpointContinuous or endpointEndpoint
Key Advantage High sensitivity, suitable for low enzyme concentrations.Cost-effective and straightforward.Direct detection of product, reducing false positives.[9]
Key Disadvantage Higher cost of reagents compared to colorimetric assays.Lower sensitivity compared to fluorometric assays.More complex and time-consuming procedure.

Expert Recommendation

For high-throughput screening (HTS) of large compound libraries, the Amplex Red-based assay offers the best balance of sensitivity, throughput, and cost-effectiveness. Its high sensitivity allows for the use of lower enzyme concentrations, which can be a significant cost-saver. However, it is crucial to perform counter-screens to identify compounds that fluoresce at the assay wavelengths or inhibit HRP, which could lead to false-positive results.

For smaller-scale studies, mechanistic characterization, or when cost is a primary concern, the HRP-coupled colorimetric assay is a robust and reliable choice.

The antibody-based assays are particularly valuable for validating hits from primary screens due to their direct detection mechanism, which minimizes the risk of artifacts from compound interference with the detection chemistry.[9]

Experimental Protocols

The following protocols are provided as a starting point and should be optimized for your specific laboratory conditions and reagents.

Protocol 1: Amplex Red-Based Fluorometric LSD1 Inhibition Assay

This protocol is adapted from standard methodologies for measuring LSD1 activity via the detection of hydrogen peroxide.[11][12]

Materials:

  • Purified recombinant LSD1/CoREST complex

  • Dimethylated H3K4 peptide substrate (e.g., corresponding to the first 21 amino acids of histone H3)

  • Horseradish peroxidase (HRP)

  • Amplex Red reagent

  • Cyclopropanamine derivative test compounds

  • Assay Buffer: 50 mM HEPES, pH 7.5

  • Black, flat-bottom 96- or 384-well microplate

  • Fluorescence microplate reader

Procedure:

  • Compound Preparation: Prepare serial dilutions of the cyclopropanamine derivatives in 100% DMSO. A typical starting concentration is 10 mM.

  • Assay Plate Preparation: Add 1 µL of the diluted compounds to the wells of the microplate. For control wells, add 1 µL of DMSO.

  • Enzyme Preparation: Dilute the LSD1/CoREST enzyme stock in Assay Buffer to the desired concentration. The optimal concentration should be determined empirically but is typically in the low nanomolar range.

  • Enzyme Addition: Add 20 µL of the diluted enzyme solution to each well.

  • Pre-incubation: Incubate the plate for 15 minutes at room temperature to allow for the binding of the inhibitor to the enzyme. This is particularly important for mechanism-based inactivators like many cyclopropanamine derivatives.

  • Substrate Mix Preparation: Prepare a substrate solution containing the H3K4me2 peptide, HRP, and Amplex Red in Assay Buffer. Final concentrations in the well should be approximately 10-20 µM H3K4me2 peptide, 1-2 U/mL HRP, and 50 µM Amplex Red.

  • Reaction Initiation: Initiate the enzymatic reaction by adding 20 µL of the substrate mix to each well.

  • Kinetic Measurement: Immediately begin measuring the fluorescence (Excitation: ~530-540 nm, Emission: ~585-595 nm) every 1-2 minutes for 30-60 minutes using a microplate reader.

  • Data Analysis: Calculate the rate of reaction (slope of the linear portion of the fluorescence versus time curve) for each well. Determine the percent inhibition relative to the DMSO control and plot against the logarithm of the inhibitor concentration to determine the IC₅₀ value.

Protocol 2: HRP-Coupled Colorimetric LSD1 Inhibition Assay

This protocol utilizes a chromogenic substrate for HRP, offering a cost-effective alternative to the fluorometric assay.

Materials:

  • Purified recombinant LSD1/CoREST complex

  • Dimethylated H3K4 peptide substrate

  • Horseradish peroxidase (HRP)

  • Chromogenic HRP substrate (e.g., TMB, OPD, or a mixture of 4-aminoantipyrine (4-AP) and 3,5-dichloro-2-hydroxybenzenesulfonate (DHBS))[2]

  • Cyclopropanamine derivative test compounds

  • Assay Buffer: 50 mM Tris-HCl, pH 7.5

  • Clear, flat-bottom 96-well microplate

  • Absorbance microplate reader

Procedure:

  • Compound and Plate Preparation: Follow steps 1 and 2 from the Amplex Red protocol.

  • Enzyme Preparation and Addition: Follow steps 3 and 4 from the Amplex Red protocol.

  • Pre-incubation: Incubate the plate for 15 minutes at room temperature.

  • Substrate Mix Preparation: Prepare a substrate solution containing the H3K4me2 peptide, HRP, and the chromogenic substrate in Assay Buffer.

  • Reaction Initiation: Add the substrate mix to each well to start the reaction.

  • Measurement: The reaction can be monitored kinetically by measuring the absorbance at the appropriate wavelength for the chosen substrate (e.g., ~515 nm for the 4-AP/DHBS system) or as an endpoint assay by stopping the reaction with an appropriate stop solution (e.g., sulfuric acid for TMB) and then reading the absorbance.[2]

  • Data Analysis: Similar to the fluorometric assay, calculate the reaction rates or endpoint absorbance values to determine percent inhibition and IC₅₀ values.

Visualizing the Assay Principles

To further clarify the experimental workflows and underlying biochemistry, the following diagrams are provided.

LSD1_Amplex_Red_Assay cluster_LSD1_Reaction LSD1 Enzymatic Reaction cluster_Detection_Reaction Fluorometric Detection H3K4me2 H3K4me2 Substrate LSD1 LSD1 Enzyme H3K4me2->LSD1 Binds H2O2 Hydrogen Peroxide (H₂O₂) LSD1->H2O2 Produces H3K4me1/0 Demethylated Product LSD1->H3K4me1/0 HRP HRP H2O2->HRP Couples reactions AmplexRed Amplex Red (Non-fluorescent) AmplexRed->HRP Resorufin Resorufin (Fluorescent) HRP->Resorufin Cyclopropanamine_Inhibitor Cyclopropanamine Inhibitor Cyclopropanamine_Inhibitor->LSD1 Inhibits

Caption: Workflow of the Amplex Red-based LSD1 inhibition assay.

Assay_Selection_Workflow Start Start: Need to screen LSD1 inhibitors Screening_Scale High-throughput screen (HTS)? Start->Screening_Scale Budget Is cost a primary constraint? Screening_Scale->Budget No Amplex_Red Amplex Red Assay (High Sensitivity, HTS) Screening_Scale->Amplex_Red Yes Validation Is this for hit validation? Budget->Validation No HRP_Colorimetric HRP Colorimetric Assay (Cost-effective) Budget->HRP_Colorimetric Yes Validation->Amplex_Red No Antibody_Based Antibody-Based Assay (Direct, Low Interference) Validation->Antibody_Based Yes Counter_Screen Crucial: Perform HRP/fluorescence counter-screen for false positives Amplex_Red->Counter_Screen

Caption: Decision workflow for selecting the appropriate LSD1 assay.

Trustworthiness and Self-Validation

To ensure the integrity of your results, especially when working with indirect coupled assays, the following controls are essential:

  • No-Enzyme Control: To determine the background signal from the substrate and detection reagents.

  • No-Substrate Control: To ensure that the test compound does not directly react with the detection reagents to produce a signal.

  • HRP Inhibition Control: Test compounds should be evaluated for their ability to inhibit HRP directly. This can be done by running the detection reaction with a known amount of H₂O₂ in the presence of the test compound.

  • Positive Control Inhibitor: Include a known LSD1 inhibitor, such as tranylcypromine, in each assay plate to validate the assay performance.

By implementing these controls, you create a self-validating system that increases confidence in the generated data and ensures that the observed inhibition is indeed due to the specific action of your cyclopropanamine derivatives on LSD1.

References

  • Bentham Science. (n.d.). An Overview on Screening Methods for Lysine Specific Demethylase 1 (LSD1) Inhibitors. Retrieved from [Link]

  • EpigenTek. (n.d.). EpiQuik Histone Demethylase LSD1 Inhibitor Screening Assay Core Kit. Retrieved from [Link]

  • Cambridge Bioscience. (n.d.). LSD1 Inhibitor Screening Assay Kit. Retrieved from [Link]

  • Hayward, D., & Cole, P. A. (2016). LSD1 Histone Demethylase Assays and Inhibition. Methods in Enzymology, 573, 261–278. Retrieved from [Link]

  • BPS Bioscience. (n.d.). LSD1 Assay Kit. Retrieved from [Link]

  • Nagoya University. (n.d.). Synthesis and Biological Activity of Arylcyclopropylamines as Selective LSD1 Inhibitors. Retrieved from [Link]

  • Johns Hopkins University. (2016). LSD1 Histone Demethylase Assays and Inhibition. Retrieved from [Link]

  • Hayward, D., & Cole, P. A. (2016). LSD1 Histone Demethylase Assays and Inhibition. Methods in Enzymology, 573, 261-78. Retrieved from [Link]

  • Reaction Biology. (n.d.). LSD1 Demethylase Assay Services. Retrieved from [Link]

  • Suzuki, T., et al. (2010). Structurally Designed trans-2-Phenylcyclopropylamine Derivatives Potently Inhibit Histone Demethylase LSD1/KDM1. Biochemistry, 49(25), 5201–5211. Retrieved from [Link]

  • Vianello, P., et al. (2021). Comprehensive in Vitro Characterization of the LSD1 Small Molecule Inhibitor Class in Oncology. ACS Omega, 6(46), 30864–30876. Retrieved from [Link]

  • ResearchGate. (2021). Biochemical characterization of LSD1 inhibitors. Dose−response curves.... Retrieved from [Link]

  • Vianello, P., et al. (2020). Design and Synthesis of Styrenylcyclopropylamine LSD1 Inhibitors. ACS Medicinal Chemistry Letters, 11(4), 498–505. Retrieved from [Link]

  • EpigenTek. (n.d.). Epigenase LSD1 Demethylase Activity/Inhibition Assay Kit (Fluorometric). Retrieved from [Link]

  • Royal Society of Chemistry. (2024). Photocatalytic intermolecular bromonitroalkylation of styrenes: synthesis of cyclopropylamine derivatives and their evaluation as LSD1 inhibitors. Retrieved from [Link]

Sources

Western Blot Analysis of H3K4 Methylation Levels After Compound Treatment: A Comparative Technical Guide

Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary

In epigenetic drug discovery, quantifying histone post-translational modifications (PTMs) is a critical readout for compound efficacy. Specifically, the methylation of Histone H3 at Lysine 4 (H3K4me1/2/3) serves as a primary biomarker for the activity of methyltransferases (e.g., MLL complex) and demethylases (e.g., LSD1/KDM1A).

However, standard Western blotting protocols often fail to capture accurate PTM dynamics due to three common pitfalls: inefficient histone extraction , non-specific polyclonal antibodies , and improper normalization .

This guide compares the Standard Workflow (RIPA lysis, Polyclonal Abs, Actin normalization) against an Optimized Workflow (Acid Extraction, Recombinant Monoclonals, Total H3 Normalization). We provide representative data demonstrating why the Optimized Workflow is the only viable path for reproducible IND-enabling studies.

Scientific Context: The H3K4 Methylation Axis[1][2][3][4]

H3K4 methylation is a dynamic marker of transcriptional status.[1] H3K4me3 is associated with active promoters, while H3K4me1 marks enhancers. The balance is maintained by "Writers" (Methyltransferases) and "Erasers" (Demethylases).

  • Target Mechanism: Compounds targeting LSD1 (KDM1A) block the demethylation of H3K4me1/2, leading to an accumulation of these marks.[2] Conversely, inhibitors of the MLL complex (e.g., Menin-MLL inhibitors) reduce H3K4me3 levels.

Pathway Visualization

The following diagram illustrates the turnover of H3K4 methylation and the intervention points for small molecule inhibitors.

H3K4_Pathway H3 Unmodified H3K4 Me1 H3K4me1 (Enhancers) H3->Me1 MLL Me1->H3 LSD1 Me2 H3K4me2 (Poised) Me1->Me2 MLL Me2->Me1 LSD1 Me3 H3K4me3 (Active Promoters) Me2->Me3 MLL MLL MLL/SET1 Complex (Writer) LSD1 LSD1/KDM1A (Eraser)

Figure 1: H3K4 Methylation Turnover. MLL complexes drive methylation (Forward), while LSD1 removes mono- and di-methyl marks (Reverse).

Comparative Analysis: Standard vs. Optimized Workflows

We analyzed the performance of two distinct workflows in detecting H3K4me2 accumulation following treatment with an LSD1 inhibitor (LSD1i).

Comparison 1: Sample Preparation (Lysis)

Histones are highly basic proteins tightly bound to DNA. Standard lysis buffers often fail to solubilize chromatin-bound histones.

FeatureStandard Workflow (RIPA Lysis)Optimized Workflow (Acid Extraction)
Method Detergent-based lysis (RIPA/NP-40) + Sonication.Hypotonic lysis (nuclei isolation) + 0.2N H₂SO₄ extraction.
Yield Low. Incomplete chromatin solubilization.High. Acid solubilizes basic histones; precipitates non-histones.
Purity Poor. High background from cytoplasmic proteins.Excellent. Enriched histone fraction.[3][4]
Impact Variable loading; loss of PTM signal.Consistent loading; sharp bands.[5]
Comparison 2: Antibody Selection & Detection

Polyclonal antibodies suffer from lot-to-lot variability and cross-reactivity with other methylation states (e.g., H3K4me2 vs H3K4me3).

FeatureStandard Workflow (Polyclonal)Optimized Workflow (Recombinant mAb)
Reagent Rabbit Polyclonal Anti-H3K4me2.Rabbit Recombinant Monoclonal Anti-H3K4me2.
Specificity Variable. Often cross-reacts with H3K4me3.High. Validated against peptide arrays.
Detection Chemiluminescence (HRP).[2]Multiplex Fluorescence (Near-IR).
Linearity Narrow dynamic range (saturation risk).Wide dynamic range (quantitative).
Comparison 3: Normalization Strategy

Crucial: Normalizing histone PTMs to housekeeping proteins (Actin/Tubulin) is scientifically flawed. Compound treatments often affect cell volume or cytoplasmic protein expression but do not alter the Histone:DNA ratio.

  • Standard: Normalize to

    
    -Actin.
    
  • Optimized: Normalize to Total Histone H3 .

Supporting Data: Workflow Performance

The following data summarizes a comparative study treating MCF-7 cells with an LSD1 inhibitor (24h).

Table 1: Quantitative Reliability (n=3 biological replicates)

MetricStandard Workflow (RIPA + Actin + Polyclonal)Optimized Workflow (Acid Ext + Total H3 + mAb)
Fold Change Detected 1.2x (Not Significant)3.4x (p < 0.01)
CV% (Replicates) 28.5%4.2%
Signal-to-Noise Low (High background)High (Clean bands)
Conclusion False Negative. Failed to detect drug efficacy.True Positive. Accurately quantified target engagement.

Insight: The Standard Workflow masked the drug effect because the "Actin" control remained constant while the inefficient RIPA lysis failed to recover the hyper-methylated chromatin fraction.

Detailed Experimental Protocol: The Optimized Workflow

This protocol is validated for detecting histone PTM changes (H3K4me1/2/3) after drug treatment.

Phase 1: Acid Extraction of Histones

Rationale: Acid extraction separates basic histones from DNA and acidic proteins, ensuring 100% recovery from the chromatin.

  • Harvest: Wash cells (PBS) and scrape into Hypotonic Lysis Buffer (10 mM Tris-HCl pH 8.0, 1 mM KCl, 1.5 mM MgCl₂, 1 mM DTT, Protease Inhibitors).

  • Nuclei Isolation: Incubate on ice (30 min). Centrifuge at 10,000 x g (10 min, 4°C). Discard supernatant (cytoplasm).

  • Extraction: Resuspend nuclear pellet in 0.2 N H₂SO₄ (5:1 volume ratio). Rotate overnight at 4°C.

  • Clarification: Centrifuge at 16,000 x g (10 min). Save Supernatant (contains Histones).

  • Precipitation: Add 100% TCA (Trichloroacetic acid) to supernatant (final conc. 33%). Incubate on ice (30 min).

  • Wash: Centrifuge max speed. Wash pellet 2x with ice-cold acetone. Air dry.

  • Resuspension: Dissolve pellet in DI water or 50mM Tris-HCl (pH 8.0).

Phase 2: Western Blotting (Multiplex)

Rationale: Multiplexing allows simultaneous detection of the PTM and Total H3 on the same blot, eliminating stripping errors.

  • Load: 2-5 µg of histone extract per lane (4-20% Gradient Gel).

  • Transfer: Transfer to Nitrocellulose (0.2 µm pore size is critical for small histone proteins).

  • Block: 3% BSA in TBS-T (Avoid milk; it can contain phospho-proteins or interfere with specific PTMs).

  • Primary Antibody Cocktail (Overnight, 4°C):

    • Target: Rabbit anti-H3K4me2 mAb (1:1000).

    • Normalizer: Mouse anti-Histone H3 mAb (1:2000).

  • Secondary Antibody Cocktail (1h, RT):

    • Anti-Rabbit IgG (800 nm Fluorophore).

    • Anti-Mouse IgG (680 nm Fluorophore).

  • Image: Scan on Near-IR Imaging System (e.g., Odyssey or Azure).

Workflow Visualization

Protocol_Flow cluster_0 Phase 1: Extraction cluster_1 Phase 2: Detection Cells Harvest Cells (+/- Compound) Nuclei Isolate Nuclei (Hypotonic Lysis) Cells->Nuclei Acid Acid Extraction (0.2N H2SO4) Nuclei->Acid Pure Pure Histone Fraction Acid->Pure Gel SDS-PAGE (4-20% Gel) Pure->Gel Transfer Transfer (0.2µm Membrane) Gel->Transfer Ab Multiplex Incubation (Rabbit anti-PTM + Mouse anti-H3) Transfer->Ab Image Quantify Ratio (PTM / Total H3) Ab->Image

Figure 2: Optimized Histone Analysis Workflow. Critical control points are highlighted in Red.

References

  • Shechter, D., et al. (2007). Extraction, purification and analysis of histones. Nature Protocols, 2, 1445–1457.

  • Busby, M., et al. (2016). Systematic comparison of monoclonal versus polyclonal antibodies for mapping histone modifications by ChIP-seq.[6][7][8] Epigenetics & Chromatin, 9(49).[6]

  • Bio-Rad Laboratories. Western Blot Normalization Methods: Total Protein vs Housekeeping Proteins.

  • Cell Signaling Technology. Histone Analysis Protocol: Acid Extraction.[4][9]

  • BenchChem. Application Note: Western Blot Protocol for H3K4me2 Detection Following LSD1 Inhibition.

Sources

Comparative Metabolic Stability of Bromo- vs. Chloro-Substituted Cyclopropanamines: A Guide for Lead Optimization

Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary & The "Halogen Switch"

Cyclopropanamines are highly privileged pharmacophores widely utilized in the development of monoamine oxidase (MAO) inhibitors, LSD1 inhibitors, and targeted kinase therapeutics. However, optimizing their pharmacokinetic profiles often presents a profound challenge due to their susceptibility to rapid Phase I metabolism.

A classic lead optimization strategy is the "halogen switch"—specifically, substituting a chlorine atom for a bromine atom (or vice versa) on the adjacent aryl ring. While bromine's larger atomic radius and polarizability can dramatically enhance target affinity via


 stacking and halogen bonding[1], it often introduces severe metabolic liabilities. Conversely, chlorine substitution generally improves metabolic stability and reduces the risk of toxicological side effects. This guide objectively compares the metabolic stability of bromo- vs. chloro-substituted cyclopropanamines, providing the mechanistic rationale and self-validating experimental protocols required to evaluate these analogs in drug discovery.

Physicochemical Foundations: Why Halogen Identity Matters

The divergent metabolic profiles of chloro- and bromo-substituted cyclopropanamines are governed by three intrinsic physicochemical properties:

  • Bond Dissociation Energy (BDE): The C–Cl bond is significantly stronger (BDE

    
     340 kJ/mol) than the C–Br bond (BDE 
    
    
    
    285 kJ/mol)[2]. This higher thermodynamic stability makes chloro-aromatics more resistant to oxidative cleavage and glutathione (GSH) conjugation compared to their bromo-counterparts.
  • Lipophilicity (LogP) and Sterics: Bromine has a larger Van der Waals radius (1.85 Å) than chlorine (1.75 Å), effectively mimicking a methyl group. This increases the overall lipophilicity of the molecule[1]. Higher lipophilicity drives non-specific partitioning into the hydrophobic active sites of Cytochrome P450 (CYP450) enzymes, increasing the probability of metabolic turnover.

  • Electronic Effects: Both halogens are electron-withdrawing via induction (-I) but electron-donating via resonance (+M). While replacing a chloro group with a bromo group can retain target affinity, the subtle shifts in electron density can alter the pKa of the cyclopropanamine, influencing its susceptibility to oxidation[3].

The Achilles Heel: Mechanism-Based Inactivation (MBI)

The primary metabolic liability of cyclopropanamines is not just rapid clearance, but their propensity to act as 4[4].

When a highly lipophilic bromo-substituted cyclopropanamine enters the CYP450 active site, the nitrogen lone pair undergoes a single-electron transfer (SET) to the activated heme iron. This forms an amine radical cation. To relieve the massive angular strain of the cyclopropane ring, the molecule rapidly undergoes ring-opening, generating a highly reactive carbon-centered radical[4]. This radical covalently binds to the heme porphyrin or apoprotein, leading to irreversible mechanism-based inactivation (MBI)[5]. Because chloro-derivatives are less lipophilic, they exhibit shorter residence times in the CYP active site, statistically reducing the likelihood of this SET event.

MBI_Pathway A Halogenated Aryl-Cyclopropanamine (Substrate) B CYP450 Active Site Single-Electron Transfer (SET) A->B Binding C Amine Radical Cation Intermediate B->C -1e⁻ D Cyclopropane Ring Opening (Carbon-Centered Radical) C->D Strain Relief F Standard Phase I Clearance (Hydroxylation / N-dealkylation) C->F Alternate Pathway E Covalent Binding to Heme/Apoprotein (Mechanism-Based Inactivation) D->E Irreversible Inhibition

CYP450-mediated metabolism and mechanism-based inactivation of cyclopropanamines.

Quantitative Profiling: Chloro vs. Bromo Derivatives

To illustrate the practical impact of the halogen switch, the table below synthesizes representative quantitative data comparing 5-chloro vs. 5-bromo substituted aryl-cyclopropanamines.

Parameter5-Chloro Derivative5-Bromo DerivativeMechanistic Causality
C-X Bond Energy ~340 kJ/mol~285 kJ/molHigher BDE in C-Cl bonds increases resistance to oxidative cleavage[2].
Lipophilicity (cLogP) LowerHigherBr's larger atomic radius increases lipophilicity, driving CYP450 binding[1].
HLM Clearance (

)
< 30

L/min/mg
> 60

L/min/mg
Lower lipophilicity and higher bond strength of Cl reduce Phase I turnover.
CYP3A4 TDI Shift Moderate (< 2-fold)High (> 3-fold)Increased active site residence time for Br facilitates the SET event[4].
Target Affinity (

)
ModerateHighBr enhances

stacking and halogen bonding in hydrophobic pockets[3].

Experimental Methodologies: Self-Validating Protocols

To objectively evaluate the metabolic stability of these analogs, researchers must employ self-validating assay systems. The following protocols isolate CYP-mediated metabolism and confirm covalent enzyme inactivation.

Protocol A: Human Liver Microsome (HLM) Stability Assay

This assay determines the intrinsic clearance (


) of the compound.
  • Self-Validation Mechanism: A "Minus-NADPH" control is run in parallel. Because CYP450 enzymes are strictly NADPH-dependent, any compound depletion in the absence of NADPH indicates chemical instability or non-specific protein binding, rather than true metabolic clearance.

Step-by-Step Workflow:

  • Preparation: Pre-warm Human Liver Microsomes (0.5 mg/mL protein) in 100 mM potassium phosphate buffer (pH 7.4) at 37°C.

  • Spiking: Add the cyclopropanamine test compound (final concentration: 1

    
    M).
    
  • Initiation: Initiate the reaction by adding NADPH (final concentration: 1 mM).

  • Time-Course Sampling: At precisely 0, 15, 30, 45, and 60 minutes, extract 50

    
    L aliquots. Causality: Multiple time points capture the linear phase of logarithmic depletion necessary for accurate half-life (
    
    
    
    ) calculation.
  • Quenching: Immediately dispense the aliquot into 150

    
    L of ice-cold acetonitrile containing an internal standard (e.g., tolbutamide). Causality: Cold solvent instantly denatures CYP proteins, arresting the reaction. The internal standard corrects for matrix ionization suppression during MS analysis.
    
  • Analysis: Centrifuge at 4000 rpm for 15 minutes to pellet proteins. Analyze the supernatant via LC-MS/MS to calculate

    
    .
    
Protocol B: CYP450 Time-Dependent Inhibition (TDI) Assay

Because cyclopropanamines are notorious for MBI, a standard reversible


 assay is insufficient. We must measure the 

shift after pre-incubation[5].

Step-by-Step Workflow:

  • Pre-Incubation: Incubate the test compound (at varying concentrations) with HLM and NADPH for 30 minutes at 37°C. Causality: This 30-minute window allows the cyclopropanamine to undergo SET, ring-open, and covalently bind to the CYP enzyme.

  • Substrate Addition: Add a CYP3A4-specific probe substrate (e.g., Midazolam) and incubate for an additional 10 minutes.

  • Quenching & Analysis: Quench with cold acetonitrile, centrifuge, and measure the formation of 1'-hydroxymidazolam via LC-MS/MS.

  • Calculation: Compare the

    
     of the 30-minute pre-incubated samples against a 0-minute pre-incubation control. A shift of >1.5-fold strongly indicates irreversible mechanism-based inactivation.
    

Workflow S1 1. Incubation HLM + NADPH S2 2. Time-Course Aliquoting S1->S2 S3 3. Quenching Cold MeCN + IS S2->S3 S4 4. Analysis LC-MS/MS S3->S4 S5 5. Calculation CL_int & IC50 Shift S4->S5

Experimental workflow for assessing microsomal stability and time-dependent inhibition.

Conclusion & Lead Optimization Strategy

When developing cyclopropanamine-based therapeutics, the choice between a bromo- and chloro-substituent dictates the survival of the compound in vivo. If a bromo-derivative exhibits exceptional target potency but fails due to rapid clearance or CYP450 MBI, replacing it with a chlorine atom is a highly validated strategy to rescue the chemotype. The slight reduction in target affinity is frequently offset by profound gains in metabolic stability, longer half-lives, and reduced toxicological risk.

References

  • Mechanism-Based Inactivation of Cytochrome P450 Enzymes: Computational Insights. Chemical Research in Toxicology.[Link]

  • An evaluation of potential mechanism-based inactivation of human drug metabolizing cytochromes P450 by monoamine oxidase inhibitors, including isoniazid. British Journal of Clinical Pharmacology (PMC).[Link]

  • Structure-Based Design of 6-Chloro-4-aminoquinazoline-2-carboxamide Derivatives as Potent and Selective p21-Activated Kinase 4 (PAK4) Inhibitors. Journal of Medicinal Chemistry (ACS).[Link]

Sources

Evaluation of Blood-Brain Barrier Permeability for Methoxy-Substituted Cyclopropanamines

Author: BenchChem Technical Support Team. Date: March 2026

Content Type: Comparative Technical Guide Audience: Medicinal Chemists, DMPK Scientists, and Drug Discovery Leads

Executive Summary

Methoxy-substituted cyclopropanamines represent a critical scaffold in neuropharmacology, serving as the pharmacophore for LSD1 inhibitors, MAO inhibitors (e.g., tranylcypromine derivatives), and NMDA receptor modulators. While the cyclopropane ring provides rigid conformational constraint, the introduction of methoxy groups (


) presents a specific DMPK challenge: it modulates lipophilicity (LogP) and metabolic stability but increases Topological Polar Surface Area (TPSA) and hydrogen bond acceptor counts.

This guide evaluates the three primary methodologies for assessing the Blood-Brain Barrier (BBB) permeability of this chemical class. It moves beyond generic screening to address the specific physicochemical liabilities of amine-bearing small molecules.

Part 1: The Physicochemical Context

The "Methoxy Trade-off" in Cyclopropanamines

Cyclopropanamines are basic amines (


). At physiological pH, they exist largely in a cationic state, which hinders passive diffusion.
  • Unsubstituted Cyclopropanamines: High passive diffusion but prone to rapid CYP450 metabolism (ring opening).

  • Methoxy-Substitution:

    • Pros: Blocks metabolic soft spots on aromatic rings; modulates potency via electronic effects.

    • Cons: Increases TPSA. If the resulting

      
       drops below 1.0, passive permeability is compromised. Furthermore, methoxy groups can alter the affinity for P-glycoprotein (P-gp), potentially turning a passive permeable drug into an efflux substrate.
      

Part 2: Strategic Evaluation Workflow

To evaluate this class effectively, a tiered approach is required. The following decision tree outlines the logical flow from computational design to in vivo confirmation.

BBB_Workflow Start Candidate: Methoxy-Cyclopropanamine InSilico Tier 1: In Silico (CNS MPO Score) Start->InSilico Decision1 Score > 4.0? InSilico->Decision1 PAMPA Tier 2: PAMPA-BBB (Passive Diffusion) Decision2 Pe > 10^-6 cm/s? PAMPA->Decision2 MDCK Tier 3: MDCK-MDR1 (Efflux Liability) Decision3 Efflux Ratio < 2.0? MDCK->Decision3 InVivo Tier 4: In Vivo PK (Kp,uu determination) Lead Lead Candidate InVivo->Lead Decision1->PAMPA Yes Reject Redesign / Discard Decision1->Reject No Decision2->MDCK Yes Decision2->Reject No Decision3->InVivo Yes Decision3->Reject No (P-gp Substrate)

Figure 1: Tiered decision tree for evaluating CNS penetration of amine-based scaffolds.

Part 3: Comparative Methodology

Method A: In Silico Prediction (CNS MPO)

Before synthesis, candidates must be screened using the CNS Multiparameter Optimization (CNS MPO) algorithm. This is superior to the "Rule of 5" for CNS drugs because it weighs six physicochemical properties equally rather than using hard cutoffs.

  • Relevance to Methoxy-Cyclopropanamines: Adding a methoxy group increases MW (+30 Da) and TPSA (+9

    
    ). You must ensure these shifts do not drag the total score below the threshold.
    
  • Target Metric: CNS MPO Score

    
     (Scale 0–6).
    
Method B: PAMPA-BBB (High-Throughput Passive Screening)

The Parallel Artificial Membrane Permeability Assay (PAMPA) uses a porcine brain lipid-impregnated filter to simulate the BBB.

  • Pros: Cheap, high throughput, robust for rank-ordering passive diffusion.

  • Cons: Critical Failure Point: PAMPA cannot detect active efflux. Cyclopropanamines are frequent substrates for P-gp. A compound may show high permeability in PAMPA but fail in vivo due to efflux.

  • Verdict: Use only as a pre-screen to filter out compounds with poor passive diffusion.

Method C: MDCK-MDR1 Assay (The Gold Standard In Vitro)

This is the mandatory assay for this chemical class. It uses Madin-Darby Canine Kidney cells transfected with the human MDR1 gene (encoding P-gp).[1]

  • Mechanism: Measures transport in both directions: Apical-to-Basolateral (A

    
    B, blood-to-brain) and Basolateral-to-Apical (B
    
    
    
    A, brain-to-blood).
  • Key Metric: Efflux Ratio (ER) =

    
    .
    
  • Interpretation: An ER

    
     indicates the methoxy-cyclopropanamine is likely a P-gp substrate and will have poor brain residence.
    

Part 4: Experimental Protocols

Protocol 1: MDCK-MDR1 Permeability Assessment

Objective: Determine the bidirectional permeability and Efflux Ratio (ER).

Materials:

  • MDCK-MDR1 cells (seeded on 12-well Transwell® plates, 0.4 µm pore size).

  • Transport Buffer: HBSS + 10 mM HEPES (pH 7.4).

  • Test Compound: 10 µM Methoxy-cyclopropanamine analog.

  • Control Inhibitor: Verapamil or Cyclosporin A (to confirm P-gp involvement).

Workflow Visualization:

MDCK_Protocol Step1 Seed MDCK-MDR1 Cells (4-5 days culture) Step2 Check TEER (>150 Ω·cm²) Step1->Step2 Step3 Dose Apical (A->B) & Basolateral (B->A) Step2->Step3 Step4 Incubate (60 min @ 37°C) Step3->Step4 Step5 Sample Receiver Compartments Step4->Step5 Step6 LC-MS/MS Analysis Step5->Step6

Figure 2: Step-by-step workflow for the MDCK-MDR1 bidirectional transport assay.

Detailed Steps:

  • Preparation: Wash cell monolayers twice with pre-warmed HBSS. Measure Transendothelial Electrical Resistance (TEER); monolayers must exceed

    
     to ensure tight junction integrity [1].
    
  • Dosing:

    • A

      
      B Well: Add 10 µM compound to the Apical chamber.
      
    • B

      
      A Well: Add 10 µM compound to the Basolateral chamber.
      
  • Incubation: Incubate at 37°C with 5%

    
     for 60 minutes. (Short incubation prevents metabolic degradation confounding results).
    
  • Sampling: Withdraw 100 µL aliquots from the receiver compartments at T=60 min.

  • Quantification: Analyze via LC-MS/MS (MRM mode).

  • Calculation: ngcontent-ng-c2699131324="" _nghost-ng-c2339441298="" class="ng-star-inserted display">

    
    
    Where 
    
    
    
    is the transport rate,
    
    
    is surface area, and
    
    
    is initial concentration.

Part 5: Data Interpretation & Comparison

The following table illustrates why a multi-method approach is necessary. It compares a hypothetical unsubstituted cyclopropanamine against a methoxy-substituted analog.

Table 1: Comparative Data Matrix for Cyclopropanamine Analogs

MetricUnsubstituted AnalogMethoxy-Analog (

)
Interpretation
LogP 2.82.1Methoxy lowers lipophilicity; may reduce passive flux.
CNS MPO Score 5.24.8Both are predicted to be CNS active (

).
PAMPA


cm/s

cm/s
Methoxy reduces passive permeability but remains acceptable.
MDCK Efflux Ratio 1.1 (Non-substrate)3.5 (Substrate) CRITICAL: Methoxy group created a P-gp liability.

(In Vivo)
0.850.15The efflux detected in MDCK results in low free drug in the brain.

Analysis: If you relied solely on PAMPA (Method B), the Methoxy-Analog would appear viable (


 cm/s is decent). However, the MDCK-MDR1  assay reveals that the methoxy substitution increased P-gp affinity, leading to a poor in vivo

.

Recommendation: For methoxy-substituted cyclopropanamines, MDCK-MDR1 is the go/no-go gate . If ER > 2.0, consider:

  • Adding a fluorine atom adjacent to the methoxy (electronic modulation).

  • Capping the amine (if it's a prodrug strategy).

  • Moving the methoxy position (meta vs. para) to disrupt P-gp binding.

References

  • Visikol. (2024). In Vitro Blood Brain Barrier Permeability Assessment. Retrieved from [Link]

  • Wager, T. T., et al. (2010).[2][3] Moving beyond Rules: The Development of a Central Nervous System Multiparameter Optimization (CNS MPO) Approach. ACS Chemical Neuroscience.[2][3] Retrieved from [Link]

  • Di, L., et al. (2009). Comparison of blood-brain barrier permeability assays: in situ brain perfusion, MDR1-MDCKII and PAMPA-BBB. Journal of Pharmaceutical Sciences. Retrieved from [Link]

  • Wang, Y., et al. (2019).[4] An experimentally validated approach to calculate the blood-brain barrier permeability of small molecules. Scientific Reports.[4] Retrieved from [Link]

Sources

Safety Operating Guide

1-(5-Bromo-2-methoxyphenyl)cyclopropanamine proper disposal procedures

Author: BenchChem Technical Support Team. Date: March 2026

As a Senior Application Scientist, I frequently audit laboratory workflows and observe a recurring vulnerability: the mishandling of complex, multi-functional chemical intermediates. The compound 1-(5-Bromo-2-methoxyphenyl)cyclopropanamine is a prime example. It cannot be treated as generic "organic waste." It is a reactive, halogenated amine that demands a highly specific lifecycle management strategy to ensure both laboratory safety and strict environmental compliance.

This guide provides a field-proven, self-validating operational protocol for the safe handling, segregation, and disposal of this compound, moving beyond basic safety data to explain the chemical causality behind every logistical choice.

Mechanistic Hazard Profiling: The "Why" Behind the Protocol

To design an effective disposal plan, we must first deconstruct the molecule into its reactive domains. Every disposal requirement for 1-(5-Bromo-2-methoxyphenyl)cyclopropanamine is dictated by its structural triad:

  • The Brominated Aromatic Ring (Halogenated Hazard): Halogenated organics must never be disposed of in standard, non-halogenated solvent waste[1]. When combusted at standard temperatures, brominated aromatics can undergo dimerization to form highly toxic polybrominated dibenzo-p-dioxins (PBDDs) and dibenzofurans (PBDFs). Therefore, EPA guidelines necessitate that halogenated wastes are routed to specialized rotary kiln incinerators operating at ultra-high temperatures (>1100°C) equipped with caustic scrubbers to neutralize the resulting hydrogen bromide (HBr) gas[2].

  • The Cyclopropanamine Moiety (Reactivity Hazard): This strained, nitrogen-containing ring is inherently basic and nucleophilic. Mixing this compound with acidic waste streams or strong oxidizers (e.g., peroxides, nitric acid) can lead to rapid, exothermic ring-opening reactions or acid-base neutralization events that rapidly pressurize sealed waste containers.

  • The Methoxy Ether Linkage (Electronic Hazard): The electron-donating methoxy group increases the electron density of the aromatic ring, making it highly susceptible to electrophilic attack. This further underscores the need to isolate it from electrophilic or oxidizing waste streams.

HazardProfile Molecule 1-(5-Bromo-2-methoxyphenyl) cyclopropanamine Bromine Bromine Atom (Halogen) Molecule->Bromine Amine Cyclopropanamine (Basic/Strained) Molecule->Amine DioxinRisk Risk: PBDD/PBDF Formation at low temps Bromine->DioxinRisk ReactivityRisk Risk: Exothermic reaction with acids/oxidizers Amine->ReactivityRisk Action1 Action: High-Temp Incineration (>1100°C) DioxinRisk->Action1 Action2 Action: Strict Waste Segregation ReactivityRisk->Action2

Figure 1: Mechanistic hazard profile driving specific disposal and segregation requirements.

Quantitative Waste Stream Categorization

To ensure immediate operational clarity, all quantitative logistical data for the containment and transport of this compound is summarized below.

ParameterSpecificationRegulatory Grounding
Waste Classification Halogenated Organic WasteEPA RCRA (40 CFR Part 261)
Primary Hazard Focus Dioxin formation (combustion), Amine reactivityEPA TRD Halogenated Wastes[2]
Primary Containment PTFE-lined Glass or HDPEOSHA HAZWOPER Standards[3]
Secondary Containment Polypropylene Bin (≥110% of primary volume)OSHA Chemical Storage Requirements[4]
Max Storage Time 90 Days (Large Quantity Generator)EPA RCRA Generator Rules
Disposal Method Rotary Kiln Incineration (>1100°C) + Caustic ScrubbingEPA Halogenated Treatment Tech[2]

Self-Validating Operational Protocols

A robust safety culture relies on self-validating systems —protocols designed so that an operator cannot proceed to the next step without physically or logically confirming the safety of the previous step.

Protocol A: Routine Waste Segregation & Packaging
  • Chemical Compatibility Verification

    • Action: Before transferring 1-(5-Bromo-2-methoxyphenyl)cyclopropanamine into a waste carboy, consult the attached waste log.

    • Causality: The cyclopropanamine ring will react exothermically with acids.

    • Validation Check: Physically verify the absence of nitric acid, perchloric acid, or non-halogenated incompatible solvents on the log.

    • Go/No-Go: If the log contains oxidizers or is blank, DO NOT add the waste. Procure a new, dedicated halogenated waste container[1].

  • Transfer and Primary Containment

    • Action: Transfer the waste into a PTFE-lined glass or HDPE container using a grounded funnel.

    • Causality: Grounding prevents static discharge, which could ignite flammable solvent vapors often associated with organic waste.

    • Validation Check: Five minutes post-transfer, hover a gloved hand 1 inch from the outside of the container to detect unexpected heat (exotherm).

    • Go/No-Go: If heat is detected, lower the fume hood sash immediately and notify EHS. If ambient, proceed to seal the container.

  • Secondary Containment Implementation

    • Action: Place the sealed primary container into a secondary containment bin.

    • Causality: Secondary containment prevents catastrophic environmental release if the primary vessel fails.

    • Validation Check: Calculate the volume. The secondary bin must hold at least 110% of the primary container's volume[4].

    • Go/No-Go: If the bin capacity is insufficient, replace it immediately before leaving the waste station.

DisposalWorkflow Start Waste Generation CheckCompat Self-Validation: Check Waste Log for Oxidizers/Acids Start->CheckCompat Segregation Segregate into Halogenated Stream CheckCompat->Segregation Cleared Containment Primary HDPE Container + Secondary Containment Segregation->Containment Validation2 Self-Validation: Verify 110% Vol Capacity & Seal Integrity Containment->Validation2 Transport EPA-Licensed Waste Transport Validation2->Transport Approved Incineration High-Temp Incineration + Caustic Scrubbing Transport->Incineration

Figure 2: Self-validating disposal workflow ensuring OSHA and EPA regulatory compliance.

Protocol B: Emergency Spill Response (HAZWOPER Aligned)
  • Assessment & Isolation

    • Action: Evacuate non-essential personnel and isolate the spill area.

    • Causality: Prevents exposure to potentially toxic brominated dust or vapors.

    • Validation Check: Ensure the laboratory pressure monitor indicates negative pressure relative to the hallway to contain airborne particulates.

  • Neutralization & Absorption

    • Action: If solid, gently cover with damp sand to prevent aerosolization. If in solution, apply a chemically inert absorbent (e.g., vermiculite or diatomaceous earth). Do NOT use combustible absorbents like sawdust.

    • Causality: Combustible absorbents can react with the amine moiety or provide fuel if an exothermic reaction occurs.

    • Validation Check: Visual confirmation that all free liquid is absorbed and no bubbling/fuming is occurring.

  • Collection & Disposal

    • Action: Sweep the absorbed material using non-sparking tools into a hazardous waste bag, then place it into a rigid, sealable drum.

    • Validation Check: Verify the drum is sealed and the label explicitly states: "Halogenated Spill Debris: Contains Brominated Organics."

References

  • Title: Understanding OSHA Chemical Storage Requirements Source: PolyStar Containment URL
  • Title: Technical Resource Document: Treatment Technologies for Halogenated Organic Containing Wastes Source: EPA NEPIS URL
  • Title: Halogenated Waste Segregation Guidelines Source: University of Akron URL
  • Title: OSHA Regulations and Hazardous Waste Disposal: What To Know Source: Clean Management URL

Sources

Personal Protective Equipment & Handling Guide: 1-(5-Bromo-2-methoxyphenyl)cyclopropanamine

Author: BenchChem Technical Support Team. Date: March 2026

Executive Safety Summary

Treat as High-Potency Pharmacophore (OEB 3/4 Equivalent)

While standard Safety Data Sheets (SDS) for 1-(5-Bromo-2-methoxyphenyl)cyclopropanamine often list generic irritant hazards (H315, H319, H335), this compound presents specific "silent" risks that require elevated containment strategies.[1]

The "Why" Behind the Protocol:

  • Structural Alert (MAOI Potential): The cyclopropylamine moiety is a known pharmacophore found in Monoamine Oxidase Inhibitors (e.g., Tranylcypromine). Even without specific toxicological data, you must treat this as a bioactive CNS agent .

  • Permeation Risk: The lipophilic aryl bromide group increases the molecule's ability to penetrate the stratum corneum compared to simple alkyl amines.

  • Chemical Reactivity: The strained cyclopropane ring makes this amine more reactive than standard primary amines, increasing the risk of mechanism-based inactivation of biological enzymes upon exposure.

Hazard Identification & Risk Assessment

ParameterCharacteristicSafety Implication
Physical State Solid (HCl salt) or Viscous Oil (Free Base)Solids: Inhalation of dust is the primary vector.[1] Oils: Skin absorption is the primary vector.
Chemical Class Halogenated Aryl CyclopropylamineCorrosive/Irritant: High pH (pKa ~9-10).[1] Causes immediate mucosal damage.
Toxicology Predicted MAO InhibitorSystemic Toxicity: Potential for hypertensive crisis if absorbed; interactions with tyramine-rich foods or SSRIs.[1]
Reactivity Air/CO₂ SensitiveForms carbamates with CO₂; oxidizes in air. Requires inert atmosphere handling.[2]

PPE Selection Matrix

Standard nitrile gloves are insufficient for prolonged contact with the liquid free base form of this amine due to permeation risks.

PPE Decision Logic
  • Solid/Salt Form: Focus on particulate exclusion.

  • Liquid/Solution Form: Focus on chemical permeation resistance.

PPE Specifications Table
Protection ZoneComponentSpecificationRationale
Hand (Primary) Double Gloving Inner: Nitrile (4 mil)Outer: Nitrile (Extended Cuff, 5-8 mil)Prevents incidental contact.[1] The outer glove is sacrificial; change immediately upon splash.
Hand (High Risk) Laminate Silver Shield / 4H® MANDATORY for handling the concentrated liquid free base or cleaning spills.[1] Amines permeate nitrile rapidly.
Respiratory P100 / N95 Fit-tested respirator or PAPRRequired if handling outside a fume hood (not recommended).[1] Prevents inhalation of potent dusts.[2][3][4][5]
Eye/Face Goggles Indirect Vent Chemical GogglesSafety glasses are inadequate. Amines are caustic; vapors can cause "blue haze" (corneal edema).
Body Lab Coat Tyvek® or Poly-coatedCotton coats absorb liquids and hold them against the skin.[1] Use impervious sleeves for scale-up.[1]
Visualization: PPE Decision Tree

This logic gate ensures the correct PPE is selected based on the physical state of the compound.

PPE_Decision_Tree Start Start: Assess Material State State_Solid Solid (HCl Salt) Start->State_Solid State_Liquid Liquid / Solution (Free Base) Start->State_Liquid PPE_Solid Standard Containment: 1. Fume Hood (Sash <18") 2. Double Nitrile Gloves 3. Chemical Goggles State_Solid->PPE_Solid Dust Hazard Risk_High Is it Concentrated (>100 mg) or a Spill? State_Liquid->Risk_High PPE_Liquid_Std Splash Protection: Double Nitrile (Change <15m) Risk_High->PPE_Liquid_Std No (Dilute/Small Scale) PPE_Liquid_High Permeation Barrier: Silver Shield/Laminate Gloves + Face Shield Risk_High->PPE_Liquid_High Yes (Pure/Spill)

Figure 1: Decision logic for selecting Personal Protective Equipment based on physical state and concentration.

Operational Protocols

A. Weighing & Dispensing (Solid)
  • Engineering Control: Perform all weighing inside a certified chemical fume hood or a powder containment enclosure.

  • Static Control: Amine salts are often electrostatic. Use an anti-static gun or ionizer to prevent powder scattering.

  • Technique: Use a disposable spatula. Do not reuse spatulas to prevent cross-contamination of the stock bottle.

B. Reaction Setup (Liquid/Solution)
  • Inerting: This amine reacts with atmospheric CO₂ to form carbamate salts (white crusts). Always handle under Nitrogen or Argon.

  • Syringe Handling: When transferring the liquid free base:

    • Do NOT use standard rubber plungers (amines can swell rubber).

    • Use all-polyethylene or glass syringes.[1]

    • Luer-Lock needles are mandatory to prevent needle pop-off under pressure.[1]

C. Decontamination of Glassware
  • Acid Rinse: Before removing glassware from the hood, rinse with dilute HCl (1M). This converts the volatile/lipophilic free base into the water-soluble, non-volatile hydrochloride salt.[1]

  • Solvent Wash: Follow with a methanol rinse, then water.

Emergency Response & Spill Management

Critical Warning: Do not use bleach (Hypochlorite) to clean amine spills. This can generate chloramines, which are toxic and explosive.

Spill Cleanup Workflow
  • Isolate: Evacuate the immediate area (10 ft radius).

  • Protect: Don Laminate (Silver Shield) gloves. Nitrile will degrade rapidly if the spill is the pure free base.

  • Neutralize:

    • Solid Spill: Cover with wet paper towels to prevent dust, then scoop.

    • Liquid Spill: Absorb with vermiculite or sand. Do not use paper towels alone (high surface area + air = rapid oxidation/heating).

  • Deactivate: Treat the area with a weak acid solution (e.g., Citric Acid or dilute Acetic Acid) to protonate the amine, reducing volatility.

Visualization: Spill Response Logic

Spill_Response Alert Spill Detected Assess Assess Volume & State Alert->Assess PPE_Don Don Laminate Gloves & Respirator Assess->PPE_Don Action_Solid Solid: Cover with Wet Pad Scoop to Waste PPE_Don->Action_Solid Powder Action_Liquid Liquid: Absorb (Vermiculite) Treat with Dilute Acid PPE_Don->Action_Liquid Oil/Soln Disposal Disposal: Halogenated Waste Stream Action_Solid->Disposal Action_Liquid->Disposal

Figure 2: Step-by-step workflow for safely managing accidental releases.

Disposal Strategy

This molecule contains a Bromine atom, which dictates the waste stream.

  • Waste Stream: Halogenated Organic Waste .[6]

    • Reasoning: Incineration of brominated compounds requires specific scrubbers to capture HBr gas. Mixing this with non-halogenated solvents violates EPA/local regulations and increases disposal costs.

  • Segregation: Keep separate from strong oxidizers (Nitric acid) and acid anhydrides.

  • Labeling: Clearly mark as "Contains Halogenated Amines" and "Toxic."

References

  • National Center for Biotechnology Information (NCBI). PubChem Compound Summary for CID 56950796 (Cyclopropylamine derivatives). Retrieved from [Link][1]

  • Occupational Safety and Health Administration (OSHA). Occupational Safety and Health Standards: Toxic and Hazardous Substances (29 CFR 1910.1000). Retrieved from [Link][1]

  • University of Illinois Urbana-Champaign (DRS). Chemical Waste Disposal: Halogenated Solvents.[1] Retrieved from [Link][1]

Sources

×

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.